Product packaging for 3,5,7-Trimethoxyflavone(Cat. No.:CAS No. 26964-29-4)

3,5,7-Trimethoxyflavone

货号: B1676842
CAS 编号: 26964-29-4
分子量: 312.3 g/mol
InChI 键: CBTHKWVPSIGKMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Galangin 3,5,7-trimethyl ether is a trimethoxyflavone that is the 3,5,7-trimethyl ether derivative of galangin. It has a role as a plant metabolite. It is functionally related to a galangin.
3,5,7-Trimethoxyflavone has been reported in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B1676842 3,5,7-Trimethoxyflavone CAS No. 26964-29-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
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InChI

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTHKWVPSIGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181461
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26964-29-4
Record name 3,5,7-Trimethoxyflavone
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Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Record name 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one
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Foundational & Exploratory

Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,5,7-trimethoxyflavone, a key scaffold in medicinal chemistry. It details the well-established Allan-Robinson reaction and the Baker-Venkataraman rearrangement as two effective strategies for its synthesis. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate its practical application in a laboratory setting. The information is curated for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds that exhibit a wide range of biological activities. Among these, methoxylated flavones have garnered significant interest due to their enhanced metabolic stability and bioavailability, making them attractive candidates for drug discovery. This compound, in particular, serves as a crucial synthetic intermediate and a target molecule for the development of novel therapeutic agents. This guide explores the two principal and reliable methods for its synthesis: the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary methods, each with its own set of advantages. Both pathways typically commence from the key intermediate, 2-hydroxy-4,6-dimethoxyacetophenone.

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct, one-pot synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride.[1] This method is valued for its simplicity and is a classical approach to flavone synthesis.

Reaction Pathway:

Allan_Robinson start 2-Hydroxy-4,6-dimethoxyacetophenone reagents Benzoic Anhydride, Sodium Benzoate, Heat start->reagents product This compound reagents->product

Caption: The Allan-Robinson reaction pathway for the synthesis of this compound.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a multi-step but often higher-yielding route to flavones.[2][3][4] This pathway involves the formation and subsequent rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.

Reaction Pathway:

Baker_Venkataraman cluster_0 Step 1: Acylation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization start 2-Hydroxy-4,6-dimethoxyacetophenone reagent1 Benzoyl Chloride, Pyridine start->reagent1 intermediate1 2-Benzoyloxy-4,6-dimethoxyacetophenone reagent1->intermediate1 reagent2 Base (e.g., KOH), Pyridine intermediate1->reagent2 intermediate2 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione (Diketone Intermediate) reagent2->intermediate2 reagent3 Acid (e.g., H2SO4), Acetic Acid intermediate2->reagent3 product This compound reagent3->product

Caption: The Baker-Venkataraman rearrangement pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthesis of the Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone

This key intermediate can be prepared from phloroglucinol through Friedel-Crafts acylation followed by methylation.

Experimental Workflow:

Starting_Material_Workflow start Phloroglucinol step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->step1 intermediate 2,4,6-Trihydroxyacetophenone step1->intermediate step2 Partial Methylation (Dimethyl Sulfate, K2CO3) intermediate->step2 product 2-Hydroxy-4,6-dimethoxyacetophenone step2->product

Caption: Workflow for the synthesis of the key intermediate, 2-hydroxy-4,6-dimethoxyacetophenone.

Protocol:

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetyl chloride dropwise with stirring. Then, add phloroglucinol portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. The resulting precipitate of 2,4,6-trihydroxyacetophenone is filtered, washed with cold water, and dried.

  • Partial Methylation: Dissolve the 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate. To this suspension, add dimethyl sulfate dropwise with vigorous stirring. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Purification: After cooling, filter off the potassium carbonate. Evaporate the acetone, and treat the residue with water. The crude 2-hydroxy-4,6-dimethoxyacetophenone can be purified by recrystallization from ethanol.

Protocol for the Allan-Robinson Reaction
  • Reaction Setup: A mixture of 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent) is heated at 180-200 °C for 4-6 hours.

  • Hydrolysis: The reaction mixture is allowed to cool and then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 30 minutes to hydrolyze the excess anhydride.

  • Work-up: After cooling, the solution is filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude flavone.

  • Purification: The precipitate is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Protocol for the Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-Benzoyloxy-4,6-dimethoxyacetophenone

  • Acylation: Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in dry pyridine. Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the mixture into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution, and finally with water again.

  • Purification: The crude product is dried and can be purified by recrystallization from ethanol.

Step 2: Rearrangement to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione

  • Reaction Setup: Dissolve the 2-benzoyloxy-4,6-dimethoxyacetophenone (1 equivalent) in dry pyridine and add powdered potassium hydroxide (3 equivalents).

  • Rearrangement: Stir the mixture at room temperature for 2-3 hours. The color of the reaction mixture typically changes to a deep yellow or orange.

  • Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid. The yellow precipitate of the 1,3-diketone is filtered, washed with water, and dried.

Step 3: Cyclization to this compound

  • Reaction Setup: Dissolve the 1,3-diketone intermediate in glacial acetic acid.

  • Cyclization: Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of cold water. The precipitated flavone is filtered, washed thoroughly with water until free of acid, and dried.

  • Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The data is based on typical results reported in the literature for similar compounds.

Table 1: Reaction Yields

Reaction StepProductTypical Yield (%)
Allan-Robinson ReactionThis compound40-60
Baker-Venkataraman: Acylation2-Benzoyloxy-4,6-dimethoxyacetophenone85-95
Baker-Venkataraman: Rearrangement1,3-Diketone Intermediate70-85
Baker-Venkataraman: CyclizationThis compound80-90

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data (Expected)
2-Hydroxy-4,6-dimethoxyacetophenoneC₁₀H₁₂O₄196.2080-82¹H NMR, ¹³C NMR, IR, MS consistent with structure
2-Benzoyloxy-4,6-dimethoxyacetophenoneC₁₇H₁₆O₅300.31~110-115¹H NMR, ¹³C NMR, IR, MS consistent with structure
1,3-Diketone IntermediateC₁₇H₁₆O₅300.31~130-135¹H NMR, ¹³C NMR, IR, MS consistent with structure
This compoundC₁₈H₁₆O₅312.32~165-170¹H NMR, ¹³C NMR, IR, MS consistent with structure

Conclusion

The synthesis of this compound can be reliably achieved through both the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The choice of method may depend on factors such as the desired yield, the availability of reagents, and the scale of the synthesis. The Baker-Venkataraman rearrangement, although longer, generally provides higher overall yields. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important flavone derivative for further investigation in medicinal chemistry and drug development.

References

Natural Sources of 3,5,7-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 3,5,7-trimethoxyflavone, a methylated flavonoid compound of interest for its potential biological activities. The document details its primary plant sources, quantitative data, experimental protocols for extraction and analysis, and its interaction with key cellular signaling pathways.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species. The most significant and well-documented source is Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1][2][3] This plant, belonging to the Zingiberaceae family, is native to Thailand and Southeast Asia and its rhizomes are rich in polymethoxyflavones (PMFs), including this compound.

Other reported natural sources include:

  • Nervilia concolor (Orchidaceae family)[1]

  • Citrus species : While the Citrus genus is a rich source of polymethoxyflavones, this compound (also known as galangin trimethyl ether) has been identified in Brazilian orange essential oil.

  • Dodonaea viscosa : Phytochemical investigations of this plant have led to the isolation of various flavonoids, though the presence of this compound itself requires careful verification from the original spectroscopic data, as closely related compounds are also present.

  • Artemisia monosperma : This aromatic shrub has been a source for the isolation of numerous flavone aglycones.

Quantitative Data of Methoxyflavones in Kaempferia parviflora

The concentration of this compound and other related methoxyflavones in Kaempferia parviflora can vary depending on the plant's origin, cultivation, and the extraction method used. High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of these compounds.

A study on two types of Kaempferia parviflora, distinguished by their leaf margin color (red-leaf and green-leaf types), revealed variations in their methoxyflavone content. The green-leaf type showed higher amounts of this compound compared to the red-leaf type.

MethoxyflavonePlant TypeConcentration Range (mg/g dry weight) - Representative Values
This compound Green-leaf K. parvifloraHigher than red-leaf type
5,7-Dimethoxyflavone (DMF)Green-leaf K. parvifloraHigher than red-leaf type
3,5,7,3',4'-Pentamethoxyflavone (PMF)Red-leaf K. parvifloraHigher than green-leaf type
5,7,4'-Trimethoxyflavone (TMF)Red-leaf K. parvifloraHigher than green-leaf type
3,5,7,4'-TetramethoxyflavoneRed-leaf K. parvifloraHigher than green-leaf type

Experimental Protocols

Extraction of this compound from Kaempferia parviflora

The following protocol describes a general method for the extraction of methoxyflavones from dried plant material, which can be optimized for this compound.

a. Sample Preparation:

  • Obtain dried rhizomes of Kaempferia parviflora.

  • Grind the rhizomes into a fine powder to increase the surface area for extraction.

b. Extraction Methods:

  • Maceration:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a sealed container and add a suitable solvent, such as 95% ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

    • Allow the mixture to stand at room temperature for a specified period (e.g., 7 days), with occasional agitation.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Ultrasound-Assisted Extraction (UAE):

    • Place the powdered plant material in an extraction vessel with a selected solvent (e.g., ethanol).

    • Submerge the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes).

    • The optimal conditions for total methoxyflavone content have been found to be an ethanol concentration of 95.00% v/v, an extraction time of 15.99 minutes, and a solvent-to-solid ratio of 50.00 mL/g.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

a. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile and water (often with a small amount of acid like formic acid) is common.

  • Detection: The wavelength for detection is set based on the UV absorbance maximum of this compound.

b. Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the crude plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Signaling Pathway Modulation by this compound

This compound has been shown to possess anti-inflammatory and skin-protective effects by modulating specific cellular signaling pathways. In human dermal fibroblasts, it can inhibit the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). This inhibitory action is mediated through the suppression of several signaling cascades.

G TNF_alpha TNF-α ROS Intracellular ROS TNF_alpha->ROS MAPKs MAPKs (p38, ERK, JNK) ROS->MAPKs Akt Akt ROS->Akt COX2 COX-2 ROS->COX2 MMP1 MMP-1 Expression & Secretion MAPKs->MMP1 Akt->MMP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) COX2->Pro_inflammatory_Cytokines TMF This compound TMF->ROS TMF->MAPKs TMF->Akt TMF->COX2 TMF->Pro_inflammatory_Cytokines TMF->MMP1

Caption: Inhibition of TNF-α-induced signaling pathways by this compound.

The mechanism involves the suppression of intracellular reactive oxygen species (ROS) accumulation, which in turn downregulates the activation of mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway. Furthermore, this compound has been observed to suppress the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

G Plant_Material Dried Plant Material (e.g., K. parviflora rhizomes) Grinding Grinding/Pulverization Plant_Material->Grinding Extraction Extraction (Maceration or UAE with Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methoxyflavone Extract Concentration->Crude_Extract HPLC_Analysis HPLC-PDA Analysis Crude_Extract->HPLC_Analysis Quantification Quantification of This compound HPLC_Analysis->Quantification

Caption: Workflow for this compound extraction and analysis.

References

An In-depth Technical Guide to the Biosynthesis of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a polymethoxyflavonoid (PMF), a class of bioactive compounds found in various medicinal plants, notably in black ginger (Kaempferia parviflora). These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The methoxy groups play a crucial role in enhancing the metabolic stability and bioavailability of the flavonoid backbone. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, quantitative data, and key experimental protocols for its study and production.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The final steps involve a series of regiospecific O-methylation reactions.

General Phenylpropanoid Pathway: The Building Blocks

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavonoid Backbone Synthesis: Formation of the Flavanone Core

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic C6-C3-C6 flavanone ring structure.

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.

Formation of the Flavonol Precursor: Kaempferol

Naringenin is a central intermediate that can be channeled into various flavonoid classes. For the biosynthesis of this compound, naringenin is first converted to the flavonol kaempferol.

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to form dihydrokaempferol.

  • Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C-2 and C-3 of dihydrokaempferol to yield the flavonol, kaempferol (3,5,7,4'-tetrahydroxyflavone).

Stepwise O-Methylation of Kaempferol

The final and defining steps in the biosynthesis of this compound involve the sequential methylation of the hydroxyl groups at the C-3, C-5, and C-7 positions of kaempferol. This process is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The exact order of these methylation steps can vary between plant species and is dependent on the substrate specificity of the available OMTs.

A putative pathway for the stepwise methylation is as follows:

  • 7-O-Methylation: Kaempferol is first methylated at the 7-hydroxyl group by a flavonoid 7-O-methyltransferase (FOMT) to produce rhamnocitrin (Kaempferol 7-O-methyl ether).

  • 5-O-Methylation: Subsequently, a flavonoid 5-O-methyltransferase methylates the 5-hydroxyl group of rhamnocitrin.

  • 3-O-Methylation: Finally, a flavonoid 3-O-methyltransferase catalyzes the methylation of the 3-hydroxyl group to yield this compound.

It is also possible that the methylation events occur in a different sequence, for instance, starting with the 3-OH or 5-OH group, depending on the enzymatic machinery of the specific organism.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_methylation Stepwise O-Methylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Kaempferol 7-O-methyl ether Kaempferol 7-O-methyl ether Kaempferol->Kaempferol 7-O-methyl ether Flavonoid 7-O-Methyltransferase (FOMT) Intermediate Dimethylated Flavone Kaempferol 5,7-di-O-methyl ether Kaempferol 7-O-methyl ether->Intermediate Dimethylated Flavone Flavonoid 5-O-Methyltransferase This compound This compound Intermediate Dimethylated Flavone->this compound Flavonoid 3-O-Methyltransferase

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of polymethoxyflavones. While specific kinetic data for the enzymes directly leading to this compound are not fully elucidated, the provided data from related enzymes offer valuable insights.

Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases

Enzyme SourceSubstratePosition MethylatedKm (µM)kcat (s-1) or VmaxReference
Serratula tinctoriaQuercetin3-OH1261 pkat mg-1 (Vmax)[1]
Serratula tinctoriaS-adenosyl-L-methionine-45-[1]
Citrus reticulata (CrOMT2)Luteolin3'-OH7.60.0206[2]
Citrus reticulata (CrOMT2)Tricetin3',5'-OH8.70.0213[2]
Citrus reticulata (CrOMT2)Eriodictyol3'-OH4.60.0076[2]
Perilla frutescens (PfOMT3)Chrysin7-OH1.310.17
Perilla frutescens (PfOMT3)Apigenin7-OH2.230.15
Perilla frutescens (PfOMT3)Kaempferol7-OH15.350.08

Table 2: Content of this compound in Kaempferia parviflora

Plant MaterialAnalytical MethodConcentrationReference
K. parviflora rhizomes (green-leaf type)HPLC-PDAHigher amounts than red-leaf type
K. parviflora rhizomes (red-leaf type)HPLC-PDALower amounts than green-leaf type

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant Expression and Purification of Flavonoid O-Methyltransferases

OMT_Expression_Purification_Workflow Start Start Gene_Cloning Clone OMT cDNA into an expression vector (e.g., pET) Start->Gene_Cloning Transformation Transform the expression plasmid into E. coli (e.g., BL21(DE3)) Gene_Cloning->Transformation Cell_Culture Grow E. coli culture to OD600 of 0.6-0.8 Transformation->Cell_Culture Induction Induce protein expression with IPTG (e.g., 0.1-1 mM) Cell_Culture->Induction Incubation Incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours Induction->Incubation Cell_Harvesting Harvest cells by centrifugation Incubation->Cell_Harvesting Lysis Resuspend cell pellet in lysis buffer and lyse by sonication Cell_Harvesting->Lysis Purification Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) Lysis->Purification Verification Verify protein purity and size by SDS-PAGE Purification->Verification End End Verification->End

Caption: Workflow for recombinant OMT expression and purification.

Methodology:

  • Gene Cloning: The open reading frame of the candidate OMT gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes a His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Cell Culture and Induction: The transformed E. coli is cultured in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Protein Expression: The culture is further incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the solubility of the recombinant protein.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE.

O-Methyltransferase Activity Assay

Methodology:

A typical reaction mixture (final volume of 100-200 µL) contains:

  • Buffer: 50-100 mM Tris-HCl or potassium phosphate buffer (pH 7.5-8.0).

  • Substrate: 50-200 µM of the flavonoid substrate (e.g., kaempferol, kaempferol 7-O-methyl ether).

  • Methyl Donor: 100-500 µM S-adenosyl-L-methionine (SAM).

  • Enzyme: 1-5 µg of the purified recombinant OMT.

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30-37°C for 30-60 minutes.

  • The reaction is terminated by adding an equal volume of methanol or by acidification with HCl.

  • The products are extracted with ethyl acetate, dried, and redissolved in methanol for analysis.

HPLC Analysis of Polymethoxyflavones

HPLC_Analysis_Workflow Start Start Sample_Preparation Prepare sample from OMT assay or plant extract Start->Sample_Preparation Injection Inject sample onto HPLC system Sample_Preparation->Injection Separation Separate compounds on a C18 column using a gradient elution Injection->Separation Detection Detect compounds using a UV-Vis detector (e.g., 280 nm, 340 nm) Separation->Detection Quantification Quantify compounds by comparing peak areas to a standard curve Detection->Quantification End End Quantification->End

Caption: Workflow for HPLC analysis of polymethoxyflavones.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at wavelengths relevant for flavonoids, such as 280 nm and 340 nm.

  • Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas with those of authentic standards.

LC-MS/MS Characterization of Trimethoxyflavones

Methodology:

  • LC System: Coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • MS Analysis:

    • Full Scan (MS1): To determine the molecular weight of the parent ion.

    • Product Ion Scan (MS2/MS/MS): To obtain the fragmentation pattern of the parent ion. Collision-induced dissociation (CID) is used to fragment the ions.

  • Data Analysis: The fragmentation pattern is analyzed to confirm the structure of the methylated flavonoids. The loss of methyl groups (15 Da) and characteristic fragmentation of the flavonoid backbone are key indicators.

Transcriptional Regulation of Polymethoxyflavone Biosynthesis

The biosynthesis of flavonoids, including polymethoxyflavones, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes (e.g., PAL, CHS, FLS, OMTs) is controlled by a complex network of transcription factors. The MYB-bHLH-WD40 (MBW) complex is a key regulator of the late stages of flavonoid biosynthesis. Specific R2R3-MYB transcription factors are known to activate the expression of genes involved in flavonol synthesis. It is likely that specific MYB or other transcription factor families are involved in regulating the expression of the OMTs responsible for the final methylation steps in this compound biosynthesis, although the specific regulators for this compound are yet to be fully characterized.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, culminating in the regiospecific O-methylation of the flavonol kaempferol. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and manipulate this biosynthetic pathway for applications in drug development and biotechnology. Further research is needed to identify and characterize the specific O-methyltransferases involved and to elucidate the precise regulatory mechanisms controlling the production of this compound in nature.

References

A Technical Guide to the Physicochemical Properties of 3,5,7-Trimethoxyflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the flavone subclass of flavonoids, its chemical structure, characterized by a C6-C3-C6 backbone with methoxy groups at the 3, 5, and 7 positions, confers specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target interaction. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol [1]
Melting Point Not available. A related compound, 3',5-Dihydroxy-4',6,7-trimethoxyflavone, has a melting point of 188.0-197.0 °C.[2]
Boiling Point Data not available in the reviewed literature.
Solubility Soluble in DMSO (5 mg/mL) with ultrasonic warming to 60°C.[1]
pKa Data not available in the reviewed literature.
logP (predicted) 2.8 - 3.8[3][4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Begin heating at a rate of 10-20 °C per minute.

  • Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of the Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional and most reliable method for determining logP. The compound is partitioned between n-octanol and water (or a suitable buffer), and the concentration of the compound in each phase is measured after equilibrium is reached.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in either n-octanol or water.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other solvent.

  • Equilibration: Shake the mixture for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Sample Analysis: Carefully withdraw a sample from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the logP value using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] )

Signaling Pathways and Biological Activity

This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. Its biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Inhibition of TNF-α-Induced Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. This compound has been reported to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by TNF-α. This inhibition is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

TNF_alpha_signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MAPK MAPK Pathway (ERK, JNK, p38) TNFR->MAPK NFkB NF-κB Pathway TNFR->NFkB TMF This compound TMF->MAPK Inhibits TMF->NFkB Inhibits MMP1 MMP-1 Expression MAPK->MMP1 NFkB->MMP1 Inflammation Inflammation MMP1->Inflammation

TNF-α Signaling Pathway Inhibition by this compound.
Experimental Workflow for Investigating Signaling Pathway Modulation

A common experimental approach to elucidate the effect of a compound on a signaling pathway is through Western blot analysis. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation (e.g., TNF-α) Cell_Culture->Stimulation Treatment 3. Treatment with This compound Stimulation->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-p-p38) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection

Experimental Workflow for Western Blot Analysis.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development. A thorough understanding of these fundamental properties is paramount for the rational design of future studies aimed at harnessing the therapeutic potential of this promising flavonoid. Further experimental validation of predicted values and continued exploration of its biological mechanisms will be crucial in advancing this compound towards clinical applications.

References

3,5,7-Trimethoxyflavone: A Technical Guide to its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in several medicinal plants, most notably in the rhizomes of Black Ginger (Kaempferia parviflora). This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Its enhanced metabolic stability and bioavailability, attributed to the methoxy groups, make it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, with a focus on its effects on key signaling pathways.

Core Mechanisms of Action

The biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways. The primary reported mechanisms include anti-inflammatory effects in skin cells, induction of apoptosis in cancer cells, and potential neuroprotective activities.

Anti-inflammatory and Skin Protective Effects

A significant body of research has focused on the protective effects of this compound against inflammation-mediated skin damage. In human dermal fibroblasts, it has been shown to counteract the detrimental effects of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

The core mechanism involves the suppression of reactive oxygen species (ROS) production and the downregulation of key inflammatory and matrix-degrading enzymes. This compound has been observed to significantly inhibit the TNF-α-induced high expression and secretion of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation in the skin.[1] Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

These effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. Specifically, this compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby inhibiting the downstream inflammatory response.[1]

Anticancer Activity and Apoptosis Induction

While direct studies on the anticancer effects of this compound are emerging, evidence from structurally similar polymethoxyflavones suggests a potent anti-proliferative and pro-apoptotic activity. For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the modulation of apoptotic markers like p53, Bcl-2, and Bax.[2][3] The proposed mechanism for related compounds involves the induction of the intrinsic apoptosis pathway, characterized by mitochondrial membrane depolarization and activation of caspase cascades.

Neuroprotective Potential

The neuroprotective effects of trimethoxyflavones are an area of active investigation. Studies on related compounds, such as 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, have demonstrated protection against amyloid-beta-induced neurotoxicity. This protection is attributed to the compound's antioxidant properties and its ability to interfere with cell signaling pathways, including the MAPK pathway. Furthermore, 5,7-dihydroxy-3′,4′,5′-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in animal models through its antioxidant and anti-inflammatory properties. While these findings are for related molecules, they suggest a potential neuroprotective mechanism for this compound that warrants further investigation, likely involving the suppression of neuroinflammation in microglial cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analogs.

Compound Cell Line/Model Assay Result Reference
This compoundHuman Dermal FibroblastsTNF-α-induced MMP-1 SecretionSignificant inhibition at 50 and 100 µM
This compoundHuman Dermal FibroblastsTNF-α-induced ROS ProductionSignificant reduction at 50 and 100 µM
5-hydroxy-3′,4′,7-trimethoxyflavoneMCF-7 (Breast Cancer)MTT Assay (48h)IC50 ≈ 25 µg/mL
3',4',5-trihydroxyflavoneA549 (Lung Cancer)MTT AssayEC50 < 25 µM
3',4',5-trihydroxyflavoneMCF-7 (Breast Cancer)MTT AssayEC50 < 25 µM

Note: Data for some closely related compounds are included to provide a broader context for the potential efficacy of trimethoxyflavones.

Experimental Protocols

Assessment of Anti-inflammatory Effects in Human Dermal Fibroblasts

a) Cell Culture and Treatment: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Before treatment, the cells are starved in serum-free medium for 24 hours. Subsequently, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 20 ng/mL of TNF-α.

b) Western Blot Analysis for MAPK and Akt Phosphorylation: Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, ERK, JNK, and Akt. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

a) Cell Treatment and Harvesting: Cancer cell lines (e.g., MCF-7) are seeded in 6-well plates and treated with various concentrations of this compound for 24 or 48 hours. Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

b) Staining and Flow Cytometry: The collected cells are washed twice with cold PBS and then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark. After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Assessment of Neuroinflammation in Microglia

a) Primary Microglia Culture and LPS Stimulation: Primary microglial cells are isolated from the cerebral cortices of neonatal rats. The cells are plated in poly-L-lysine coated flasks and cultured in DMEM/F12 medium with 10% FBS. For experiments, microglial cells are seeded into multi-well plates. To induce an inflammatory response, the cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.

b) Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualizations of Signaling Pathways and Workflows

G TNF-α Induced Inflammatory Signaling in Dermal Fibroblasts TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_pathway MAPK Pathway (p38, ERK, JNK) TNFR->MAPK_pathway Akt_pathway Akt Pathway TNFR->Akt_pathway NFkB NF-κB TNFR->NFkB ROS ROS Production TNFR->ROS TMF This compound TMF->MAPK_pathway Inhibits TMF->Akt_pathway Inhibits TMF->ROS Inhibits MAPK_pathway->NFkB COX2 COX-2 Expression MAPK_pathway->COX2 MMP1 MMP-1 Expression MAPK_pathway->MMP1 Akt_pathway->NFkB NFkB->COX2 NFkB->MMP1 ROS->MAPK_pathway ROS->Akt_pathway Inflammation Inflammation COX2->Inflammation Collagen_degradation Collagen Degradation MMP1->Collagen_degradation

Caption: TNF-α signaling cascade and points of inhibition by this compound.

G Experimental Workflow for Apoptosis Assessment start Seed Cancer Cells treat Treat with this compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate at RT (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G Intrinsic Apoptosis Pathway TMF Trimethoxyflavones Bax Bax TMF->Bax Upregulates Bcl2 Bcl-2 TMF->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Multifaceted Biological Activities of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Anti-inflammatory, Neuroprotective, and Anticancer Properties

Introduction

3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone found in plants such as Kaempferia parviflora (black ginger), has emerged as a compound of significant interest in the scientific community.[1] Its unique chemical structure, characterized by the presence of three methoxy groups on the flavone backbone, contributes to its metabolic stability and a diverse range of biological activities.[2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anti-inflammatory, neuroprotective, and potential anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and key signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. Studies have shown its efficacy in cellular models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

A primary mechanism of its anti-inflammatory action is the suppression of the tumor necrosis factor-alpha (TNF-α)-induced inflammatory cascade. In human dermal fibroblasts, this compound has been shown to inhibit the high expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α, a key enzyme involved in tissue degradation during inflammation.[1][3] This effect is mediated through the downregulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[1]

Specifically, treatment with this compound has been observed to suppress the phosphorylation of JNK, p38, and Akt, which are critical upstream regulators of inflammatory responses. Furthermore, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and IL-8.

Quantitative Data: Anti-inflammatory Effects
CompoundCell LineTreatmentTargetResultReference
This compoundHuman Dermal Fibroblasts100 µMp-JNK/JNK4.86 ± 0.13-fold of control (suppression from 8.15-fold increase by TNF-α)
This compoundHuman Dermal Fibroblasts100 µMp-Akt/Akt0.90 ± 0.12-fold of control (suppression from 2.61-fold increase by TNF-α)
This compoundHuman Dermal Fibroblasts100 µMCOX-2 Expression2.36 ± 1.00-fold of control (suppression from 5.85-fold increase by TNF-α)

Signaling Pathway: TNF-α Induced Inflammation

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MAPK_p MAPK Pathway (JNK, p38) TNFR->MAPK_p Akt_p Akt Pathway TNFR->Akt_p NFkB NF-κB MAPK_p->NFkB Akt_p->NFkB TMF This compound TMF->MAPK_p TMF->Akt_p ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) COX-2, MMP-1 NFkB->ProInflammatory Upregulates

TNF-α signaling pathway and its inhibition by this compound.

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are emerging, research on structurally similar trimethoxyflavones provides strong evidence for its potential in mitigating neurotoxicity and neuroinflammation. These compounds are being investigated for their therapeutic promise in neurodegenerative diseases.

For instance, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats by exerting chelating, antioxidant, and anti-inflammatory effects. It was found to reverse cognitive and motor deficits and normalize biochemical markers of brain injury. Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, protects against beta-amyloid-induced neurotoxicity by reducing oxidative stress and interfering with cell signaling pathways like MAPK.

Quantitative Data: Neuroprotective and Related Effects
CompoundModelAssayResultReference
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavoneN2a neuroblastoma cells (Aβ₂₅₋₃₅-induced toxicity)Cell Viability96% protection at 140 nM
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavoneN2a neuroblastoma cells (Aβ₂₅₋₃₅-induced toxicity)ROS Production60% inhibition at 25 nM
5,7-dihydroxy-3',4',5'-trimethoxyflavoneLead-exposed ratsBehavioral testsReversal of memory and motor deficits

Experimental Workflow: Assessment of Neuroprotection

G start Induce Neurotoxicity (e.g., Aβ peptide, Lead) treatment Treat with Trimethoxyflavone start->treatment behavioral Behavioral Assessment (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (e.g., ROS, Cytokines) treatment->biochemical histological Histological Examination (e.g., Neuronal Viability) treatment->histological data Data Analysis and Conclusion behavioral->data biochemical->data histological->data

Workflow for evaluating the neuroprotective effects of trimethoxyflavones.

Anticancer Activity

The anticancer potential of various trimethoxyflavones is an active area of research. These compounds have been shown to inhibit cell proliferation and induce apoptosis in different cancer cell lines. The specific isomer, 3,5,7-trihydroxy-6-methoxyflavone, demonstrated cytotoxic activity against several cancer cell lines, with the most potent effect observed in the SiHa (cervix) cancer cell line. While data on this compound is still being gathered, related compounds provide a strong rationale for its investigation in oncology. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in human breast cancer cells (MCF-7).

Quantitative Data: Anticancer Effects
CompoundCell LineAssayResult (IC₅₀)Reference
3,5,7-trihydroxy-6-methoxyflavoneSiHa (Cervix)MTT Assay150 µM
3,5,7-trihydroxy-6-methoxyflavonePC3 (Prostate)MTT Assay> 200 µM
3,5,7-trihydroxy-6-methoxyflavoneMDA-MB-231 (Breast)MTT Assay> 200 µM
3,5,7-trihydroxy-6-methoxyflavoneHT29 (Colon)MTT Assay4008 µM
5,7,4'-trimethoxyflavoneSCC-9 (Squamous Cell Carcinoma)Cell Viability5 µM
5-hydroxy-3′,4′,7-trimethoxyflavoneMCF-7 (Breast)MTT AssayNot specified, but showed anti-proliferative effect

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., SiHa, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound or related compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treating the cells with the test compound for the specified duration, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Akt) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its related polymethoxyflavonoids exhibit a compelling range of biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and anticancer research. The data summarized in this guide highlights their ability to modulate key cellular signaling pathways, thereby influencing critical pathological processes.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its structure-activity relationships. In vivo studies are warranted to validate the in vitro findings and to assess its pharmacokinetic profile, bioavailability, and safety. The continued investigation of this promising natural compound may lead to the development of novel therapeutic strategies for a variety of human diseases.

References

3,5,7-Trimethoxyflavone literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3,5,7-Trimethoxyflavone

Introduction

Flavonoids are a diverse class of polyphenolic compounds found extensively in plants, recognized for their wide array of biological activities.[1][2] Within this family, flavones serve as a crucial scaffold in medicinal chemistry. The addition of methoxy groups to the flavone core can notably improve metabolic stability and lipophilicity, which in turn can enhance pharmacokinetic properties and biological effectiveness.[3] this compound is a specific polymethoxyflavonoid that has been investigated for its potential therapeutic applications, particularly in ameliorating skin damage by inhibiting the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α.[4] This technical guide provides a comprehensive review of the existing literature on this compound and related methoxyflavones, focusing on their synthesis, biological activities, mechanisms of action, and pharmacokinetic profiles.

Synthesis of Methoxyflavones

The synthesis of trimethoxyflavones can be achieved through various chemical routes. A common strategy involves the cyclization of a chalcone intermediate. For instance, 5,6,7-trimethoxyflavone can be synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone, followed by oxidative cyclization.[5] Another approach is the direct Fries acylation of a trimethoxyphenol with cinnamoyl chloride, which also yields a chalcone that can be cyclized. A general route for producing 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has also been reported.

A generalized workflow for the synthesis of flavone derivatives is depicted below.

Synthesis_Workflow start_node Starting Materials (e.g., Acetophenone, Benzaldehyde) process_node process_node start_node->process_node Claisen-Schmidt Condensation intermediate_node Chalcone Intermediate process_node->intermediate_node final_product Trimethoxyflavone intermediate_node->final_product Oxidative Cyclization (e.g., I2/DMSO) STAT3_Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAKs receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_exp Target Gene Expression (Bcl-2, Bcl-xL, Cyclin D1, Survivin) nucleus->gene_exp promotes tm_flavone Trimethoxyflavone tm_flavone->jak inhibits shp1 SHP-1 tm_flavone->shp1 induces shp1->pstat3 dephosphorylates Apoptosis_Induction tm_flavone 5-hydroxy-3',4',7- trimethoxyflavone (HTMF) mdm2_p53 MDM2-p53 Interaction tm_flavone->mdm2_p53 inhibits p53 p53 (stabilized) mdm2_p53->p53 p53 degradation bax Bax (pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (anti-apoptotic) p53->bcl2 downregulates caspases Caspase Cascade bax->caspases activates bcl2->caspases inhibits parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

References

The Discovery and Isolation of 3,5,7-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. The document details the primary natural source of this compound, Kaempferia parviflora, and outlines established protocols for its extraction and purification. Furthermore, this guide presents a consolidated summary of its key quantitative and spectroscopic data essential for its identification and characterization. A significant focus is placed on the compound's interaction with cellular signaling pathways, specifically its modulatory effect on the TNF-α induced Mitogen-Activated Protein Kinase (MAPK) pathway. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a polymethoxyflavone (PMF) that has garnered interest within the scientific community for its potential biological activities. PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone, a structural feature that can enhance their metabolic stability and bioavailability. This compound has been identified as a constituent of several plant species, most notably Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1] Research has indicated its potential in areas such as inflammation and skin health, where it has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1).[2] This guide provides an in-depth look at the scientific journey of this compound, from its natural origins to its molecular interactions.

Natural Sources and Isolation

The primary natural source for the isolation of this compound is the rhizome of Kaempferia parviflora.[1] This plant is rich in various polymethoxyflavones, making it a valuable source for the extraction of these compounds.

Experimental Protocols for Isolation

The isolation of this compound from Kaempferia parviflora rhizomes involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

2.1.1. General Extraction of Methoxyflavones

Two common methods for the initial extraction of methoxyflavones from dried K. parviflora rhizome powder are maceration and ultrasound-assisted extraction (UAE).

  • Protocol for Maceration:

    • Weigh a desired amount of dried and powdered K. parviflora rhizomes.

    • Place the powdered rhizomes in a suitable container and add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[3]

    • Seal the container and allow it to stand at room temperature for 7 days, with occasional agitation to enhance extraction efficiency.[3]

    • After 7 days, filter the mixture to separate the ethanolic extract from the plant material.

    • Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Protocol for Ultrasound-Assisted Extraction (UAE):

    • Weigh 5 g of dried and powdered K. parviflora rhizomes and place them in a beaker.

    • Add 250 mL of 95% ethanol, resulting in a solvent-to-solid ratio of 50 mL/g.

    • Place the beaker in an ultrasonic bath and sonicate for a specified period. Optimal conditions for total methoxyflavone content have been reported as an extraction time of approximately 16 minutes with 95% ethanol.

    • After sonication, filter the mixture to separate the extract.

    • Concentrate the filtrate using a rotary evaporator.

2.1.2. Fractionation and Purification of this compound

Following the initial extraction, the crude extract is subjected to fractionation and chromatographic techniques to isolate this compound.

  • Protocol for Fractionation and Column Chromatography:

    • The crude methanolic extract of K. parviflora rhizomes is partitioned with n-hexane.

    • The n-hexane fraction, which is enriched with methoxyflavones, is then subjected to column chromatography.

    • While specific stationary and mobile phases for the isolation of only this compound are not detailed in the provided literature, a typical approach would involve silica gel as the stationary phase with a gradient elution system of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions from column chromatography containing this compound can be further purified using preparative HPLC.

    • A C18 reversed-phase column is commonly used for the separation of flavonoids.

    • A typical mobile phase for preparative HPLC of flavonoids consists of a mixture of methanol and water, often with a small amount of acid like acetic acid to improve peak shape.

    • The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is then evaporated to yield the purified compound.

Quantitative Data

The yield of total methoxyflavones from Kaempferia parviflora is dependent on the extraction method. Optimized ultrasound-assisted extraction with 95% ethanol can yield a total methoxyflavone content of 327.25 mg/g of the crude extract. Specific yield percentages for this compound from the raw plant material are not explicitly detailed in the reviewed literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference
Molecular Formula C₁₈H₁₆O₅Inferred
Molecular Weight 312.32 g/mol Inferred
Appearance Yellowish solidInferred
¹H NMR (CDCl₃, δ ppm) Specific data not available in search results. Typical signals for methoxy groups on the A-ring of flavonoids appear around δ 3.8-4.0 ppm. Aromatic protons would appear in the region of δ 6.0-8.0 ppm.
¹³C NMR (CDCl₃, δ ppm) Specific data not available in search results. Methoxy group carbons typically resonate around δ 55-60 ppm. Carbonyl carbon (C-4) would be significantly downfield (>170 ppm).
FTIR (cm⁻¹) Specific data not available. Flavones typically show a characteristic C=O stretching vibration around 1650 cm⁻¹, and C=C stretching vibrations for the aromatic rings between 1600 and 1450 cm⁻¹. C-O stretching for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (m/z) Specific data not available. The molecular ion peak [M]⁺ would be expected at m/z 312. Fragmentation patterns would likely involve the loss of methyl groups (-15 Da) and retro-Diels-Alder fragmentation of the C-ring.

Signaling Pathway Modulation

This compound has been shown to modulate inflammatory signaling pathways. Specifically, it affects the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in response to tumor necrosis factor-alpha (TNF-α) stimulation in normal human dermal fibroblasts.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

The following protocol is a standard method to assess the effect of this compound on MAPK signaling.

  • Cell Culture and Treatment:

    • Seed normal human dermal fibroblasts (NHDFs) in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

    • Replace the medium with a serum-free medium and incubate for another 24 hours to induce starvation.

    • Treat the cells with desired concentrations of this compound (e.g., 50 and 100 µM) for 1 hour.

    • Stimulate the cells with 20 ng/mL of TNF-α for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a standard assay such as the Bradford or BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPKs (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualization of the TNF-α Induced MAPK Signaling Pathway

The following diagram illustrates the logical relationship in the TNF-α induced MAPK signaling pathway and the inhibitory point of this compound.

TNF_alpha_MAPK_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds Adapter_Proteins Adapter Proteins (e.g., TRADD, TRAF2) TNFR->Adapter_Proteins Recruits MAPKKK MAPKKK (e.g., ASK1, MEKK1) Adapter_Proteins->MAPKKK Activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPK MAPKK_p38->p38 Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates ERK ERK1/2 MAPKK_ERK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., MMP-1 expression) Transcription_Factors->Inflammatory_Response Regulates Gene Expression TMF This compound TMF->MAPKKK Inhibits Phosphorylation

Caption: TNF-α induced MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the plant source to the evaluation of biological activity.

Experimental_Workflow Plant_Material Kaempferia parviflora Rhizomes Extraction Extraction (Maceration or UAE with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., n-Hexane partition) Crude_Extract->Fractionation Enriched_Fraction Enriched Methoxyflavone Fraction Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, FTIR) Pure_Compound->Structure_Elucidation Bioactivity_Assay Bioactivity Assay (e.g., Western Blot for MAPK) Pure_Compound->Bioactivity_Assay

Caption: General experimental workflow for the isolation and bioactivity testing of this compound.

Conclusion

This compound represents a promising natural product with demonstrable biological activity. This guide has provided a detailed overview of its discovery from Kaempferia parviflora, along with comprehensive protocols for its isolation and characterization. The elucidation of its inhibitory effect on the TNF-α induced MAPK signaling pathway provides a mechanistic basis for its observed anti-inflammatory properties. The information compiled herein serves as a foundational resource for further research into the therapeutic potential of this and other related polymethoxyflavones. Future studies should focus on obtaining more precise quantitative data on its natural abundance and further exploring its mechanism of action in various biological systems.

References

In Vitro Efficacy of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro studies on 3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details experimental protocols for the evaluation of its biological activities, and visualizes the implicated signaling pathways. The information presented herein is curated from peer-reviewed scientific literature and aims to serve as a foundational resource for future research and development endeavors.

Introduction

This compound is a flavonoid compound that has garnered scientific interest due to its diverse pharmacological activities demonstrated in various in vitro models. As a member of the polymethoxyflavone subclass, it exhibits unique physicochemical properties that may contribute to its biological effects. This guide focuses on its demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties, providing a detailed examination of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies of this compound and its close structural analogs. This data provides a comparative look at its potency across different biological assays.

Table 1: Anti-inflammatory Activity

CompoundCell LineInducerAssayIC50 (µM)
5,6,7-TrimethoxyflavoneRAW 264.7LPSNitric Oxide Production13.5[1]
2',3',5,7-TetrahydroxyflavoneRAW 264.7LPSNitric Oxide Production19.7
3',4',5,7-Tetrahydroxyflavone (Luteolin)RAW 264.7LPSNitric Oxide Production17.1

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineTissue of OriginAssayIC50 / EC50 (µM)
3',4',5-TrihydroxyflavoneA549Lung CarcinomaMTT< 25[1]
3',4',5-TrihydroxyflavoneMCF-7Breast AdenocarcinomaMTT< 25[1]
3',4',5-TrihydroxyflavoneU87GlioblastomaMTT> 50[1]
3,5,7-Trihydroxyflavone (Galangin)PC-3Prostate AdenocarcinomaMTT64.30[2]
3,5,7-Trihydroxyflavone (Galangin)PC-3Prostate AdenocarcinomaNRU81.22
3,5,7-Trihydroxyflavone (Galangin)PC-3Prostate AdenocarcinomaSRB25.81

Table 3: Neuroprotective Activity

CompoundCell ModelInsultAssayEC50 (µM)
4'-MethoxyflavoneSH-SY5YMNNGCell Viability11.41 ± 1.04
3',4'-DimethoxyflavoneSH-SY5YMNNGCell Viability9.94 ± 1.05

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Cell Culture
  • Human Dermal Fibroblasts (HDFs):

    • HDF cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, and 0.1 mg/mL of streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

    • The culture medium is changed every other day until the cells reach approximately 80% confluency, at which point they are subcultured.

  • RAW 264.7 Macrophages:

    • RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and antibiotics (100 μg/L streptomycin and 100 IU/mL penicillin).

    • Cells are cultured at 37°C in a 5% CO₂ humidified incubator.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells (e.g., cancer cell lines or HDFs) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Treatment: Replace the old media with fresh media containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: After the incubation, collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-MAPK, anti-NF-κB) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: After further washing steps, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Mechanisms of Action

In vitro studies suggest that this compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

MAPK Signaling Pathway

This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial in inflammatory and cell proliferation processes.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) MEKK MEKK Stimulus->MEKK Raf Raf Stimulus->Raf TMF This compound p38 p38 TMF->p38 JNK JNK TMF->JNK ERK ERK TMF->ERK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors MKK4_7->JNK JNK->TranscriptionFactors MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK ERK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: Inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The anti-inflammatory effects of trimethoxyflavones are also attributed to the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK TMF This compound TMF->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->GeneExpression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

This compound has been observed to modulate the PI3K/Akt signaling pathway, which is integral to cell survival and proliferation.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream TMF This compound TMF->Akt CellResponse Cell Survival & Proliferation Downstream->CellResponse

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The in vitro evidence presented in this technical guide highlights the potential of this compound as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in inflammation, cancer cell proliferation, and neuroprotection warrants further investigation. The provided experimental protocols serve as a starting point for researchers to explore the efficacy of this compound in various disease models. Future studies should focus on elucidating the precise molecular interactions and conducting in vivo studies to validate these promising in vitro findings.

References

Preliminary Screening of 3,5,7-Trimethoxyflavone Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone, has garnered significant scientific interest due to its potential therapeutic properties. Preliminary studies have revealed a spectrum of bioactivities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance comprehension. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Anticancer Activity

This compound has demonstrated promising anticancer potential across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity

The cytotoxic effects of this compound and related methoxyflavones have been evaluated using the MTT assay. While specific IC50 values for this compound are not extensively reported, data for structurally similar compounds provide valuable insights into its potential potency. For instance, a series of 5,6,7-trimethoxyflavones exhibited moderate to high anti-proliferative activities against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range[1]. Another study on methoxyflavone analogs reported IC50 values against A2058 melanoma cell lines as low as 3.92 µM for 5,7-dihydroxy-3,6,4′-TMF[2].

Table 1: Cytotoxic Activity of Methoxyflavone Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.92[2]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 (Melanoma)8.18[2]
5,3′,4′-trihydroxy-6,7,8-TMFMCF-7 (Breast)4.9[2]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)8.58
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic)5.30
Induction of Apoptosis

Studies on related hydroxy-trimethoxyflavones suggest that these compounds can induce apoptosis in cancer cells. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) was shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of apoptotic markers such as p53, Bcl-2, and Bax, and by promoting the cleavage of PARP. The induction of apoptosis is a key mechanism for the anticancer effects of many flavonoids.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

References

3,5,7-Trimethoxyflavone antioxidant and anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of 3,5,7-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polymethoxyflavone, a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the core flavone structure. Found in medicinal plants such as Kaempferia parviflora (black ginger), this compound has garnered scientific interest for its potential therapeutic properties.[1][2] Flavonoids, in general, are well-recognized for their biological activities, including antioxidant and anti-inflammatory effects.[][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anti-inflammatory capabilities, detailing its mechanisms of action, relevant quantitative data, experimental protocols, and key signaling pathways.

I. Antioxidant Effects

The antioxidant capacity of flavonoids is a key parameter in assessing their therapeutic potential.[5] This activity is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. While direct quantitative data for the free-radical scavenging activity of this compound is limited in the available literature, studies on structurally similar flavonoids provide a comparative context for its potential efficacy. The primary mechanisms for flavonoid antioxidant activity include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).

Data Presentation: Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is not extensively available in the provided search results. However, to provide a frame of reference, the table below summarizes the antioxidant activity of other related flavonoids evaluated using common in vitro assays.

Flavonoid/CompoundAssayIC₅₀ / EC₅₀ Value (µM or µg/mL)Reference Compound
5-hydroxy-3,7-dimethoxyflavoneDPPHModerate scavenging activity-
7-hydroxy-5,6,4'-trimethoxyflavoneDPPHIC₅₀: 221 µg/mL-
LuteolinDPPHIC₅₀: 17.1 µM-
QuercetinDPPHStrong scavenging activityAscorbic Acid
Procyanidin B2DPPHStrongest scavenging activityVitamin C
RutinDPPHLowest scavenging activityVitamin C

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. EC₅₀ (Effective Concentration 50%) is the concentration that gives a half-maximal response.

Experimental Protocols: Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for screening the antioxidant activity of compounds. The principle is based on the reduction of the stable DPPH free radical, which is deep violet, to the pale yellow, non-radical form, DPPH-H, in the presence of an antioxidant that can donate a hydrogen atom.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask. The solution should be freshly prepared and protected from light by storing it in an amber bottle or a foil-wrapped flask.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or DMSO. Prepare serial dilutions from this stock solution to obtain a range of concentrations for testing.

    • Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at various concentrations.

  • Assay Procedure (96-well plate format):

    • Pipetting: Add 100 µL of each concentration of the test compound, positive control, or solvent (for the negative control) into separate wells of a 96-well microplate.

    • Blank: Add 200 µL of methanol to a well for instrument calibration.

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

    • Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard (e.g., Trolox) to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

II. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key cellular pathways and reducing the production of inflammatory mediators. Studies show it can suppress the excessive increase in Reactive Oxygen Species (ROS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation: Anti-inflammatory Activity

The following table summarizes the observed anti-inflammatory effects of this compound and structurally related flavonoids.

CompoundCell Line / ModelStimulusEffectQuantitative Data (Concentration)
This compound Normal Human Dermal Fibroblasts (NHDFs)TNF-αSuppressed expression of pro-inflammatory cytokines IL-1β, IL-6, and IL-8. Diminished phosphorylation of MAPKs (ERK, JNK, p38). Suppressed COX-2 expression.50 and 100 µM
5,6,7-TrimethoxyflavoneRAW 264.7 MacrophagesLPSInhibited production of NO and PGE₂. Inhibited protein and mRNA expression of iNOS and COX-2. Inhibited production of TNF-α, IL-1β, and IL-6.Dose-dependent
5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin)HT-29 Intestinal Epithelial CellsBFTDecreased production of IL-8 and PGE₂. Suppressed NF-κB activation and expression of IL-8 and COX-2.Dose-dependent
Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z)RAW 264.7 MacrophagesLPSInhibited production of NO, PGE₂, IL-6, TNF-α, and IL-1β.IC₅₀ for NO: 2.11 µM, IC₅₀ for PGE₂: 0.98 µM
Experimental Protocols: Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Calculation: Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

2. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is used to quantify the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Collect the cell culture supernatant from the experimental setup described in the NO production assay.

    • Use commercially available ELISA kits for the specific cytokines (e.g., TNF-α, IL-6).

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response.

1. MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. In TNF-α-stimulated fibroblasts, this compound was found to diminish the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory processes.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) MAPKKK MAPKKK Stimulus->MAPKKK TMF This compound MAPK MAPK (p38, ERK, JNK) TMF->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P InflammatoryResponse Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) TranscriptionFactors->InflammatoryResponse

Caption: MAPK signaling pathway and its inhibition by this compound.

2. NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various pro-inflammatory cytokines. Structurally similar flavonoids have been shown to suppress NF-κB activation, and it is a primary target for anti-inflammatory action. Inhibition of this pathway prevents the transcription of genes that drive the inflammatory response.

NFkB_Pathway cluster_complex Cytoplasmic Complex Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK TMF This compound TMF->IKK Inhibits IkB IκBα IKK->IkB P NFkB_IkB_complex NF-κB-IκBα Complex (Inactive, Cytoplasm) IkB_p p-IκBα (Degradation) IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB_IkB_complex->NFkB_active IκBα Degradation GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->GeneExpression Nucleus Nucleus

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7 Macrophages) Pretreatment Pre-treatment with This compound (Various Concentrations) Start->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Collect Cell Lysate Incubation->Cell_Lysis NO_Assay NO Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA WesternBlot Western Blot (MAPK, NF-κB proteins) Cell_Lysis->WesternBlot End End: Data Analysis NO_Assay->End ELISA->End WesternBlot->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound exhibits promising anti-inflammatory properties, primarily through the downregulation of the MAPK and NF-κB signaling pathways. This activity leads to a significant reduction in the production of key inflammatory mediators, including pro-inflammatory cytokines, COX-2, and nitric oxide. While its direct antioxidant capacity requires further quantitative investigation, its ability to suppress ROS generation in inflammatory contexts is noteworthy. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammation-related pathologies.

References

The Anticancer Potential of 3,5,7-Trimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone, a member of the flavonoid family, has emerged as a compound of interest in oncological research due to its potential anticancer properties. Flavonoids, plant-derived polyphenolic compounds, are known for their diverse pharmacological activities, and methoxylated flavones, in particular, have demonstrated enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its close structural analogs, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While direct quantitative data for this compound is still emerging, this guide consolidates available information to serve as a valuable resource for furthering research and development in this promising area.

Core Anticancer Mechanisms

The anticancer activity of this compound and its analogs is believed to be multifactorial, primarily involving the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.

Induction of Apoptosis

Studies on the closely related compound 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) provide significant insights into the pro-apoptotic mechanisms that may be shared by this compound. Treatment of MCF-7 breast cancer cells with HTMF has been shown to induce apoptosis through the modulation of key regulatory proteins.[1][2][3] This process is characterized by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

Modulation of Signaling Pathways

MAPK Signaling Pathway: Research has indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to affect the phosphorylation of key proteins within this pathway in dermal fibroblasts, suggesting a potential mechanism for its cellular effects. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade often hyperactivated in cancer, promoting cell survival and proliferation. While direct evidence for this compound is still under investigation, many polymethoxyflavonoids have been shown to exert their anticancer effects by inhibiting this pathway.

Quantitative Data

Direct and comprehensive quantitative data on the cytotoxic activity of this compound across a wide range of cancer cell lines is currently limited in publicly available literature. However, data from structurally similar methoxyflavones provide valuable context for its potential potency. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the anti-proliferative effects of a compound.

Table 1: Cytotoxic Activity of Structurally Related Methoxyflavones

Flavonoid DerivativeCancer Cell LineIC50 (µM)Incubation Time (h)
5,3',4'-trihydroxy-6,7,8-TMFMCF-7 (Breast)4.972
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)3.7172
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (Breast)8.58Not Specified
5,7-dihydroxy-3,6,4'-TMFA2058 (Melanoma)3.9272
5,7,5'-trihydroxy-3,6,3',4'-TeMFA2058 (Melanoma)8.1872
5,7,4'-trimethoxyflavoneSUN-16 (Oral)Not specified, inhibits proliferation at 12.5-200 µM24, 48

Note: This table presents data for various trimethoxyflavone derivatives to illustrate the potential range of activity. TMF denotes Trimethoxyflavone, TeMF denotes Tetramethoxyflavone, and PeMF denotes Pentamethoxyflavone.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

Protein Expression Analysis: Western Blotting

This protocol is for the detection of changes in the expression of key signaling proteins involved in apoptosis and other pathways after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

anticancer_pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Downregulation? p53 p53 This compound->p53 Upregulation? PI3K PI3K Receptor->PI3K Inhibition? MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Modulation Akt Akt PI3K->Akt Akt->Bcl-2 Inhibits Apoptosis Proliferation Proliferation Akt->Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bax->Apoptosis p53->Bax Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

experimental_workflow Start Start Cancer_Cell_Culture Cancer Cell Culture Start->Cancer_Cell_Culture Treatment Treatment with This compound Cancer_Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for investigating anticancer properties.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. The available evidence, largely extrapolated from structurally similar compounds, suggests that its anticancer effects are mediated through the induction of apoptosis and modulation of key signaling pathways, including the MAPK and potentially the PI3K/Akt pathways.

Future research should focus on a comprehensive evaluation of the cytotoxic activity of this compound against a broad panel of cancer cell lines to establish its IC50 values and to identify cancer types that are particularly sensitive to this compound. Further mechanistic studies are warranted to elucidate the precise molecular targets and to confirm its effects on the PI3K/Akt and other relevant signaling pathways. In vivo studies in preclinical animal models will be crucial to validate the in vitro findings and to assess the safety and efficacy of this compound as a potential therapeutic agent. This in-depth technical guide provides a solid foundation for researchers to design and execute such studies, ultimately paving the way for the potential clinical application of this promising natural product.

References

3,5,7-Trimethoxyflavone: A Technical Guide to its Application in Skin Damage and Anti-Aging Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone, a flavonoid compound, is emerging as a significant candidate in the field of dermatology and cosmetology for its potential to ameliorate skin damage and combat the signs of aging. This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the action of this compound on skin health. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel skincare therapeutics.

Mechanism of Action

This compound exerts its protective effects on the skin through a multi-faceted approach, primarily by mitigating the damaging effects of inflammatory mediators and oxidative stress. A key initiator of skin inflammation and aging is Tumor Necrosis Factor-alpha (TNF-α), which stimulates a cascade of events leading to the degradation of the extracellular matrix (ECM). This compound has been shown to counteract these effects by inhibiting the expression and secretion of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen breakdown[1][2].

The compound's mechanism involves the modulation of critical signaling pathways. It has been observed to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as the phosphorylation of Akt.[1] This inhibition of MAPK and Akt signaling pathways leads to a downstream reduction in the production of pro-inflammatory mediators.

Furthermore, this compound demonstrates potent antioxidant properties by reducing the accumulation of reactive oxygen species (ROS) and enhancing the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. This dual action of combating inflammation and oxidative stress contributes to its overall efficacy in protecting skin cells from damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on normal human dermal fibroblasts (NHDFs).

Table 1: Effect of this compound on TNF-α-Induced MMP-1 Secretion and mRNA Expression

ConcentrationMMP-1 Secretion (fold change vs. control)MMP-1 mRNA Expression (fold change vs. control)
TNF-α (20 ng/mL)3.37 ± 0.083.76 ± 0.03
50 µM 3,5,7-TMF + TNF-α1.99 ± 0.052.53 ± 0.13
100 µM 3,5,7-TMF + TNF-α1.76 ± 0.061.70 ± 0.23

Data sourced from studies on TNF-α-stimulated NHDFs.

Table 2: Effect of this compound on TNF-α-Induced ROS Accumulation and COX-2 Expression

ConcentrationROS Accumulation (fold change vs. control)COX-2 Expression (fold change vs. control)
TNF-α (20 ng/mL)2.54 ± 0.065.85 ± 0.11
50 µM 3,5,7-TMF + TNF-α1.88 ± 0.144.78 ± 0.61
100 µM 3,5,7-TMF + TNF-α1.33 ± 0.092.36 ± 1.00

Data sourced from studies on TNF-α-stimulated NHDFs.

Table 3: Effect of this compound on TNF-α-Induced MAPK Phosphorylation

Concentrationp-ERK (fold change vs. control)p-JNK (fold change vs. control)p-p38 (fold change vs. control)
TNF-α (20 ng/mL)2.72 ± 0.358.15 ± 0.456.43 ± 0.17
50 µM 3,5,7-TMF + TNF-αNot specified4.88 ± 0.245.58 ± 0.42
100 µM 3,5,7-TMF + TNF-αNot specified4.86 ± 0.135.20 ± 0.31

Data sourced from studies on TNF-α-stimulated NHDFs.

Table 4: Effect of this compound on Melanin Synthesis in B16F10 Mouse Melanoma Cells

TreatmentMelanin Content (% of control)Tyrosinase Activity (% of control)
IBMX-stimulatedSignificantly increasedSignificantly increased
3,5,7-TMF + IBMXSignificantly inhibitedSignificantly inhibited

Qualitative data indicating significant inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds ROS ROS TNFR->ROS Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) TNFR->Pro_inflammatory_Cytokines Induces COX2 COX-2 TNFR->COX2 Induces MAPK MAPK (ERK, JNK, p38) ROS->MAPK Activates Akt Akt ROS->Akt Activates AP1 AP-1 MAPK->AP1 Activates Akt->AP1 Activates MMP1 MMP-1 AP1->MMP1 Increases Expression Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Causes TMF This compound TMF->ROS Inhibits TMF->MAPK Inhibits Phosphorylation TMF->Akt Inhibits Phosphorylation HO1 HO-1 TMF->HO1 Increases Expression TMF->Pro_inflammatory_Cytokines Suppresses TMF->COX2 Suppresses

Caption: Signaling pathway of this compound in skin protection.

G start Start culture_cells Culture Normal Human Dermal Fibroblasts (NHDFs) start->culture_cells serum_starve Serum Starve Cells culture_cells->serum_starve treat_tmf Treat with this compound serum_starve->treat_tmf stimulate_tnfa Stimulate with TNF-α treat_tmf->stimulate_tnfa collect_samples Collect Cell Lysates and Supernatants stimulate_tnfa->collect_samples elisa ELISA for Protein Secretion (MMP-1, IL-1β, IL-6, IL-8) collect_samples->elisa western_blot Western Blot for Protein Expression (p-MAPK, p-Akt, COX-2, HO-1) collect_samples->western_blot rt_qpcr RT-qPCR for mRNA Expression (MMP-1, COL1A1) collect_samples->rt_qpcr ros_assay ROS Accumulation Assay collect_samples->ros_assay end End elisa->end western_blot->end rt_qpcr->end ros_assay->end

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited literature for studying the effects of this compound on skin cells.

Cell Culture and Treatment
  • Cell Line: Normal Human Dermal Fibroblasts (NHDFs) are a commonly used cell line.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to treatment, cells are often serum-starved for 24 hours to synchronize the cell cycle and reduce basal signaling activity.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 50 µM and 100 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like TNF-α (e.g., 20 ng/mL).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the secretion of proteins such as MMP-1, pro-collagen I α1, IL-1β, IL-6, and IL-8 into the cell culture medium.

  • Procedure:

    • Seed NHDFs in 48-well plates (e.g., 2 x 10^4 cells/well) and culture for 24 hours.

    • Serum starve the cells for 24 hours.

    • Treat with this compound followed by TNF-α stimulation.

    • Collect the cell culture supernatant after the desired incubation period (e.g., 12 hours for cytokines, 24 hours for MMP-1 and pro-collagen).

    • Perform the ELISA according to the manufacturer's instructions for the specific protein of interest.

Western Blotting
  • Objective: To determine the expression levels of intracellular proteins and their phosphorylation status (e.g., MAPKs, Akt, COX-2, HO-1).

  • Procedure:

    • Seed NHDFs in 6-well plates (e.g., 3 x 10^5 cells/well) and culture for 24 hours.

    • Serum starve the cells for 24 hours.

    • Treat with this compound and stimulate with TNF-α for the appropriate duration (e.g., 15 minutes for MAPK phosphorylation, 6 hours for COX-2 and HO-1).

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
  • Objective: To measure the mRNA expression levels of genes of interest, such as MMP-1 and COLIA1.

  • Procedure:

    • Culture and treat cells as described for Western blotting.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Reactive Oxygen Species (ROS) Accumulation Assay
  • Objective: To measure the levels of intracellular ROS.

  • Procedure:

    • Seed NHDFs in a 96-well black plate (e.g., 1 x 10^4 cells/well) and culture for 24 hours.

    • Serum starve the cells for 24 hours.

    • Treat with this compound and stimulate with TNF-α for a short duration (e.g., 15 minutes).

    • Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for the development of anti-aging and skin-protective cosmeceuticals and pharmaceuticals. Its ability to modulate key signaling pathways involved in inflammation and extracellular matrix degradation, coupled with its antioxidant properties, provides a solid scientific basis for its application.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models and eventually in human clinical trials.

  • Formulation and delivery: To develop effective topical formulations that ensure optimal penetration and bioavailability of this compound in the skin.

  • Long-term safety: To establish the long-term safety profile of the compound for chronic use.

  • Synergistic effects: To investigate potential synergistic effects when combined with other known anti-aging ingredients.

This technical guide serves as a starting point for researchers and developers to explore the full potential of this compound in the quest for healthier, more youthful skin.

References

The Structure-Activity Relationship of 3,5,7-Trimethoxyflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone, a polymethoxyflavone (PMF) found in certain plants such as Kaempferia parviflora (black ginger), has emerged as a promising bioactive compound with a range of pharmacological activities.[1] Its structure, characterized by methoxy groups at the 3, 5, and 7 positions of the flavone backbone, is crucial for its biological effects, which primarily include anti-inflammatory, antioxidant, and anti-collagenase activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its biological effects, the underlying molecular mechanisms, and a comparative analysis with related flavonoid compounds. The guide also includes detailed experimental protocols for key assays and visual representations of the signaling pathways involved.

Core Biological Activities and Structure-Activity Relationship

The biological activity of flavonoids is intricately linked to their substitution patterns, and this compound is no exception. The presence and position of methoxy groups, as opposed to hydroxyl groups, significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Anti-Inflammatory Activity

Furthermore, this compound has been found to inhibit the expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and IL-8, in tumor necrosis factor-alpha (TNF-α)-stimulated normal human dermal fibroblasts (NHDFs).[1][3] This inhibitory action on key inflammatory signaling molecules underscores its potential as an anti-inflammatory agent.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)

One of the most significant biological effects of this compound is its ability to inhibit the expression and secretion of matrix metalloproteinase-1 (MMP-1) in human dermal fibroblasts.[3] MMP-1 is a key enzyme responsible for the degradation of type I collagen, a major structural component of the skin. By inhibiting MMP-1, this compound can help protect the extracellular matrix from degradation, a process that is central to skin aging and various inflammatory conditions.

In a study on the effects of flavonoids from Kaempferia parviflora on TNF-α-induced MMP-1 secretion in NHDFs, this compound was a potent inhibitor. At concentrations of 50 µM and 100 µM, it suppressed MMP-1 secretion to 1.99-fold and 1.76-fold of the control, respectively, in TNF-α stimulated cells. This demonstrates a dose-dependent inhibitory effect.

Antioxidant Activity

The antioxidant potential of flavonoids is a well-established aspect of their bioactivity. While specific IC50 values for the DPPH radical scavenging activity of this compound are not consistently reported, the general SAR for polymethoxyflavones suggests that their antioxidant capacity is influenced by the number and position of methoxy and hydroxyl groups. The presence of a catechol group (ortho-dihydroxy) in the B-ring is a major contributor to high antioxidant activity. While this compound lacks hydroxyl groups, its methoxy groups can contribute to its overall lipophilicity, which may influence its access to and protection of lipid membranes from oxidation. It has been shown to suppress the excessive increase in reactive oxygen species (ROS) in human dermal fibroblasts.

Quantitative Bioactivity Data

Quantitative data is essential for comparing the potency of bioactive compounds. While specific IC50 values for this compound are limited in the provided search results, the following table summarizes the available quantitative data and provides context with related compounds.

CompoundAssayCell Line/SystemIC50 / ActivityReference
This compound MMP-1 Secretion InhibitionNormal Human Dermal Fibroblasts (NHDFs)1.99-fold of control (50 µM), 1.76-fold of control (100 µM) in TNF-α stimulated cells
2',3',5,7-TetrahydroxyflavoneNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages19.7 µM
3',4',5,7-Tetrahydroxyflavone (Luteolin)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages17.1 µM
3',4'-DihydroxyflavoneNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages9.61 ± 1.36 µM
LuteolinNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.90 ± 0.74 µM

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and likely the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK signaling cascade, comprising ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to external stimuli, including inflammation and stress. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in TNF-α-stimulated normal human dermal fibroblasts, indicating its ability to attenuate the inflammatory signals transduced through this pathway.

MAPK_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR MEKK MEKK TNFR->MEKK Raf Raf TNFR->Raf MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 MEKK->MKK3/6 JNK JNK MKK4/7->JNK AP-1 AP-1 JNK->AP-1 p38 p38 MKK3/6->p38 p38->AP-1 MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->AP-1 Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression 3,5,7-TMF 3,5,7-TMF 3,5,7-TMF->JNK 3,5,7-TMF->p38 3,5,7-TMF->ERK1/2

MAPK Signaling Pathway Inhibition by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for the effect of this compound on this pathway is not detailed in the provided search results, many flavonoids are known to inhibit NF-κB activation. This typically occurs through the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. Given that this compound inhibits the expression of NF-κB target genes like IL-6 and IL-8, it is highly probable that it also modulates this pathway. A related compound, 5,6,7-trimethoxyflavone, has been shown to suppress the transcriptional activity of NF-κB.

NFkB_Pathway cluster_0 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P p65/p50 p65/p50 IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces 3,5,7-TMF 3,5,7-TMF 3,5,7-TMF->IKK Complex Likely Inhibition

Postulated NF-κB Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's biological activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of a compound on cultured cells.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NHDFs in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

MMP-1 Secretion Assay in Human Dermal Fibroblasts

This protocol details the measurement of MMP-1 secreted by human dermal fibroblasts in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Fibroblast growth medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Human MMP-1 ELISA Kit

  • 24-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture and Treatment:

    • Seed NHDFs in 24-well plates and grow to confluence.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24-48 hours. Include an unstimulated control and a TNF-α only control.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • MMP-1 Quantification:

    • Quantify the concentration of MMP-1 in the supernatants using a human MMP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the MMP-1 levels as a percentage of the TNF-α-stimulated control.

MMP1_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Processing & Analysis A Seed NHDFs in 24-well plates B Grow to confluence A->B C Serum-starve for 24h B->C D Pre-treat with 3,5,7-TMF C->D E Stimulate with TNF-α D->E F Collect supernatants E->F G Quantify MMP-1 with ELISA F->G H Data Analysis G->H

Workflow for MMP-1 Secretion Assay.

Conclusion

This compound is a bioactive polymethoxyflavone with significant potential in the fields of dermatology and inflammation research. Its structure, particularly the methoxylation pattern on the A-ring, is key to its ability to inhibit pro-inflammatory mediators, suppress MMP-1 expression, and exert antioxidant effects. The modulation of the MAPK and likely the NF-κB signaling pathways appears to be the central mechanism underlying its anti-inflammatory and anti-collagenase activities. Further research to elucidate the precise IC50 values for its various biological activities and to explore its in vivo efficacy is warranted to fully understand its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential application of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a flavonoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This polymethoxyflavone is found in various natural sources, most notably in the rhizomes of Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[2][3] Research has indicated that this compound exhibits a range of biological activities, including the ability to ameliorate skin damage by inhibiting the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α.[1][2] Furthermore, it has been shown to suppress inflammatory responses by modulating signaling pathways such as MAPKs and NF-κB.

The effective extraction and purification of this compound are critical for its study and potential development as a therapeutic agent. This document provides detailed protocols for its extraction from plant sources and subsequent purification to a high degree of purity.

Data Presentation: Quantitative Analysis of Methoxyflavone Extraction

The efficiency of extracting methoxyflavones, including this compound, is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction techniques.

Table 1: Comparison of Maceration Conditions for Methoxyflavone Extraction from Kaempferia parviflora

Solvent System (Ethanol v/v)Extraction TimeKey Methoxyflavone Yield ( g/100 mL of concentrated extract)Reference
25%7 days1.11 ± 0.02 (5,7-dimethoxyflavone)
50%7 days2.14 ± 0.43 (5,7-dimethoxyflavone)
75%7 days3.49 ± 0.70 (5,7-dimethoxyflavone)
95%7 days48.10 ± 9.62 (5,7-dimethoxyflavone)

Table 2: Yield of Kaempferia parviflora Rhizome Extraction with Various Solvents

SolventExtraction Yield (%)
Methanol19.69
Dichloromethane14.52
Ethyl acetate13.18
Ethanol13.06
Acetone12.85
n-Hexane2.07

Data adapted from a study on the extraction of Kaempferia parviflora rhizomes.

Table 3: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

ParameterOptimized Condition for Total Methoxyflavone Content
Ethanol Concentration95.00% v/v
Extraction Time15.99 min
Solvent-to-Solid Ratio50.00 mL/g

These conditions were found to produce a total methoxyflavone content of 327.25 mg/g of extract.

Experimental Protocols

Part 1: Extraction of this compound from Plant Material

1.1. Sample Preparation

  • Drying: The raw plant material, such as Kaempferia parviflora rhizomes, should be thoroughly cleaned and dried to reduce moisture content. This can be achieved through air-drying in a shaded, well-ventilated area or by using a tray dryer at a controlled temperature (e.g., 60°C).

  • Grinding: The dried material is then ground into a fine powder (e.g., to pass through an 80-mesh screen) to increase the surface area for efficient solvent extraction.

1.2. Extraction Methodologies

1.2.1. Protocol 1: Maceration

Maceration is a simple and widely used extraction method.

  • Weigh the dried plant powder (e.g., 100 g).

  • Place the powder into an airtight container.

  • Add the extraction solvent. 95% ethanol is often effective for methoxyflavones. A common solid-to-solvent ratio is 1:10 (w/v).

  • Seal the container tightly to prevent solvent evaporation.

  • Keep the container at room temperature for a specified period, typically ranging from 24 hours to 7 days. Occasional shaking or continuous stirring can enhance extraction efficiency.

  • After the extraction period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

  • The plant residue can be re-extracted two more times to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Store the concentrated extract in a sealed, light-protected container at 4°C for further purification.

1.2.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Weigh the dried plant powder (e.g., 5 g).

  • Place the powder into a beaker or flask.

  • Add the extraction solvent. For optimal total methoxyflavone content, use 95% ethanol with a solvent-to-solid ratio of 50 mL/g.

  • Place the beaker/flask in an ultrasonic bath.

  • Sonicate for a specified duration. An extraction time of approximately 16 minutes has been shown to be optimal.

  • After sonication, filter the extract to remove the solid residue.

  • Concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the resulting crude extract for purification.

1.2.3. Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy for rapid heating and extraction.

  • Weigh the dried plant powder (e.g., 2 g) and place it in a microwave extraction vessel.

  • Add the appropriate solvent (e.g., methanol or ethanol).

  • Place the vessel in a microwave extractor.

  • Set the extraction parameters. For methanol, extraction can be performed at 83°C for 2.5 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • The filtrate is then ready for solvent evaporation and subsequent purification.

Part 2: Purification of this compound

A multi-step purification process is generally required to isolate this compound with high purity.

2.1. Protocol 4: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

  • Resuspend the concentrated crude extract in a suitable solvent, such as 80% methanol in water.

  • Perform sequential partitioning with solvents of increasing polarity.

  • First, partition against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Repeat this step multiple times.

  • Next, partition the aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. Methoxyflavones are expected to partition into this phase.

  • Collect the organic phase (dichloromethane or ethyl acetate) containing the trimethoxyflavone.

  • Evaporate the solvent under reduced pressure to obtain a fraction enriched with methoxyflavones.

2.2. Protocol 5: Column Chromatography

Column chromatography is a key step for separating individual flavonoids.

  • Stationary Phase Selection: Silica gel is commonly used for the purification of methoxyflavones. Reversed-phase C18 is also an option.

  • Column Packing: Prepare a column with the selected stationary phase, packed using a suitable solvent system (e.g., hexane).

  • Sample Loading: Dissolve the enriched fraction from the liquid-liquid partitioning step in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system for methoxyflavones on silica is a hexane-ethyl acetate gradient.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield the purified compound.

2.3. Protocol 6: Recrystallization (Optional Final Step)

For obtaining highly pure crystalline this compound.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, acetone, and hexane, or mixtures thereof.

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Primary Processing cluster_purification Purification raw_material Kaempferia parviflora Rhizomes drying Drying (60°C) raw_material->drying grinding Grinding (80-mesh) drying->grinding extraction Solvent Extraction (e.g., Maceration with 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc) partitioning->column_chrom pure_fractions Pure Fractions column_chrom->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization final_product Purified this compound recrystallization->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response TNFa TNF-α MAPK MAPK Pathway (JNK, p38) TNFa->MAPK Akt Akt Pathway TNFa->Akt MMP1 MMP-1 Expression & Secretion MAPK->MMP1 Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) Akt->Inflammation TMF This compound TMF->MAPK inhibits TMF->Akt inhibits

Caption: Inhibition of TNF-α induced signaling pathways by this compound.

References

Application Notes and Protocols for the Analysis of 3,5,7-Trimethoxyflavone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the characterization of 3,5,7-Trimethoxyflavone. Detailed experimental protocols and data interpretation guidelines are included to assist researchers in the identification and quantification of this flavonoid.

Introduction to this compound

This compound is a naturally occurring flavonoid that has been isolated from sources such as black ginger (Kaempferia parviflora)[1][2][3]. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. The structural elucidation of these compounds is a critical step in understanding their biological activity and for the development of new therapeutic agents. NMR and MS are powerful analytical tools for the unambiguous identification and characterization of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons within the flavone backbone and the positions of the methoxy groups.

¹H and ¹³C NMR Spectral Data of this compound
Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-~163
3~6.7~107
4-~178
4a-~106
5-~161
6~6.4~96
7-~165
8~6.6~93
8a-~157
1'-~131
2', 6'~7.9~126
3', 5'~7.5~129
4'~7.5~131
3-OCH₃~3.9~56
5-OCH₃~3.9~56
7-OCH₃~3.9~56

Note: Predicted values are based on general flavonoid structures and data from isomers. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a typical spectral width would be -2 to 12 ppm.

  • For ¹³C NMR, a typical spectral width would be 0 to 200 ppm.

  • 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Mass Spectrometry Data of this compound

The molecular formula of this compound is C₁₈H₁₆O₅, with a molecular weight of 312.32 g/mol .

Ion Predicted m/z Notes
[M+H]⁺313.1019Protonated molecular ion, commonly observed in ESI and CI.
[M+Na]⁺335.0838Sodium adduct, often seen in ESI.
[M]⁺312.0998Molecular ion, typically observed in EI.

Note: The fragmentation pattern will depend on the ionization technique used. Common losses for flavonoids include CO, CHO, and methyl radicals from the methoxy groups.

Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

  • Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over the course of the run to elute the compound.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS.

  • Injection Volume: 1-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for flavonoids and can be run in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Scan Mode: Full scan mode to detect the molecular ion and data-dependent MS/MS to obtain fragmentation data for structural confirmation.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the characterization of this compound using NMR and MS.

workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_result Structural Elucidation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilution in Mobile Phase Sample->MS_Prep NMR_Acq NMR Spectrometer (1H, 13C, 2D) NMR_Prep->NMR_Acq MS_Acq LC-MS System (Full Scan, MS/MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) MS_Acq->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the structural characterization of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is a small molecule and not part of a signaling pathway, its biological effects can be visualized. For instance, studies have shown that it can inhibit the TNF-α-induced expression of matrix metalloproteinase-1 (MMP-1), which is relevant in skin aging and inflammation. The logical relationship of this inhibitory action can be represented as follows:

signaling TNFa TNF-α Receptor TNF-α Receptor TNFa->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates MMP1 MMP-1 Expression Signaling->MMP1 Induces TMF This compound TMF->Signaling Inhibits

Caption: Inhibition of TNF-α-induced MMP-1 expression by this compound.

References

Application Notes and Protocols for 3,5,7-Trimethoxyflavone in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in certain plants, such as Kaempferia parviflora (black ginger).[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. These application notes provide a comprehensive overview of the use of this compound in various cell culture assays, detailing its mechanism of action and providing established protocols for its evaluation.

Data Presentation

Cytotoxicity of Trimethoxyflavone Derivatives

The cytotoxic effects of this compound and its structural analogs have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that publicly available data on the specific cytotoxic effects of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone on cancer cell lines is limited. The data presented for A549, MCF-7, and U87 cell lines are based on its close structural analogue, 3',4',5-trihydroxyflavone, to provide a representative overview.[3]

CompoundCell LineCell TypeIC50 (µM)Treatment Duration (hours)
3',4',5-trihydroxyflavoneA549Lung Carcinoma< 25Not Specified
3',4',5-trihydroxyflavoneMCF-7Breast Adenocarcinoma< 25Not Specified
3',4',5-trihydroxyflavoneU87Glioblastoma> 100Not Specified
5,3′,4′-trihydroxy-6,7,8-TMF (Sideritoflavone)MCF-7Breast Cancer4.972
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7Breast Cancer3.7172
4′,5′-dihydroxy-5,7,3′-TMFHCC1954Breast Cancer (Her-2+)8.58Not Specified
5,7-dihydroxy-3,6,4′-TMFA2058Melanoma3.9272
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058Melanoma8.1872

Note: TMF denotes Trimethoxyflavone, TeMF denotes Tetramethoxyflavone, and PeMF denotes Pentamethoxyflavone. The specific substitution patterns of the methoxy and hydroxyl groups are indicated by the numbered positions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Cell LineStimulantMediator InhibitedEffective Concentration (µM)
Normal Human Dermal Fibroblasts (NHDFs)TNF-αMMP-1 Secretion50 - 100
Normal Human Dermal Fibroblasts (NHDFs)TNF-αCOX-2 Expression50 - 100
Normal Human Dermal Fibroblasts (NHDFs)TNF-αIL-1β, IL-6, IL-850 - 100
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Not Specified
RAW 264.7 MacrophagesLPSProstaglandin E2 (PGE2)Not Specified

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression, primarily the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR ROS ROS TNFR->ROS TMF This compound TMF->ROS pAkt p-Akt TMF->pAkt pERK p-ERK TMF->pERK pJNK p-JNK TMF->pJNK pp38 p-p38 TMF->pp38 PI3K PI3K ROS->PI3K MAPKKK MAPKKK ROS->MAPKKK Akt Akt PI3K->Akt Akt->pAkt NFkB NF-κB pAkt->NFkB MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK->pERK JNK->pJNK p38->pp38 AP1 AP-1 pERK->AP1 pJNK->AP1 pp38->NFkB GeneExpression Gene Expression (MMP-1, COX-2, ILs) NFkB->GeneExpression AP1->GeneExpression

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

General Experimental Workflow

G A Cell Seeding B Cell Treatment with This compound A->B C Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Protein Expression Analysis (e.g., Western Blot) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow.

Protocol 1: Cell Viability MTT Assay

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for MAPK and Akt Signaling Pathways

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK and Akt signaling pathways following treatment with this compound.

Materials:

  • Target cell line (e.g., Normal Human Dermal Fibroblasts)

  • 6-well plates

  • This compound

  • Stimulant (e.g., TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, you may starve them in a serum-free medium for a few hours. Treat the cells with this compound (e.g., 50 and 100 µM) for a specified time (e.g., 1 hour) before stimulating with an agonist like TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).[4]

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 4: Inhibition of TNF-α-Induced MMP-1 Secretion

This protocol assesses the ability of this compound to inhibit the secretion of the collagen-degrading enzyme MMP-1.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • 6-well plates

  • Serum-free medium

  • This compound

  • TNF-α

  • MMP-1 ELISA kit

Procedure:

  • Cell Seeding and Starvation: Seed NHDFs in 6-well plates and allow them to adhere. Then, replace the medium with a serum-free medium and incubate for 24 hours.[1]

  • Treatment and Stimulation: Treat the cells with different concentrations of this compound (e.g., 50 and 100 µM) for 1 hour. Subsequently, stimulate the cells with TNF-α (e.g., 20 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of MMP-1 in the supernatants using an MMP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of MMP-1 secretion compared to the TNF-α-stimulated control.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell density, compound concentrations, and incubation times, for their specific experimental setup.

References

Application Notes and Protocols for Trimethoxyflavone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the inquiry specifically requested information on 3,5,7-Trimethoxyflavone, a comprehensive review of current scientific literature reveals a notable lack of in vivo studies on this specific isomer in animal models. However, extensive research is available for other structurally related trimethoxyflavone (TMF) isomers and derivatives. This document provides detailed application notes and protocols for these scientifically investigated compounds, offering valuable insights for researchers in drug development and related fields. The presented data and methodologies for these analogs can serve as a strong foundation for designing future studies, potentially including investigations into this compound.

5,7,4'-Trimethoxyflavone: Neuroprotective and Anti-inflammatory Applications

5,7,4'-Trimethoxyflavone (a component of Kaempferia parviflora extract) has been investigated for its neuroprotective properties, particularly in models of neuroinflammation and memory impairment.

Quantitative Data Summary
Animal ModelCompound/ExtractDosageAdministration RouteDurationKey FindingsReference
LPS-induced Memory-Impaired Mice5,7,4'-Trimethoxyflavone10, 20, 40 mg/kgOral21 daysEnhanced spatial memory, reduced anxiety, decreased Aβ, IL-1β, IL-6, and TNF-α levels.[1][2][1][2]
Scopolamine-induced Amnesic MiceKaempferia parviflora ExtractNot specifiedNot specifiedNot specifiedAmeliorated memory deficits.[3]
Male RatsKaempferia parviflora Extract250 mg/kgOral & IVSingle doseCmax: 0.55-0.88 µg/mL, Tmax: 1-2 h, Half-life: 3-6 h, Bioavailability: 1-4%.
Thai Native RoostersKaempferia parviflora Extract100, 150, 200 mg/kgOralSingle doseCmax: 0.34-0.83 µg/mL, Tmax: 1.17-1.83 h, Half-life: 2.03-2.60 h.
Experimental Protocols

Neuroprotective Effects in LPS-Induced Memory-Impaired Mice

  • Animal Model: Male mice.

  • Induction of Memory Impairment: Lipopolysaccharide (LPS) is administered intraperitoneally (i.p.) for four consecutive days (e.g., days 18-21 of the experiment) to induce neuroinflammation.

  • Drug Preparation and Administration: 5,7,4'-Trimethoxyflavone is suspended in a suitable vehicle (e.g., saline). The suspension is administered orally to mice at doses of 10, 20, and 40 mg/kg for 21 consecutive days.

  • Behavioral Assessments:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.

  • Biochemical Analysis (Post-euthanasia):

    • The hippocampus is collected for analysis.

    • ELISA: To measure levels of Brain-Derived Neurotrophic Factor (BDNF), Amyloid-beta (Aβ), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

    • RT-PCR: To determine the gene expression levels of predicted targets such as GABRG2, 5-HT2B, and 5-HT2C.

Signaling Pathway and Experimental Workflow

cluster_workflow Experimental Workflow for Neuroprotection Study A Acclimatization of Mice B Oral Administration of 5,7,4'-TMF (21 days) A->B C LPS Injection (i.p.) on Days 18-21 B->C D Behavioral Tests (MWM, OFT) C->D E Euthanasia and Hippocampus Collection D->E F Biochemical Analysis (ELISA, RT-PCR) E->F

Caption: Workflow for assessing the neuroprotective effects of 5,7,4'-TMF.

5,6,7-Trimethoxyflavone: Anti-Inflammatory Applications

5,6,7-Trimethoxyflavone has demonstrated significant anti-inflammatory effects in a mouse model of lethal endotoxin shock.

Quantitative Data Summary
Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference
LPS-induced Septic Shock in Mice5,6,7-TrimethoxyflavoneNot specifiedNot specifiedPretreatmentIncreased survival rate, reduced serum levels of pro-inflammatory cytokines.
Experimental Protocols

Anti-inflammatory Effects in a Mouse Model of Lethal Endotoxemia

  • Animal Model: Male mice.

  • Induction of Endotoxemia: A lethal dose of Lipopolysaccharide (LPS) is administered to induce septic shock.

  • Drug Administration: 5,6,7-Trimethoxyflavone is administered as a pretreatment before the LPS challenge.

  • Outcome Measures:

    • Survival Rate: Monitored over a specified period post-LPS injection.

    • Serum Cytokine Levels: Blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA.

  • Mechanism of Action Studies (In Vitro - RAW 264.7 Macrophages):

    • Western Blot and RT-PCR: To assess the protein and mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

    • Transcription Factor Analysis: To investigate the nuclear translocation and transcriptional activity of NF-κB, AP-1, and STAT1/3.

Signaling Pathway

LPS LPS NFkB NF-κB LPS->NFkB activates AP1 AP-1 LPS->AP1 activates STAT1_3 STAT1/3 LPS->STAT1_3 activates TMF 5,6,7-Trimethoxyflavone TMF->NFkB inhibits translocation TMF->AP1 inhibits translocation TMF->STAT1_3 inhibits translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->ProInflammatory induces expression AP1->ProInflammatory induces expression STAT1_3->ProInflammatory induces expression Inflammation Inflammation ProInflammatory->Inflammation

Caption: 5,6,7-TMF inhibits LPS-induced inflammation via NF-κB, AP-1, and STAT1/3.

5,7-dihydroxy-3',4',5'-trimethoxyflavone: Neuroprotection Against Neurotoxicity

This derivative has shown promise in mitigating lead-induced neurotoxicity in a rat model.

Quantitative Data Summary
Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference
Lead-induced Neurotoxicity in Rats5,7-dihydroxy-3',4',5'-trimethoxyflavone5 and 10 mg/kgOral30 daysReversed memory and motor deficits; normalized levels of TBARS, TNF-α, IL-6, and GSH.
Experimental Protocols

Neuroprotective Effects Against Lead-Induced Brain Toxicity in Rats

  • Animal Model: Wistar rats.

  • Induction of Neurotoxicity: Lead acetate (100 mg/kg) is administered orally once daily for 30 days.

  • Drug Administration: 5,7-dihydroxy-3',4',5'-trimethoxyflavone is administered orally at doses of 5 and 10 mg/kg, 30 minutes after lead acetate administration, for 30 days.

  • Behavioral Assessments:

    • Morris Water Maze: To evaluate cognitive function.

    • Horizontal Bar Test: To assess motor function.

  • Biochemical Analysis (in hippocampus and cerebellum):

    • Measurement of lead levels.

    • TBARS Assay: To quantify lipid peroxidation.

    • ELISA: To measure levels of TNF-α and IL-6.

    • GSH Assay: To determine the levels of reduced glutathione.

    • MAO A & B Enzyme Activity Assays.

Logical Relationship Diagram

Lead Lead Acetate Exposure OxidativeStress Oxidative Stress (↑ TBARS, ↓ GSH) Lead->OxidativeStress induces Inflammation Inflammation (↑ TNF-α, ↑ IL-6) Lead->Inflammation induces TMF 5,7-dihydroxy-3',4',5'-TMF TMF->OxidativeStress mitigates TMF->Inflammation mitigates Neurotoxicity Neurotoxicity (Cognitive & Motor Deficits) OxidativeStress->Neurotoxicity Inflammation->Neurotoxicity

Caption: Mechanism of 5,7-dihydroxy-3',4',5'-TMF in lead-induced neurotoxicity.

References

3,5,7-Trimethoxyflavone: A Versatile Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: 3,5,7-Trimethoxyflavone is a naturally occurring flavonoid compound that has garnered significant interest in pharmacological research. Its methoxy-substituted flavone structure contributes to its metabolic stability and bioavailability, making it an attractive candidate for investigating various cellular processes. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in utilizing this compound as a research tool. The primary areas of application covered include its anti-inflammatory, neuroprotective, and anticancer activities.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by modulating key signaling pathways involved in inflammation, cell survival, and proliferation.

Anti-inflammatory Activity: The compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the Tumor Necrosis Factor-alpha (TNF-α)-induced signaling cascade. TNF-α is a potent cytokine that plays a central role in initiating and propagating the inflammatory response. This compound can inhibit the high expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α in cells like human dermal fibroblasts[1]. This is significant as MMP-1 is an enzyme responsible for the degradation of extracellular matrix components, a hallmark of tissue damage in inflammatory conditions. The anti-inflammatory effects are also mediated through the downregulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Neuroprotective Effects: Several trimethoxyflavone derivatives have demonstrated neuroprotective properties. For instance, related compounds have been shown to protect neuronal cells from beta-amyloid-induced toxicity, a key factor in Alzheimer's disease[2]. The mechanism involves antioxidative activity and interference with cell signaling pathways like the SAPK/JNK and ERK1/2 pathways[2]. Another related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, has been found to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, anti-inflammatory, and monoaminergic properties[3].

Anticancer Activity: Methoxyflavones, including various trimethoxyflavone isomers, have been investigated for their cytotoxic effects against a range of human cancer cell lines[4]. The proposed mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. While specific data for this compound is emerging, related compounds have shown promising anti-proliferative activities.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related trimethoxyflavone isomers to provide a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Trimethoxyflavones

CompoundCell LineInducerAssayEndpointResultReference
5,6,7-TrimethoxyflavoneRAW 264.7LPSNitric Oxide ProductionIC5013.5 µM
7,3',4'-Trihydroxyflavone--TNF-α InhibitionIC5038.18 µM

Table 2: Anticancer Activity of Trimethoxyflavone Derivatives

CompoundCell LineAssayEndpointResult (IC50)Reference
5-hydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)CytotoxicityIC503.71 μM
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)CytotoxicityIC508.58 µM
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)CytotoxicityIC5021.27 μM
Compound 3c (a 5,6,7-trimethoxyflavone derivative)Aspc-1 (Pancreatic)Anti-proliferativeIC505.30 µM
3',4',5-trihydroxyflavoneA549 (Lung)Cell Growth InhibitionEC50< 25 µM
3',4',5-trihydroxyflavoneMCF-7 (Breast)Cell Growth InhibitionEC50< 25 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for an additional 24 hours.

1.2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

1.3. Cytokine Measurement (ELISA):

  • Collect cell culture supernatants after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Inhibition of TNF-α-Induced MMP-1 Secretion in Human Dermal Fibroblasts (HDFs)

This protocol outlines the procedure to evaluate the inhibitory effect of this compound on TNF-α-induced MMP-1 production.

2.1. Cell Culture and Treatment:

  • Culture primary Human Dermal Fibroblasts in fibroblast growth medium.

  • Seed cells in 6-well plates and grow to confluence.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with this compound (e.g., 50 and 100 µM) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 24 hours.

2.2. MMP-1 Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Centrifuge to remove cellular debris.

  • Quantify the amount of secreted MMP-1 using a human MMP-1 ELISA kit according to the manufacturer's protocol.

Protocol 3: Western Blot Analysis of MAPK Phosphorylation

This protocol describes the investigation of the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

3.1. Cell Lysis and Protein Quantification:

  • Following cell treatment as described in Protocol 2.1 (with a shorter TNF-α stimulation time, e.g., 15 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

3.2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

4.1. Cell Seeding and Treatment:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

4.2. MTT Assay Procedure:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 5: NF-κB Nuclear Translocation Assay

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.

5.1. Immunofluorescence Staining:

  • Seed cells (e.g., RAW 264.7) on coverslips in a 24-well plate.

  • Treat the cells with this compound followed by an inflammatory stimulus (e.g., LPS).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% goat serum.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.

5.2. Luciferase Reporter Assay:

  • Co-transfect cells (e.g., HEK293) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Pre-treat the transfected cells with this compound.

  • Stimulate with an appropriate inducer (e.g., TNF-α).

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 TNF-α Signaling Pathway Inhibition TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex MAPK Cascade MAPK Cascade (ERK, JNK, p38) TRAF2->MAPK Cascade IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IKK Complex->NF-κB Activation IκBα->NF-κB Inhibits MMP-1 Gene\nExpression MMP-1 Gene Expression NF-κB->MMP-1 Gene\nExpression Transcription Inflammatory\nResponse Inflammatory Response NF-κB->Inflammatory\nResponse Transcription AP-1 AP-1 MAPK Cascade->AP-1 AP-1->MMP-1 Gene\nExpression Transcription TMF This compound TMF->IKK Complex TMF->MAPK Cascade G cluster_1 Experimental Workflow for In Vitro Pharmacological Assessment cluster_2 Assay Types A Cell Culture (e.g., Macrophages, Fibroblasts, Cancer Cells) B Treatment with This compound A->B C Induction of Response (e.g., LPS, TNF-α) B->C D Sample Collection (Supernatant, Cell Lysate) C->D E Biochemical Assays D->E F Data Analysis (IC50, Fold Change) E->F G Griess Assay (NO) E->G H ELISA (Cytokines, MMPs) E->H I Western Blot (Protein Phosphorylation) E->I J MTT Assay (Cell Viability) E->J K NF-κB Translocation E->K

References

Application of 3,5,7-Trimethoxyflavone in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring flavonoid compound characterized by the presence of three methoxy groups on the A-ring of the flavone backbone. This structural feature influences its bioavailability and biological activity. Flavonoids, as a class, are widely recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties. The methoxylation of the flavone core can significantly alter the potency and selectivity of enzyme inhibition.

These application notes provide a comprehensive overview of the potential applications of this compound in various enzyme inhibition assays, relevant to drug discovery and development. While specific quantitative data for this compound is limited in the current literature, this document compiles available information on its and structurally related methoxyflavones' inhibitory activities. The provided protocols are based on established methods for similar compounds and serve as a guide for researchers to design and execute their own investigations.

Potential Enzyme Targets and Rationale

Based on the known activities of structurally similar methoxyflavones, this compound is a candidate for investigation as an inhibitor of the following enzyme families:

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Methoxyflavones isolated from Kaempferia parviflora have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1].

  • Aromatase (CYP19A1): Aromatase is a crucial enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer. Methylated flavones have shown promise as aromatase inhibitors[2].

  • Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1): These enzymes are involved in the metabolism of xenobiotics, including procarcinogens. Inhibition of specific CYP isoforms is a strategy for cancer chemoprevention. Flavonoids are known modulators of CYP1A activity[3][4].

Data Presentation: Enzyme Inhibition by Methoxyflavones

The following table summarizes the inhibitory activities of this compound and related methoxyflavones against various enzymes. It is important to note that direct IC50 values for this compound are largely unavailable, and the data for related compounds is provided for comparative purposes to guide future research.

CompoundEnzyme TargetIC50 Value (µM)Inhibition TypeSource
This compound CYP1A2Less potent than flavone and 3,5,7-trihydroxyflavone-[5]
5,7,4'-TrimethoxyflavoneAcetylcholinesterase (AChE)>100 µg/mL (% inhibition reported)-
5,7-DimethoxyflavoneButyrylcholinesterase (BChE)>100 µg/mL (% inhibition reported)-
7-MethoxyflavoneAromatase (CYP19A1)2 - 9-
7,4'-DimethoxyflavoneAromatase (CYP19A1)2 - 9-
5,7-DimethoxyflavoneAromatase (CYP19A1)123-
FlavoneCYP1A10.14-
FlavoneCYP1A20.066-
3,5,7-Trihydroxyflavone (Galangin)CYP1A2Ki = 0.008Mixed-type
5-HydroxyflavoneCYP1A10.07Mixed-type
3-HydroxyflavoneCYP1A10.10Mixed-type
FlavoneCYP1A10.08Mixed-type

Note: The inhibitory activity of 5,7,4'-Trimethoxyflavone and 5,7-Dimethoxyflavone on cholinesterases was reported as percentage inhibition at a concentration of 0.1 mg/mL, with significant activity observed.

Experimental Protocols

The following are detailed protocols for key enzyme inhibition assays. These are generalized for flavonoid compounds and should be optimized for this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in phosphate buffer to achieve final assay concentrations.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare the enzyme solution in phosphate buffer to a final concentration that yields a linear reaction rate.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of different concentrations of the this compound solution to the test wells.

    • Add 20 µL of phosphate buffer to the control wells (no inhibitor).

    • Add 20 µL of the enzyme solution (AChE or BChE) to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of the substrate solution and 140 µL of the DTNB solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) add_inhibitor Add Inhibitor/Control to 96-well plate reagents->add_inhibitor compound Prepare this compound Serial Dilutions compound->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate + DTNB) pre_incubate->initiate_reaction measure Kinetic Measurement (Absorbance at 412 nm) initiate_reaction->measure calculate_rate Calculate Reaction Rates measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Cholinesterase Inhibition Assay.

Fluorometric Aromatase (CYP19A1) Inhibition Assay

This assay measures the activity of aromatase by detecting the fluorescence of a product formed from a non-fluorescent substrate. The inhibition of aromatase by a test compound is determined by the decrease in the fluorescent signal.

Materials and Reagents:

  • This compound (test compound)

  • Letrozole or Anastrozole (positive control)

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH generating system

  • Aromatase assay buffer

  • DMSO

  • 96-well, black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the recombinant human aromatase stock solution and the NADPH generating system according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the serially diluted this compound or positive control to the appropriate wells.

    • For the 100% activity control, add 2 µL of assay buffer with the same final DMSO concentration.

    • Add 48 µL of the aromatase/NADPH generating system mixture to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of aromatase inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G compound This compound (Inhibitor) aromatase Aromatase (CYP19A1) compound->aromatase Inhibition estrogen Estrogen Product (e.g., Estrone) aromatase->estrogen androgen Androgen Substrate (e.g., Androstenedione) androgen->aromatase Conversion

Caption: Aromatase Inhibition by this compound.

Cytochrome P450 (CYP1A1) Inhibition Assay (EROD Assay)

This assay measures the activity of CYP1A1 by quantifying the O-deethylation of 7-ethoxyresorufin (a non-fluorescent substrate) to resorufin (a highly fluorescent product). The inhibition of CYP1A1 is determined by the reduction in resorufin formation.

Materials and Reagents:

  • This compound (test compound)

  • α-Naphthoflavone (positive control)

  • Human liver microsomes or recombinant human CYP1A1

  • 7-Ethoxyresorufin (substrate)

  • NADPH

  • Tris-HCl buffer (pH 7.4)

  • DMSO

  • 96-well, black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the Tris-HCl buffer.

    • Prepare a stock solution of 7-ethoxyresorufin in DMSO.

    • Prepare a solution of human liver microsomes or recombinant CYP1A1 in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the diluted this compound or control to the wells.

    • Add 160 µL of the microsomal or recombinant enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the 7-ethoxyresorufin substrate solution.

    • Immediately start the reaction by adding 20 µL of NADPH solution.

    • Measure the fluorescence of resorufin (Ex/Em ≈ 530/590 nm) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of resorufin formation for each well.

    • Determine the percentage of CYP1A1 inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Involvement

While specific signaling pathway studies for this compound are not extensively reported, related trimethoxyflavones have been shown to modulate key cellular signaling cascades, primarily in the context of inflammation and cellular stress. This suggests that this compound may also exert its biological effects through similar mechanisms.

Potential Signaling Pathways Modulated by Trimethoxyflavones:

  • MAPK Pathway: A related compound, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone, has been shown to inhibit the phosphorylation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2).

  • NF-κB and AP-1 Signaling: 5,6,7-Trimethoxyflavone has been found to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical regulators of inflammatory gene expression.

  • STAT Signaling: The same study on 5,6,7-trimethoxyflavone also demonstrated the suppression of nuclear translocation of signal transducer and activator of transcription 1/3 (STAT1/3).

G cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK Pathway (JNK, ERK) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb stat STAT Pathway stimuli->stat inflammation Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) mapk->inflammation nfkb->inflammation stat->inflammation inhibitor Trimethoxyflavones inhibitor->mapk Inhibition inhibitor->nfkb Inhibition inhibitor->stat Inhibition

Caption: Potential Signaling Pathways Modulated by Trimethoxyflavones.

Conclusion

This compound presents an interesting scaffold for investigation in enzyme inhibition assays, particularly for targets involved in neurodegenerative diseases, cancer, and inflammation. The provided protocols offer a starting point for researchers to explore the inhibitory potential of this compound. Further studies are warranted to determine the specific IC50 values, modes of inhibition, and selectivity of this compound against a range of enzymes. Elucidating its effects on cellular signaling pathways will also be crucial in understanding its overall pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for Studying the Antioxidant Activity of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. Flavonoids are well-documented for their antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage implicated in various chronic diseases. The strategic methoxylation of the flavone core can enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile and biological activity.

These application notes provide detailed protocols for evaluating the in vitro and cellular antioxidant potential of this compound. The methodologies described include the widely used DPPH and ABTS radical scavenging assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Additionally, potential signaling pathways involved in the antioxidant mechanism of flavonoids, such as the Nrf2 and MAPK pathways, are discussed.

Data Presentation

Quantitative data on the direct antioxidant activity of this compound is limited in publicly available literature. Therefore, the following table includes data for structurally similar flavonoids to provide a comparative context for its potential antioxidant efficacy. Researchers are encouraged to generate specific data for this compound using the protocols provided below.

Table 1: Comparative Antioxidant Activity of Flavonoids

CompoundAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
Structurally Similar Flavonoids
5,7,3′-trihydroxy-3,6,4′-trimethoxyflavoneDPPHModerate antiradical effect (47.6% scavenging)BHT96.7% scavenging
7-hydroxy-5,6,4'-trimethoxyflavoneDPPH221 µg/mLBHA43.5 µg/mL
Positive Controls
Ascorbic AcidDPPH~25-50--
TroloxABTS~5-15--
QuercetinCAAEC50 of 7.71 ± 0.26 µmol/L[1]--

Note: The data presented are for illustrative purposes and are derived from various sources. Direct experimental determination for this compound is recommended.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution with methanol) and A₁ is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[1]

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Positive control (e.g., Quercetin)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or the positive control, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve. The EC50 value, the concentration of the compound required to inhibit 50% of the DCF formation, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. The antioxidant mechanism of flavonoids often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. Some flavonoids can also modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to oxidative stress.

A study on human dermal fibroblasts showed that this compound suppressed the excessive increase in ROS and modulated the phosphorylation of MAPKs (ERK, JNK, and p38).

Below are diagrams illustrating the general experimental workflow for antioxidant assays and a potential signaling pathway for flavonoid antioxidant activity.

experimental_workflow cluster_assays Antioxidant Assays cluster_steps General Steps DPPH DPPH Assay incubation Incubation with Radical/Cells DPPH->incubation ABTS ABTS Assay ABTS->incubation CAA Cellular Antioxidant Activity (CAA) Assay CAA->incubation prep Prepare Reagents and Test Compound Dilutions prep->DPPH prep->ABTS prep->CAA measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement analysis Data Analysis (IC50/EC50 Calculation) measurement->analysis signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Flavonoid This compound Flavonoid->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates expression AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

References

Application Notes and Protocols for 3,5,7-Trimethoxyflavone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring flavonoid compound that has garnered interest in oncological research due to its potential as an anticancer agent. Flavonoids, a class of polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. Methoxyflavones, in particular, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.

These application notes provide a summary of the current understanding of this compound and its analogs in cancer research, along with detailed protocols for key experimental assays. The information is intended to guide researchers in investigating the anticancer properties of this compound.

Anticancer Activity and Mechanism of Action

Research on this compound and structurally related methoxyflavones suggests that their anticancer effects are mediated through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Across Cancer Cell Lines

Various methoxyflavone derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several trimethoxyflavone analogs are summarized in the table below. It is important to note that the cytotoxic potency can vary depending on the specific chemical structure of the flavone and the cancer cell line being tested.

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)Reference
5,7,4'-TrimethoxyflavoneMOLT-4 (Leukemia)Not specified, but cytotoxicNot specified[1]
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)Not specified, but inhibits proliferation24 and 48[2][3]
5,6,7-trimethoxy-4'-hydroxyflavoneAspc-1 (Pancreatic), HCT-116 (Colon), HepG-2 (Liver), SUN-5 (Gastric)Moderate to high anti-proliferative activityNot specified[4]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231 (Breast Cancer)21.2772[5]
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast Cancer)8.58Not specified

Key Signaling Pathways

Flavonoids, including methoxyflavones, are known to modulate several signaling pathways that are often dysregulated in cancer. One of the most well-documented is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by flavonoids can lead to the induction of apoptosis and cell cycle arrest.

The diagram below illustrates a proposed mechanism of action for this compound, based on the known effects of similar flavonoids on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway TMF This compound PI3K PI3K TMF->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt activation mTOR mTOR pAkt->mTOR FOXO3a FOXO3a pAkt->FOXO3a Bcl2 Bcl-2 pAkt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 FOXO3a->p21 p27 p27 FOXO3a->p27 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: Proposed PI3K/Akt signaling pathway modulation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 3,5,7-TMF and controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Bax)

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize the protein levels.

Conclusion

This compound and its analogs represent a promising class of compounds for cancer research. The protocols provided here offer a framework for investigating their cytotoxic and mechanistic properties. Further research is warranted to fully elucidate the therapeutic potential of this compound, including in vivo studies to validate the in vitro findings and to assess its safety and efficacy in preclinical models.

References

Application Note: LC-MS/MS Protocol for the Identification of 3,5,7-Trimethoxyflavone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a methoxylated flavonoid that has garnered interest for its potential biological activities.[1] Understanding the metabolic fate of this compound is critical for evaluating its bioavailability, efficacy, and potential toxicity. Methoxyflavones, in general, are known to have increased metabolic stability compared to their hydroxylated counterparts, which may enhance their oral bioavailability.[2] This application note provides a detailed protocol for the identification of potential metabolites of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful and sensitive technique for analyzing drug metabolites in complex biological matrices.

The primary metabolic pathways for flavonoids include Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, the anticipated metabolic transformations are primarily demethylation (a Phase I reaction) followed by glucuronidation or sulfation (Phase II reactions) of the newly formed hydroxyl groups.[3][4] The cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, are often involved in the oxidative metabolism of methoxylated flavones.[5]

Predicted Metabolic Pathways of this compound

Based on known flavonoid metabolism, the following primary metabolites are predicted for this compound:

  • Phase I Metabolites (Demethylation):

    • 5-Hydroxy-3,7-dimethoxyflavone

    • 7-Hydroxy-3,5-dimethoxyflavone

    • 3-Hydroxy-5,7-dimethoxyflavone

    • Di-demethylated and tri-demethylated products are also possible.

  • Phase II Metabolites (Conjugation):

    • Glucuronide and sulfate conjugates of the hydroxylated metabolites.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Demethylation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound M1 5-Hydroxy-3,7-dimethoxyflavone parent->M1 CYP450s M2 7-Hydroxy-3,5-dimethoxyflavone parent->M2 CYP450s M3 3-Hydroxy-5,7-dimethoxyflavone parent->M3 CYP450s M1_conj Glucuronide/Sulfate Conjugates M1->M1_conj UGTs/SULTs M2_conj Glucuronide/Sulfate Conjugates M2->M2_conj UGTs/SULTs M3_conj Glucuronide/Sulfate Conjugates M3->M3_conj UGTs/SULTs

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

The general workflow for identifying the metabolites of this compound involves sample preparation, LC-MS/MS analysis, and data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (e.g., Plasma, Microsomes) precip Protein Precipitation start->precip centri1 Centrifugation precip->centri1 supernatant Collect Supernatant centri1->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute centri2 Final Centrifugation reconstitute->centri2 vial Transfer to Autosampler Vial centri2->vial lcms LC-MS/MS System vial->lcms acquisition Data Acquisition lcms->acquisition processing Peak Detection & Comparison (Dosed vs. Blank) acquisition->processing identification Metabolite Identification (Mass Shifts & Fragmentation) processing->identification

References

Experimental Workflow for Bioactivity Testing of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in certain plants, such as Kaempferia parviflora (black ginger).[1] This class of compounds has garnered significant scientific interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2] These application notes provide a comprehensive experimental workflow for the bioactivity testing of this compound, complete with detailed protocols and data presentation guidelines. The workflow is designed to guide researchers through a systematic evaluation of this compound, from initial screening for biological activity to more in-depth mechanistic studies.

Data Presentation: Quantitative Bioactivity Data

While extensive quantitative data for this compound is still emerging, the following tables summarize available data and that of structurally related trimethoxyflavones to provide a comparative context for its potential bioactivity.

Table 1: Anti-Inflammatory Activity of Trimethoxyflavones

CompoundAssayCell LineInducerIC50 (µM)Reference
5,6,7-TrimethoxyflavoneNitric Oxide (NO) ProductionRAW 264.7LPS13.5[3]
This compoundNitric Oxide (NO) ProductionMacrophages-Reduced NO production[1]

Table 2: Anticancer Activity of Methoxyflavones

CompoundCell LineAssayIC50 (µM)Reference
5,3′,4′-Trihydroxy-6,7,8-TrimethoxyflavoneMCF-7 (Breast Cancer)Cytotoxicity4.9[2]
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast Cancer)Cytotoxicity8.58
5,7-dihydroxy-3,6,4′-TrimethoxyflavoneA2058 (Melanoma)Cytotoxicity3.92
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7 (Breast Cancer)CytotoxicityNot specified, showed dose-dependent inhibition

Table 3: Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 (µg/mL)Reference
Structurally related flavonoidsDPPH Radical ScavengingData varies depending on specific structure
Structurally related flavonoidsABTS Radical Cation ScavengingData varies depending on specific structure

Experimental Workflow

The proposed experimental workflow for assessing the bioactivity of this compound follows a logical progression from broad screening assays to more focused mechanistic studies.

Experimental_Workflow cluster_screening Phase 1: Initial Bioactivity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation A Cytotoxicity Screening (e.g., MTT Assay) D MMP-1 Inhibition Assay A->D Investigate anticancer mechanism B Antioxidant Capacity (e.g., DPPH, ABTS Assays) C Anti-inflammatory Potential (e.g., NO Production Assay) E Cytokine Production (e.g., ELISA for TNF-α, IL-6) C->E Quantify specific inflammatory mediators F NF-κB Signaling (Luciferase Reporter Assay) C->F Probe upstream signaling G MAPK & PI3K/Akt Pathway Analysis (Western Blot) D->G E->G F->G Investigate related pathways

Experimental workflow for this compound bioactivity testing.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, U87)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Capacity Assays (DPPH and ABTS)

Objective: To evaluate the free radical scavenging activity of this compound.

2.1 DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: Add the sample or standard solution to the DPPH solution in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2.2 ABTS Radical Cation Scavenging Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Ethanol or PBS

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • ABTS Radical Generation: Mix ABTS and potassium persulfate solutions and let them react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control.

  • Reaction Mixture: Add the sample or standard solution to the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for a defined period.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Assays

3.1 Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium

  • This compound

  • LPS

  • Griess reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO production inhibition to determine the IC50 value.

3.2 MMP-1 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on Matrix Metalloproteinase-1 (MMP-1) activity.

Materials:

  • Recombinant human MMP-1 enzyme

  • MMP-1 fluorogenic substrate

  • Assay buffer

  • This compound

  • A known MMP-1 inhibitor (e.g., GM6001) as a positive control

  • 96-well black plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of MMP-1 enzyme, substrate, and various concentrations of this compound in the assay buffer.

  • Pre-incubation: Incubate the MMP-1 enzyme with different concentrations of this compound for a short period.

  • Reaction Initiation: Add the MMP-1 substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of MMP-1 inhibition to calculate the IC50 value.

Mechanistic Studies

4.1 NF-κB Luciferase Reporter Assay

Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Culture medium

  • This compound

  • TNF-α or LPS as a stimulant

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB reporter and control plasmids.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α or LPS for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity and determine the effect of this compound on NF-κB activation.

4.2 Western Blot Analysis for MAPK and PI3K/Akt Pathways

Objective: To examine the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Relevant cell line (e.g., human dermal fibroblasts, cancer cell lines)

  • Culture medium

  • This compound

  • Stimulant (e.g., TNF-α, growth factors)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of ERK, JNK, p38, Akt, and other relevant proteins

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation if required.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of this compound on pathway activation.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates TMF This compound TMF->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Inhibition of the NF-κB signaling pathway by this compound.

MAPK_PI3K_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors / Stress PI3K PI3K Stimulus->PI3K MAPKKK MAPKKK Stimulus->MAPKKK Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., AP-1) Akt->Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Transcription TMF This compound TMF->PI3K Inhibits TMF->MAPK Inhibits Phosphorylation Response Cell Proliferation, Inflammation Transcription->Response

Modulation of MAPK and PI3K/Akt pathways by this compound.

References

3,5,7-Trimethoxyflavone: Application Notes and Protocols for Drug Development and Nutraceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in several medicinal plants, most notably Black Ginger (Kaempferia parviflora). This compound has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Its potential applications span from novel therapeutics in drug development to bioactive ingredients in nutraceuticals. These application notes provide a comprehensive overview of the current research, key biological activities, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the modulation of the TNF-α signaling pathway. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines in various cell models.

Quantitative Data: Anti-inflammatory Effects
CompoundCell LineInflammatory StimulusMeasured ParameterIC50 / Effective ConcentrationReference
This compoundHuman Dermal FibroblastsTNF-α (20 ng/mL)MMP-1 SecretionSignificant reduction at 50 & 100 µM
5,6,7-TrimethoxyflavoneRAW 264.7 MacrophagesLPSNitric Oxide (NO) Production~10 µM[1]
5,6,7-TrimethoxyflavoneRAW 264.7 MacrophagesLPSPGE2 Production~25 µM[1]
5-hydroxy-3′,4′,7-trimethoxyflavoneRAW 264.7 MacrophagesLPSTNF-α, IL-6, IL-1β ProductionSignificant reduction at tested concentrations[2]

Signaling Pathway: Inhibition of TNF-α Induced Inflammation

TNF_alpha_pathway cluster_nucleus Nuclear Events TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK MAPK MAPK (ERK, JNK, p38) TNFR->MAPK TMF This compound TMF->IKK Inhibits TMF->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_nucleus NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (e.g., MMP-1) AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates AP1_in_nucleus AP-1 NFkB_in_nucleus->Pro_inflammatory_genes Activates Transcription AP1_in_nucleus->Pro_inflammatory_genes Activates Transcription

Caption: TNF-α signaling pathway and points of inhibition by this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol is adapted for screening the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Remove the old medium and pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO).

  • Stimulation: After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti-cancer Activity

Several studies have highlighted the potential of trimethoxyflavones as anti-cancer agents. They can induce apoptosis and inhibit the proliferation of various cancer cell lines.

Quantitative Data: Cytotoxic Effects of Related Trimethoxyflavones
CompoundCell LineAssayIC50 ValueReference
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)MTT~25 µM (48h)[3]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Cancer)MTT (72h)3.71 µM
XanthomicrolHCT116 (Colon Cancer)Viability (24h)42% viability at 15 µM

Experimental Workflow: In Vitro Anti-cancer Screening

anticancer_workflow start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with This compound (various concentrations) seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) apoptosis_assay->western_blot western_blot->data_analysis end End data_analysis->end BACE1_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) peptides C99->Ab Cleavage plaques Amyloid Plaques Ab->plaques Aggregation TMF This compound TMF->BACE1 Inhibits

References

Application Note: Utilizing Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) to Elucidate the Anti-Cancer Mechanisms of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone (TMF), a naturally occurring polymethoxyflavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that TMF may exert its anti-proliferative effects by modulating key signaling pathways involved in apoptosis and cell survival. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) is an indispensable tool for investigating these mechanisms at the molecular level.[1] It allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing crucial insights into how TMF alters the gene expression profiles of cancer cells.

This application note provides a detailed protocol for using SYBR Green-based qRT-PCR to study the effects of TMF on the expression of apoptosis-related genes in a cancer cell line model. The featured genes include the pro-apoptotic BAX (Bcl-2-associated X protein) and the anti-apoptotic BCL2 (B-cell lymphoma 2), key regulators of the intrinsic apoptotic pathway.[2][3] The ratio of BAX to BCL2 expression is a critical determinant of cellular fate, making it a valuable indicator of pro-apoptotic efficacy.[2]

Principle of the Method

The qRT-PCR workflow begins with the treatment of a selected cancer cell line with TMF. Total RNA is then extracted from both treated and untreated (control) cells. This RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the PCR amplification.[4] The amplification of specific target genes (BAX, BCL2) and a stable housekeeping gene (e.g., GAPDH) is monitored in real-time using SYBR Green dye. SYBR Green intercalates with double-stranded DNA, emitting a fluorescent signal that is proportional to the amount of amplified product. By comparing the quantification cycle (Cq) values of the target genes in TMF-treated versus control samples, and normalizing to the housekeeping gene, the relative change in gene expression can be accurately determined using the ΔΔCq method.

Materials and Reagents

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • This compound (TMF)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • TRIzol® Reagent or equivalent RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit or equivalent

  • SYBR® Green PCR Master Mix

  • Nuclease-free water

  • Forward and reverse primers for target genes (BAX, BCL2) and a validated housekeeping gene (GAPDH) (See Table 1)

Table 1: Human Primer Sequences for qRT-PCR

Gene NameForward Primer (5' - 3')Reverse Primer (5' - 3')
BAXTCAGGATGCGTCCACCAAGAAGTGTGTCCACGGCGGCAATCATC
BCL2GTGGATGACTGAGTACCTGAACCCAGCCCATGATGGTTCTGAT
GAPDHTCGCCAGCCGAGCCACATCCGTTCTCAGCCTTGACGGTGC

Note: Primer sequences should be validated for specificity and efficiency before use.

Experimental Protocols

Cell Culture and TMF Treatment
  • Cell Seeding: Plate the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of TMF in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TMF or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to allow for changes in gene expression.

Total RNA Extraction
  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 1 mL of TRIzol® reagent to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the pellet and resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~1.8-2.0).

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the final volume with nuclease-free water according to the manufacturer's protocol for the reverse transcription kit.

  • Incubation: Heat the mixture to 65°C for 5 minutes and then place it on ice.

  • Reverse Transcription: Add the reverse transcriptase buffer, DTT, and reverse transcriptase enzyme. Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C until use.

Real-Time Quantitative PCR (qRT-PCR)
  • Reaction Mix Preparation: Prepare a master mix for each gene of interest. For a single 20 µL reaction, combine:

    • 10 µL of 2X SYBR® Green PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 6 µL of Nuclease-free water

  • Plate Setup: Aliquot 18 µL of the master mix into each well of a 96-well PCR plate.

  • Add cDNA: Add 2 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to the respective wells. Include no-template controls (NTC) for each gene by adding 2 µL of nuclease-free water instead of cDNA. Run all samples in triplicate.

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis and Presentation

The relative quantification of gene expression can be calculated using the 2-ΔΔCq method.

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (BAX or BCL2) to the Cq value of the housekeeping gene (GAPDH).

    • ΔCq = Cq(target gene) - Cq(GAPDH)

  • Calculate ΔΔCq: Normalize the ΔCq of the TMF-treated samples to the ΔCq of the vehicle control sample.

    • ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

  • Calculate Fold Change: Determine the fold change in gene expression.

    • Fold Change = 2-ΔΔCq

Table 2: Hypothetical Gene Expression Data Following TMF Treatment in a Cancer Cell Line

Treatment GroupTarget GeneAverage Cq (± SD)ΔCq (vs. GAPDH)ΔΔCq (vs. Control)Fold Change
Vehicle Control GAPDH18.5 (± 0.2)---
BAX23.1 (± 0.3)4.60.01.0
BCL221.4 (± 0.2)2.90.01.0
TMF (25 µM) GAPDH18.6 (± 0.3)---
BAX21.8 (± 0.4)3.2-1.42.64
BCL222.9 (± 0.3)4.31.40.38
TMF (50 µM) GAPDH18.4 (± 0.2)---
BAX20.9 (± 0.3)2.5-2.14.29
BCL224.0 (± 0.4)5.62.70.15

Visualization of Workflows and Pathways

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 qRT-PCR Analysis cluster_3 Data Interpretation seed Seed Cancer Cells treat Treat with TMF (and Vehicle Control) seed->treat rna Total RNA Extraction treat->rna cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr SYBR Green qRT-PCR (BAX, BCL2, GAPDH) cdna->qpcr data Data Acquisition (Cq values) qpcr->data analysis Relative Quantification (ΔΔCq Method) data->analysis result Determine Fold Change in Gene Expression analysis->result G TMF This compound PI3K PI3K/Akt Pathway TMF->PI3K Inhibits NFkB NF-κB Pathway TMF->NFkB Inhibits Bax BAX Gene Expression (Pro-apoptotic) TMF->Bax Promotes Bcl2 BCL2 Gene Expression (Anti-apoptotic) PI3K->Bcl2 Suppresses NFkB->Bcl2 Suppresses Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Analysis of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone is a naturally occurring flavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties, including its anticancer activities. The assessment of its cytotoxic effects on various cancer cell lines is a critical step in the preliminary stages of drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability. This document provides detailed application notes and experimental protocols for determining the cytotoxicity of this compound using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and, consequently, the cytotoxic effect of the tested compound.

Data Presentation

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of structurally similar trimethoxyflavone isomers against various human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.

Table 1: Cytotoxic Activity of Trimethoxyflavone Isomers on Human Cancer Cell Lines

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
5,7,4'-TrimethoxyflavoneMOLT-4Human lymphoblastic leukemia248.5[1]
5,7,4'-TrimethoxyflavoneU937Human monocytic leukemia2412.5[1]
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7Human breast adenocarcinoma24~12 µg/mL[2]
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7Human breast adenocarcinoma48~8 µg/mL[2]

Note: The data presented is for isomers of this compound and should be used as a comparative reference.

Experimental Protocols

This section provides a detailed step-by-step protocol for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation1 Incubate for 24h (Cell Attachment) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization incubation4 Incubate for 15 min (Dissolve Crystals) solubilization->incubation4 read_absorbance Read Absorbance at 570 nm incubation4->read_absorbance data_processing Calculate Cell Viability (%) read_absorbance->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity analysis.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways

Studies on structurally similar trimethoxyflavones suggest that their cytotoxic effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and inflammation.

Signaling_Pathway Potential Signaling Pathways for Trimethoxyflavone-Induced Cytotoxicity cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Inhibition TMF This compound Bax Bax (Pro-apoptotic) TMF->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TMF->Bcl2 Downregulates IKK IKK TMF->IKK Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: A diagram representing potential signaling pathways modulated by trimethoxyflavones, leading to apoptosis and inhibition of cell proliferation.

Based on studies of related compounds, this compound may induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.[2] Additionally, it may inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation, by preventing the degradation of IκBα.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic potential of this compound. The provided protocols and application notes offer a comprehensive guide for researchers to conduct these evaluations. While direct quantitative data for this compound is limited, the information on its isomers suggests it is a promising candidate for further investigation as an anticancer agent. Elucidating its precise mechanism of action on signaling pathways such as apoptosis and NF-κB will be crucial for its future development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 3,5,7-Trimethoxyflavone and encountering challenges related to its poor aqueous solubility. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

Like other polymethoxylated flavonoids, this compound has a chemical structure with multiple methoxy (-OCH₃) groups and a lack of ionizable hydroxyl (-OH) groups. This makes the molecule hydrophobic and non-polar, leading to low solubility in water and aqueous buffers.[1] This inherent lipophilicity can result in low bioavailability and limit its therapeutic efficacy in both in vitro and in vivo studies.[1][2]

Q2: What are the common experimental problems caused by the poor solubility of this compound?

Poor aqueous solubility can lead to several significant issues in experimental settings:

  • Precipitation in Aqueous Buffers: The compound may precipitate out of solution when transitioning from an organic stock solution to an aqueous experimental medium, leading to inaccurate concentrations and unreliable results.[1]

  • Low and Inconsistent Bioavailability: In cell-based assays and in vivo studies, poor solubility can result in low and variable absorption, making it difficult to achieve therapeutic concentrations at the target site.[1]

  • Difficulty in Formulation: Preparing stable and homogenous formulations for administration can be challenging.

  • Underestimation of Biological Activity: The true therapeutic potential of the compound may be masked due to the low concentration reaching the biological target.

Q3: What are the primary strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as:

  • Use of Co-solvents: Utilizing a water-miscible organic solvent to dissolve the compound before dilution in an aqueous buffer.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing the compound in an inert, hydrophilic carrier to create a solid product with improved dissolution properties.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase its surface area and, consequently, its dissolution rate.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my aqueous buffer during my experiment.

  • Possible Cause: The concentration of this compound in your final solution exceeds its maximum solubility in the aqueous medium.

  • Solutions:

    • Optimize Co-solvent Concentration: Ensure you are using a minimal amount of a suitable co-solvent (like DMSO) to first dissolve the compound before slowly adding it to your aqueous buffer while vortexing. Be aware that high concentrations of organic solvents can be toxic to cells.

    • Utilize a Surfactant: Incorporating a biocompatible surfactant can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

    • Employ Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), to significantly enhance its aqueous solubility.

Issue 2: I am observing low and variable efficacy of this compound in my cell-based assays.

  • Possible Cause: The poor solubility of the compound is leading to low and inconsistent concentrations reaching the cells.

  • Solutions:

    • Prepare a Solid Dispersion: Formulating this compound as a solid dispersion can improve its dissolution rate and saturation solubility in the cell culture medium.

    • Develop a Nanosuspension: Creating a nanosuspension of the compound will increase its surface area, leading to faster dissolution and higher bioavailability at the cellular level.

Data Presentation: Solubility of Trimethoxyflavones

While specific quantitative data for this compound is limited in the literature, the following tables provide data for the compound in a common organic solvent and for a structurally similar flavonoid, 5,7-dimethoxyflavone, to illustrate the potential for solubility enhancement.

Table 1: Solubility of this compound in an Organic Solvent

SolventSolubility
DMSO5 mg/mL (16.01 mM)

Table 2: Example of Solubility Enhancement for a Structurally Similar Flavonoid (5,7-dimethoxyflavone)

MethodFold Increase in Water SolubilityReference
Complexation with HPβ-CD361.8-fold

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Dissolve the powder in a minimal amount of DMSO. Gentle warming to 60°C and ultrasonication can be used to aid dissolution.

  • Dilution: While vortexing, slowly add the desired aqueous buffer to the DMSO solution to achieve the final desired concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent ratio.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from a general method for flavonoids.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβ-CD)

  • Ethanol-water mixture (e.g., 50% ethanol)

  • Mortar and pestle

  • Oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HPβ-CD (a 1:1 molar ratio is a common starting point).

  • Mixing: Accurately weigh and mix the this compound and HPβ-CD in a mortar.

  • Kneading: Add a small amount of the ethanol-water mixture to the powder to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Reconstitution: The resulting powder can be dissolved in an aqueous solution for your experiments.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from a general method for flavonoids.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in ethanol in a round-bottom flask.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask and store it in a desiccator. The solid dispersion can be used for dissolution studies or formulated into other dosage forms.

Protocol 4: Preparation of a this compound Nanosuspension (Wet Media Milling)

This protocol is a general guide and requires specialized equipment.

Materials:

  • This compound

  • Stabilizer (e.g., 0.5% Hydroxypropyl methylcellulose - HPMC)

  • Dispersing agent (e.g., 0.5% Tween 80)

  • Purified water

  • Milling media (e.g., zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Preparation of Dispersion Medium: Prepare an aqueous solution containing the stabilizer and dispersing agent.

  • Pre-suspension: Disperse the this compound powder in the dispersion medium to form a pre-suspension.

  • Milling: Subject the pre-suspension to high-energy wet media milling. The milling time and speed will need to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the particle size and stability of the resulting nanosuspension.

Visualizations

experimental_workflow cluster_problem Problem: Poor Aqueous Solubility cluster_solutions Solubility Enhancement Strategies cluster_application Experimental Application problem This compound (Poorly Soluble) cosolvent Co-solvent (e.g., DMSO) problem->cosolvent Apply cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Apply solid_dispersion Solid Dispersion problem->solid_dispersion Apply nanosuspension Nanosuspension problem->nanosuspension Apply application Cell-Based Assay (e.g., Anti-inflammatory) cosolvent->application Improved Solubility cyclodextrin->application Improved Solubility solid_dispersion->application Improved Solubility nanosuspension->application Improved Solubility

Caption: Logical workflow for addressing the poor solubility of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_intervention Intervention tnfa TNF-α nfkb NF-κB Pathway tnfa->nfkb Activates mmp1 MMP-1 Expression & Secretion nfkb->mmp1 Induces flavonoid This compound (Solubilized) flavonoid->nfkb Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action on TNF-α-induced MMP-1 expression.

References

Technical Support Center: Stability of 3,5,7-Trimethoxyflavone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3,5,7-Trimethoxyflavone in solution. The following information addresses common challenges and questions encountered during experimental work.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer. The concentration of the compound exceeds its aqueous solubility. Trimethoxyflavones are generally hydrophobic and have low solubility in water.[1]- Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add the aqueous buffer to this solution while vortexing to reach the final desired concentration.[1]- Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare solutions fresh before each experiment.[2]
Inconsistent or lower-than-expected biological activity in cell-based assays. - Poor bioavailability due to low solubility. - Degradation of the compound in the experimental medium. - Enhance solubility: Consider the use of solubilizing agents like cyclodextrins or surfactants, ensuring they do not interfere with the assay.[1]- Assess stability in media: Perform a preliminary experiment to determine the stability of this compound under your specific cell culture conditions (e.g., temperature, pH, media components).
Appearance of new peaks in HPLC chromatograms over time. Formation of degradation products. - Perform forced degradation studies: To identify potential degradation products, subject the this compound solution to stress conditions (acid, base, oxidation, heat, light).[3]- Use a stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from any degradation products.
Change in the color of the solution (e.g., yellowing). Oxidation or other degradation pathways. - Protect from light and oxygen: Store solutions in amber vials or wrap containers in aluminum foil. Use de-gassed solvents for solution preparation.- Prepare fresh: A color change is a strong indicator of degradation, and the solution should be discarded and prepared fresh.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound in solution?

A1: The stability of flavonoids like this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.

Q2: How does pH impact the stability of this compound?

A2: Flavonoids are generally more stable in acidic conditions. In neutral to alkaline solutions (pH > 7), the heterocyclic C-ring of the flavone structure can be susceptible to opening, leading to degradation. For experimental work, it is advisable to buffer solutions to a slightly acidic pH (e.g., pH 4-6) if the experimental design allows.

Q3: Is this compound sensitive to light?

A3: Yes, flavonoids can be photosensitive. To minimize photodegradation, solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.

Q4: What is the recommended way to store stock solutions of this compound?

A4: For long-term storage, it is best to store the compound as a solid at -20°C or -80°C. If a stock solution is necessary, dissolve it in a high-purity anhydrous solvent such as DMSO or ethanol, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q5: What are the likely degradation products of this compound?

Quantitative Data Summary

The following tables provide illustrative stability data for a trimethoxyflavone based on the general behavior of flavonoids. This data is for guidance purposes and should be confirmed by experimental studies for this compound.

Table 1: Illustrative Effect of pH on the Stability of a Trimethoxyflavone in Aqueous Buffer at 25°C

pHApproximate Half-life (t½) in hours
3.0> 168
5.096
7.024
9.05

Note: Data is hypothetical and based on general flavonoid stability principles.

Table 2: Illustrative Effect of Temperature on the Stability of a Trimethoxyflavone in a Slightly Acidic Buffer (pH 5.0)

TemperatureApproximate % Degradation after 24 hours
4°C< 5%
25°C10 - 15%
40°C25 - 35%
60°C> 50%

Note: Data is hypothetical and based on general flavonoid stability principles.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (60°C in solution) Stock->Thermal Photo Photodegradation (UV/Vis light, RT) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize For Acid/Base HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC For Other Conditions Neutralize->HPLC HPLC_Method_Workflow cluster_instrument Instrumentation & Column cluster_mobile_phase Mobile Phase & Conditions cluster_detection Detection & Analysis Instrument HPLC System with DAD or UV Detector Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) Instrument->Column MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water Gradient Gradient Elution MobilePhaseA->Gradient MobilePhaseB Mobile Phase B: Acetonitrile MobilePhaseB->Gradient FlowRate Flow Rate: 1.0 mL/min Gradient->FlowRate Temp Column Temperature: 30°C FlowRate->Temp Wavelength Detection at λmax (e.g., ~270 nm and ~340 nm) Temp->Wavelength Analysis Monitor Peak Area of Parent Compound and Appearance of New Peaks Wavelength->Analysis

References

Technical Support Center: Optimizing 3,5,7-Trimethoxyflavone Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 3,5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based assays?

This compound is a naturally occurring flavonoid compound. In cell-based assays, it is primarily investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers use it to study cellular processes like apoptosis, cell cycle arrest, and the inhibition of inflammatory pathways. For instance, it has been shown to inhibit the TNF-α-induced high expression and secretion of MMP-1 by cells, suggesting its utility in studying skin damage amelioration.[1]

Q2: What is a typical starting concentration range for this compound in cell assays?

A typical starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies of structurally similar trimethoxyflavones, a broad range of concentrations from 0.1 µM to 100 µM is often initially screened in cytotoxicity assays like the MTT assay.[2] The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) can then be determined to guide the concentration selection for subsequent functional assays. For example, in studies with normal human dermal fibroblasts, concentrations of 50 µM and 100 µM have been used to investigate its effects on MAPK phosphorylation.[3]

Q3: How should I dissolve this compound for use in cell culture?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][4]

Solvent and Storage Recommendations

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.
Final DMSO Concentration Keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the key signaling pathways modulated by this compound and related flavonoids?

Trimethoxyflavones have been shown to modulate several key signaling pathways involved in inflammation and cancer. These include:

  • NF-κB Signaling: Some trimethoxyflavones can suppress the activation of NF-κB, a key regulator of inflammatory responses, thereby inhibiting the expression of pro-inflammatory mediators.

  • MAPK Pathway: It has been observed to affect the phosphorylation of proteins in the MAPK pathway, which is crucial for cell proliferation and survival.

  • Apoptosis Pathway: Certain trimethoxyflavones can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.

Troubleshooting Guides

Problem 1: Low Cell Viability or High Cytotoxicity Observed at Expected Non-Toxic Concentrations.
Possible Cause Troubleshooting Step
Compound Precipitation: The compound may have precipitated out of the culture medium, leading to inconsistent and high local concentrations.Visually inspect the culture wells for any precipitate after adding the compound. If observed, try lowering the final concentration or preparing fresh dilutions. Consider using a phase-contrast microscope to check for crystals.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without the flavonoid) to assess solvent toxicity.
Incorrect Concentration Calculation: Errors in calculating the dilutions can lead to a higher than intended final concentration.Double-check all calculations for preparing the stock and working solutions.
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound.Perform a thorough literature search for data on the sensitivity of your cell line to flavonoids. If data is unavailable, a comprehensive dose-response cytotoxicity assay (e.g., MTT, XTT) is crucial to determine the non-toxic range.
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to high variability.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling. Use precise pipetting techniques.
Edge Effect: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.To minimize the "edge effect," avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or culture medium.
Variable Incubation Times: Inconsistent incubation times with the compound can affect the outcome.Use a timer and adhere strictly to the planned incubation periods for all experiments.
Reagent Variability: Differences in reagent batches or improper storage can lead to inconsistent results.Use reagents from the same lot number for a set of experiments. Ensure all reagents are stored correctly and are not expired.
Problem 3: Difficulty Dissolving this compound in DMSO.
Possible Cause Troubleshooting Step
Concentration Too High: The intended stock concentration may exceed the solubility limit of the compound in DMSO.Try gentle warming of the solution (up to 37°C) and vortexing to aid dissolution. If it still does not dissolve, reduce the concentration of the stock solution.
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.Use fresh, anhydrous, high-quality DMSO. Once opened, store it properly to minimize moisture absorption.

Experimental Protocols

Protocol 1: Determining the EC₅₀ using MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) of this compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics

  • This compound

  • DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the culture medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include control wells with medium and DMSO only, and wells with untreated cells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cytotoxicity Data for a Structurally Similar Flavonoid (3',4',5-Trihydroxyflavone)

Cell LineTissue of OriginEC₅₀ (µM)
A549Lung Carcinoma< 25
MCF-7Breast Adenocarcinoma< 25
U87Glioblastoma> 50
Note: This data is for a related compound and serves as a representative example.

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: A streamlined workflow for determining the cytotoxic effects of a compound using the MTT assay.

Signaling Pathway: Modulation of NF-κB by Trimethoxyflavones

NFkB_Pathway Simplified NF-κB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TMF This compound TMF->IKK inhibits Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: 3,5,7-Trimethoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,7-Trimethoxyflavone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yield or purity.

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Baker-Venkataraman rearrangement Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. For instance, a reaction at 65°C may require several hours.[1]
Base selection and quality: The strength and purity of the base (e.g., KOH, pyridine) are crucial. The base may be old or hydrated.Use a freshly opened or properly stored strong base like potassium hydroxide or pyridine. Ensure anhydrous conditions if specified in the protocol.[2][3]
Side reactions: Hydrolysis of the ester starting material can occur if moisture is present.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield in acid-catalyzed cyclization Inefficient cyclization: The acid catalyst may be too weak or the reaction conditions not optimal.While refluxing acetic acid with a catalytic amount of a strong acid like HCl or H₂SO₄ is common, consider alternative catalysts. Iron(III) chloride (FeCl₃) in dichloromethane at room temperature has been shown to improve yields significantly for similar flavones, from 71% to 89%.[1]
Degradation of the product: Prolonged exposure to strong acid and high temperatures can lead to decomposition or side reactions.Monitor the reaction by TLC and work up the reaction as soon as the starting material (the 1,3-diketone) is consumed. Using a milder catalyst like FeCl₃ at room temperature can also mitigate degradation.[1]
Incomplete demethylation (if starting from a more substituted precursor): The demethylation conditions might not be sufficient to selectively cleave the desired methyl groups.Demethylation can be complex. For instance, demethylation with aluminum chloride in nitrobenzene can lead to a mixture of products. Careful control of temperature and reaction time is crucial.
Difficulty in purification Presence of closely related impurities: The crude product may contain unreacted starting materials or side products with similar polarity to the desired flavone.Utilize column chromatography on silica gel with a non-polar/polar solvent system, such as a hexane-ethyl acetate gradient. Monitor the fractions carefully by TLC.
Oily product that won't crystallize: The product may be impure, or a suitable crystallization solvent has not been found.First, attempt to purify further by column chromatography. For crystallization, test a range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane) and solvent mixtures.
Formation of unexpected side products Alternative reaction pathways: Depending on the specific reagents and conditions, other reactions may compete with the desired synthesis route.Characterize the side products using techniques like NMR and mass spectrometry to understand their structure. This can provide insight into the competing reaction pathways and help in optimizing the reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing flavones, including this compound, are the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and the Allan-Robinson reaction. The Baker-Venkataraman route generally involves the reaction of a 2-hydroxyacetophenone with an appropriate benzoyl chloride to form an ester, which then rearranges in the presence of a base to a 1,3-diketone. This diketone is then cyclized under acidic conditions to yield the flavone.

Q2: What is a typical yield for the synthesis of a trimethoxyflavone?

A2: Yields can vary significantly depending on the specific isomer and the synthetic route employed. For the synthesis of 3',4',5'-trimethoxyflavone via the Baker-Venkataraman route, a 71% yield was reported for the cyclization step, which was improved to 89% using a different catalyst. For the synthesis of 5,6,7-trimethoxyflavone from a chalcone intermediate, an overall yield of 70% has been reported.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel using a gradient of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The polarity of the eluent should be gradually increased to first elute less polar impurities and then the desired product. After column chromatography, recrystallization from a suitable solvent (e.g., methanol or ethanol) can be performed to obtain a highly pure product. Sublimation under vacuum is another potential purification method for flavones.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: In the Baker-Venkataraman rearrangement, hydrolysis of the starting ester can occur if the reaction conditions are not anhydrous. During the acid-catalyzed cyclization, prolonged reaction times or harsh acidic conditions can lead to degradation of the flavone product. If starting from a poly-hydroxylated precursor, incomplete or non-selective methylation or demethylation can result in a mixture of products.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Experimental Protocols

Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is a generalized procedure based on the synthesis of similarly substituted flavones.

Step 1: Esterification of 2-hydroxy-4,6-dimethoxyacetophenone

  • To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in anhydrous pyridine, add benzoyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Baker-Venkataraman Rearrangement to form the 1,3-diketone

  • Dissolve the crude ester in anhydrous pyridine and add powdered potassium hydroxide.

  • Heat the mixture at approximately 65°C, monitoring the reaction by TLC until the ester is consumed.

  • Cool the reaction mixture, acidify with dilute acetic acid or HCl, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Method A: Acid and Heat

    • Dissolve the crude 1,3-diketone in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Method B: Milder Conditions

    • Dissolve the crude 1,3-diketone in dichloromethane.

    • Add iron(III) chloride (FeCl₃) and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude flavone.

Step 4: Purification

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallize the solid from a suitable solvent (e.g., methanol) to obtain the final product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Baker-Venkataraman Rearrangement cluster_step3 Step 3: Cyclization cluster_end Purification & Final Product 2-hydroxy-4,6-dimethoxyacetophenone 2-hydroxy-4,6-dimethoxyacetophenone ester 2-Benzoyloxy-4,6-dimethoxyacetophenone 2-hydroxy-4,6-dimethoxyacetophenone->ester Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->ester diketone 1,3-Diketone Intermediate ester->diketone KOH, Pyridine flavone Crude this compound diketone->flavone H+ / Heat or FeCl3 purified_flavone Pure this compound flavone->purified_flavone Column Chromatography, Recrystallization

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_rearrangement Baker-Venkataraman Rearrangement Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues start Low Yield Observed check_step Identify problematic step (TLC analysis) start->check_step rearrangement_cause Incomplete reaction? Moisture contamination? Base quality? check_step->rearrangement_cause Rearrangement Step cyclization_cause Harsh conditions? Inefficient catalyst? check_step->cyclization_cause Cyclization Step purification_cause Co-eluting impurities? check_step->purification_cause Purification Step rearrangement_solution Increase reaction time/temp. Ensure anhydrous conditions. Use fresh, high-quality base. rearrangement_cause->rearrangement_solution Solutions cyclization_solution Reduce reaction time. Use milder catalyst (e.g., FeCl3). cyclization_cause->cyclization_solution Solutions purification_solution Optimize chromatography gradient. Attempt recrystallization with different solvents. purification_cause->purification_solution Solutions

Caption: Troubleshooting flowchart for low synthesis yield.

References

Technical Support Center: Minimizing Off-Target Effects of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 3,5,7-Trimethoxyflavone in experiments while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a naturally occurring flavonoid compound. Research has indicated its involvement in various biological processes, including the inhibition of tumor necrosis factor-alpha (TNF-α) induced matrix metalloproteinase-1 (MMP-1) expression, suggesting a role in skin damage amelioration.[1][2] It has also been shown to suppress the excessive increase of reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and Akt.[2] Additionally, it can suppress the expression of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and IL-8.[2]

Q2: What are the primary known "off-target" effects of this compound and related flavonoids?

A2: A significant off-target effect of many flavonoids, including trimethoxyflavones, is the inhibition of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2).[3] These transporters are crucial for cellular efflux and play a major role in drug disposition and multidrug resistance in cancer. Inhibition of these transporters can lead to unintended accumulation of co-administered drugs or other xenobiotics, causing altered pharmacological profiles or toxicity. Furthermore, flavonoids can interact with various protein kinases, leading to modulation of signaling pathways that may be unrelated to the primary research target.

Q3: Why is it critical to account for these off-target effects in my experiments?

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for studying a specific pathway.

  • Question: I'm observing significant cell death at a concentration of this compound that I expected to be non-toxic based on literature for other flavonoids. Could this be an off-target effect?

  • Answer: Yes, this is a strong possibility. Here’s how to troubleshoot:

    • Assess Inhibition of ABC Transporters: Your cell line may express high levels of P-gp or BCRP and be sensitive to their inhibition. If your culture medium contains components that are substrates of these transporters, their intracellular accumulation due to inhibition by this compound could be causing toxicity.

      • Recommendation: Perform a cytotoxicity assay with this compound in the presence and absence of a known P-gp or BCRP substrate that is otherwise non-toxic at its media concentration. An increase in cytotoxicity in the presence of the substrate would suggest off-target transporter inhibition is the cause.

    • Evaluate Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities could be cytotoxic. Also, confirm the stability of the compound in your cell culture medium over the time course of your experiment. Degradation products may have different activities.

    • Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.1%).

Issue 2: My results with this compound are inconsistent between experiments.

  • Question: I'm getting variable results in my cell-based assays even though I'm using the same concentration of this compound. What could be the cause?

  • Answer: Inconsistency can arise from several factors related to the physicochemical properties of flavonoids:

    • Poor Aqueous Solubility: this compound, like many flavonoids, has limited solubility in aqueous solutions. This can lead to precipitation in your culture medium, resulting in a lower effective concentration than intended.

      • Recommendation: Always prepare fresh dilutions from a concentrated stock in an appropriate solvent like DMSO immediately before use. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a formulation with solubility enhancers if the problem persists.

    • Non-Specific Binding: Flavonoids can bind to proteins in the serum of your culture medium and to plasticware. This reduces the bioavailable concentration of the compound.

      • Recommendation: Be consistent with the type and percentage of serum used in your experiments. If you suspect significant binding to plasticware, consider using low-binding plates.

Issue 3: I am not observing the expected inhibition of my target protein, but I see downstream cellular effects.

  • Question: My data suggests that this compound is not directly inhibiting my primary protein of interest, yet I'm still observing changes in downstream signaling. What could be happening?

  • Answer: This points towards an off-target effect on an upstream signaling molecule.

    • Kinase Inhibition Profile: this compound may be inhibiting one or more upstream kinases in the signaling cascade you are studying. For example, it is known to affect MAPK and Akt signaling pathways.

      • Recommendation: Perform a western blot analysis to examine the phosphorylation status of key upstream kinases in your pathway of interest. Alternatively, consider an in vitro kinase profiling assay to screen this compound against a panel of kinases.

    • Inhibition of Drug Efflux: If your experiment involves other small molecules, this compound could be inhibiting their efflux from the cell via P-gp or BCRP, leading to an amplification of their effects on the signaling pathway.

      • Recommendation: Re-evaluate your experimental design to account for potential drug-drug interactions mediated by ABC transporter inhibition.

Quantitative Data on Off-Target Effects

CompoundOff-Target ProteinAssay TypeMeasured Value (IC50/RI50)Reference Cell Line
3',4',7-TrimethoxyflavoneBCRP/ABCG2Drug Resistance ReversalRI50 = 18 nMK562/BCRP
5-hydroxy-3',4',7-trimethoxyflavoneBCRP/ABCG2Drug Resistance ReversalRI50 = 7.2 nMK562/BCRP
5-fluoro-3',4',7-trimethoxyflavoneBCRP/ABCG2Drug Resistance ReversalRI50 = 25 nMK562/BCRP

Note: RI50 is the concentration of the compound that causes a two-fold reduction in the IC50 of a co-administered cytotoxic drug, indicating reversal of drug resistance.

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using an in vitro assay format.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

    • ATP solution

    • This compound stock solution (in DMSO)

    • Positive control inhibitor

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.

    • Add the recombinant kinase and its substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

    • Stop the reaction according to the detection reagent manufacturer's instructions.

    • Add the kinase detection reagent to quantify the kinase activity (e.g., by measuring luminescence or fluorescence).

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Protocol: P-glycoprotein (ABCB1) Inhibition Assay using Calcein-AM

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on P-gp activity.

  • Materials:

    • P-gp overexpressing cells (e.g., MDCK-MDR1) and the corresponding parental cell line (e.g., MDCK).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases).

    • This compound stock solution (in DMSO).

    • Verapamil or another potent P-gp inhibitor (positive control).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

    • Black, clear-bottom 96-well plates.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells into the 96-well plates and grow to confluence.

    • Prepare serial dilutions of this compound and the positive control in HBSS.

    • Wash the cell monolayers twice with warm HBSS.

    • Add the diluted compounds to the cells and pre-incubate for 30 minutes at 37°C.

    • Add Calcein-AM to each well at a final concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

    • Add fresh HBSS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

    • Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the compound-treated wells to the DMSO control in the P-gp overexpressing cells. The fluorescence in the parental cells represents the baseline accumulation without P-gp efflux.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result (e.g., high cytotoxicity, inconsistency) q1 Is the compound soluble in the media? start->q1 sol_yes Yes q1->sol_yes Yes sol_no No q1->sol_no No q2 Is it an ABC transporter -mediated effect? sol_yes->q2 sol_fix Optimize Solubilization: - Prepare fresh dilutions - Use co-solvents (DMSO <0.1%) - Visual inspection for precipitate sol_no->sol_fix sol_fix->q1 abc_yes Yes q2->abc_yes Yes abc_no No q2->abc_no No abc_test Perform ABC Transporter Assay: - Dye accumulation (e.g., Calcein-AM) - Bidirectional transport assay - Compare results in P-gp high/low cells abc_yes->abc_test q3 Is it an off-target kinase inhibition? abc_no->q3 end Re-evaluate primary hypothesis with new data abc_test->end kinase_yes Yes q3->kinase_yes Yes kinase_no No q3->kinase_no No kinase_test Assess Kinase Activity: - Western blot for phospho-proteins - In vitro kinase panel screen kinase_yes->kinase_test kinase_no->end kinase_test->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

experimental_workflow Workflow for Characterizing Off-Target Effects start Hypothesize primary target of this compound step1 Determine Non-Toxic Concentration Range (e.g., MTT/CellTiter-Glo Assay) start->step1 step2 Primary Target Validation (e.g., binding assay, functional assay) step1->step2 step3 Investigate Off-Target Effects (in parallel or if primary is negative) step2->step3 sub_step3a ABC Transporter Inhibition (e.g., Calcein-AM, Bidirectional Transport) step3->sub_step3a sub_step3b Kinase Inhibition Profiling (e.g., Kinase Panel Screen) step3->sub_step3b step4 Data Analysis & Interpretation - Determine IC50/EC50 values - Compare on- vs. off-target potency sub_step3a->step4 sub_step3b->step4 end Refine understanding of Mechanism of Action step4->end

Caption: General experimental workflow for identifying and characterizing off-target effects.

signaling_pathway Potential Off-Target Signaling Modulation by this compound cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway compound This compound mapk_upstream Upstream Kinases (e.g., MEK, MKKs) compound->mapk_upstream Inhibition? akt Akt compound->akt Inhibition? mapk MAPKs (ERK, p38, JNK) mapk_upstream->mapk P mapk_downstream Transcription Factors (e.g., AP-1) mapk->mapk_downstream P pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, IL-8) mapk_downstream->pro_inflammatory_cytokines Expression pi3k PI3K pi3k->akt P akt_downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->akt_downstream P akt_downstream->pro_inflammatory_cytokines Expression

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Refining Purification Methods for 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,5,7-Trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification methods for this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying synthetic this compound?

A multi-step approach is typically recommended to achieve high purity. This usually involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization or preparative High-Performance Liquid Chromatography (prep-HPLC) for final polishing. The choice of methods depends on the impurity profile of the crude product and the desired final purity.

Q2: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include unreacted starting materials (e.g., phloroglucinol trimethyl ether, benzoic anhydride, or their corresponding chalcones), partially methylated flavones, and other structurally related flavonoid byproducts. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the purity of this compound during the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for preliminary purity assessment of fractions. For more accurate purity determination, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.

Q4: What are the key safety precautions to take when working with the solvents used for purification?

Many of the solvents used in the purification of this compound, such as hexane, ethyl acetate, methanol, and acetonitrile, are flammable and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography
Problem Potential Cause Recommended Solution
Poor separation of this compound from impurities. The solvent system (mobile phase) is not optimal; its polarity may be too high or too low.Optimize the mobile phase by running preliminary TLC experiments with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for this compound for the best separation on a silica gel column.
The compound is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the compound band on the column. The sample may be overloaded, or the compound may have limited solubility in the mobile phase. The silica gel may be too acidic.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading. Consider using a less polar solvent to dissolve the sample for loading. If acidity is an issue, neutral alumina can be used as the stationary phase, or the silica gel can be washed with a dilute solution of triethylamine in the mobile phase.
Recrystallization
Problem Potential Cause Recommended Solution
The compound does not crystallize upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently saturated.Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also inhibit crystallization.Use a solvent with a lower boiling point. Try to purify the compound further by column chromatography before recrystallization. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used for recrystallization.After crystallization, cool the flask in an ice bath to minimize the solubility of the compound. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling.
Preparative HPLC
Problem Potential Cause Recommended Solution
Poor peak shape (e.g., tailing or fronting). The sample is overloaded on the column. The mobile phase pH is not optimal for an ionizable compound.Reduce the injection volume or the concentration of the sample. For flavonoids, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any phenolic groups.[1][2]
Co-elution of impurities with the main peak. The mobile phase composition is not providing adequate resolution.Optimize the mobile phase composition. This can involve changing the organic solvent (e.g., from methanol to acetonitrile), adjusting the solvent gradient, or altering the pH of the aqueous phase.[2]
Low recovery of the collected fraction. The compound may be adsorbing to the collection vessel or degrading under the collection conditions.Use silanized glassware for collection to minimize adsorption. Evaporate the solvent from the collected fractions as soon as possible, preferably at a low temperature using a rotary evaporator or a centrifugal evaporator.

Data Presentation

The following tables provide representative data for the purification of this compound. The starting material is a crude synthetic product with an initial purity of approximately 75%.

Table 1: Purification of this compound by Column Chromatography

Stationary Phase Mobile Phase (v/v) Crude Material (g) Purified Material (g) Yield (%) Purity (%)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (7:3)1.00.686895
Silica Gel (230-400 mesh)Dichloromethane:Acetone (95:5)1.00.717196
Reversed-Phase C18 SilicaMethanol:Water (80:20) + 0.1% Formic Acid1.00.656597

Table 2: Purification of this compound by Recrystallization

Starting Material (from Column Chromatography) Solvent Starting Weight (mg) Final Weight (mg) Yield (%) Purity (%)
95% PureEthanol50042084>99
96% PureMethanol50043587>99
97% PureAcetone/Water50041082>99

Table 3: Purification of this compound by Preparative HPLC

Starting Material (from Column Chromatography) Column Mobile Phase Starting Weight (mg) Final Weight (mg) Yield (%) Purity (%)
95% PureC18, 10 µmAcetonitrile:Water (gradient) + 0.1% Formic Acid1008888>99.5
96% PureC18, 10 µmMethanol:Water (gradient) + 0.1% Acetic Acid1009090>99.5

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 8:2 v/v).

  • Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, ensuring no air bubbles are trapped. Open the stopcock to drain the excess solvent until the solvent level is just above the silica gel bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or methanol are often good starting points.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.

Protocol 3: Preparative HPLC Purification

This protocol outlines a general procedure for the final purification of this compound using preparative HPLC.

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with an acidic modifier like 0.1% formic acid.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution using a UV detector at an appropriate wavelength (e.g., the λmax of this compound). Collect the fraction corresponding to the main peak.

  • Product Recovery: Remove the solvent from the collected fraction under reduced pressure. If the mobile phase contained a non-volatile acid, an additional workup step may be necessary to remove it.

Mandatory Visualization

experimental_workflow crude Crude this compound cc Column Chromatography crude->cc Initial Purification recryst Recrystallization cc->recryst Purity >95% prephplc Preparative HPLC cc->prephplc Higher Purity Required pure Pure this compound (>99%) recryst->pure prephplc->pure troubleshooting_logic start Purification Issue Encountered check_purity Check Purity by TLC/HPLC start->check_purity low_purity Low Purity check_purity->low_purity Impure low_yield Low Yield check_purity->low_yield Pure but Low Amount optimize_cc Optimize Column Chromatography (Solvent, Gradient) low_purity->optimize_cc optimize_recryst Optimize Recrystallization (Solvent, Cooling Rate) low_purity->optimize_recryst check_solubility Check Solubility & Stability low_yield->check_solubility degradation Degradation Suspected check_solubility->degradation Unstable poor_solubility Poor Solubility check_solubility->poor_solubility Insoluble adjust_conditions Adjust pH, Temperature, or Protect from Light degradation->adjust_conditions change_solvent Change Solvent System poor_solubility->change_solvent

References

addressing autofluorescence of 3,5,7-Trimethoxyflavone in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) for addressing autofluorescence during imaging experiments involving 3,5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it problematic for my imaging experiment?

A: Autofluorescence is the natural tendency of biological materials to emit light after absorbing light, which can interfere with the detection of your specific fluorescent signal.[1] This intrinsic fluorescence can originate from various molecules within cells and tissues.[2] The primary issue is that it can obscure the signal from your fluorescent probes of interest, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.[1][3]

Q2: Is the this compound compound itself a major source of autofluorescence?

A: The intrinsic fluorescence of flavonoids is structure-dependent. Studies suggest that flavonols (which have a hydroxyl group at the C3-position) like quercetin and kaempferol are often autofluorescent, typically in the green spectrum.[4] However, flavones lacking this C3-hydroxyl group, or those where it is modified (like with a sugar moiety), tend to show little to no autofluorescence under the same conditions. Since this compound is a flavone with methoxy groups, its intrinsic fluorescence is expected to be less of a concern compared to the background autofluorescence from the biological sample itself.

Q3: What are the most common sources of background autofluorescence?

A: Autofluorescence can be broadly categorized into two types:

  • Endogenous Sources: These are molecules naturally present in cells and tissues. Common examples include metabolic coenzymes (NADH, FAD, flavins), structural proteins like collagen and elastin, and the "aging pigment" lipofuscin. Red blood cells are also a significant source of autofluorescence due to their heme groups.

  • Process-Induced Sources: These are artifacts introduced during sample preparation. Aldehyde fixatives like formaldehyde and particularly glutaraldehyde are major culprits, as they react with proteins and amines to create fluorescent products. Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute to background fluorescence.

Q4: How can I determine if the fluorescence I'm observing is from my compound or from background autofluorescence?

A: The most effective method is to prepare and image an unstained control sample. This control should undergo the exact same preparation steps as your experimental samples, including fixation, permeabilization, and mounting, but without the addition of this compound or any other fluorescent labels. Imaging this control sample under the same microscope settings will reveal the baseline level and location of autofluorescence originating from your cells or tissue.

Autofluorescence Troubleshooting Guide

High background fluorescence can obscure your results. This guide provides a systematic approach to identifying and mitigating the source of the problem.

Workflow for Troubleshooting Autofluorescence

start Start: High Background Fluorescence Observed check_control Image Unstained Control Sample start->check_control is_autofluorescent Is significant fluorescence present in control? check_control->is_autofluorescent source_id Identify Source of Autofluorescence is_autofluorescent->source_id Yes no_autofluorescence Background is likely from non-specific binding or other reagents. Review primary/secondary antibody controls. is_autofluorescent->no_autofluorescence No fixation Fixation-Induced? source_id->fixation endogenous Endogenous (e.g., Lipofuscin, Collagen)? fixation->endogenous No optimize_fixation Optimize Fixation Protocol: - Reduce fixation time - Switch to non-aldehyde fixative (e.g., cold methanol) - Treat with Sodium Borohydride fixation->optimize_fixation Yes media Media/Reagents? endogenous->media No chemical_quench Apply Chemical Quenching: - Sudan Black B (for Lipofuscin) - Commercial Quencher (e.g., TrueVIEW™) - CuSO4 endogenous->chemical_quench Yes optimize_reagents Optimize Reagents & Imaging: - Use phenol-red free media - Reduce FBS/use BSA - Use far-red channels for other labels media->optimize_reagents Yes end_node Re-image and Evaluate Signal-to-Noise optimize_fixation->end_node chemical_quench->end_node optimize_reagents->end_node

Caption: A decision tree for troubleshooting high background fluorescence.

Sources of Autofluorescence and Mitigation Strategies

cluster_sources Sources of Autofluorescence cluster_endogenous_examples Examples cluster_induced_examples Examples endogenous Endogenous (From Sample) lipofuscin Lipofuscin endogenous->lipofuscin collagen Collagen/Elastin endogenous->collagen rbcs Red Blood Cells endogenous->rbcs nadh NADH/FAD endogenous->nadh induced Process-Induced (From Prep) fixatives Aldehyde Fixatives induced->fixatives media Culture Media (Phenol Red, FBS) induced->media

References

Technical Support Center: Optimization of 3,5,7-Trimethoxyflavone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of 3,5,7-Trimethoxyflavone (TMF) extraction from plant materials. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient Solvent System: The polarity of the solvent may not be optimal for TMF. Methoxyflavones are less polar than their hydroxylated counterparts.Optimize the solvent system. High-concentration ethanol (e.g., 95%) has been shown to be effective for extracting methoxyflavones.[1][2] Experiment with different solvents of varying polarities, such as methanol, ethanol, or acetone, and their aqueous mixtures.[3][4]
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile compounds.[3]Employ low-temperature extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures (e.g., 40-50°C). If heat is necessary, use the lowest effective temperature for the shortest duration.
Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area contact.Grind the dried plant material to an optimal particle size, typically between 0.25 mm and 0.5 mm (40-60 mesh), to ensure efficient solvent interaction.
Insufficient Extraction Time or Inefficient Method: The chosen extraction duration or method may not be sufficient for complete extraction.Increase the extraction time for methods like maceration or perform multiple extraction cycles. Consider more efficient modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times.
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction.Optimize the solid-to-liquid ratio. Ratios between 1:10 and 1:50 (w/v) are commonly used. Increasing the solvent volume can enhance extraction efficiency.
Extract Discoloration (e.g., browning) Oxidative Degradation: Flavonoids can be susceptible to oxidation, especially in the presence of light, heat, and oxygen, leading to the formation of colored degradation products.Perform extractions in amber glassware or protect the extraction vessel from light with aluminum foil. Consider using deoxygenated solvents or performing the extraction under an inert atmosphere (e.g., nitrogen). Adding antioxidants like ascorbic acid to the solvent can also mitigate degradation.
Enzymatic Degradation: If using fresh plant material, endogenous enzymes like polyphenol oxidases can degrade flavonoids.Lyophilize (freeze-dry) or blanch the plant material with steam or a hot solvent (e.g., ethanol) immediately after harvesting to inactivate enzymes before extraction.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix.Optimize the polarity of the extraction solvent to be more selective for TMF. Employ a post-extraction purification step, such as liquid-liquid partitioning or column chromatography, to isolate the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

The optimal solvent for TMF extraction depends on the plant matrix. However, as a polymethoxyflavone, TMF is relatively nonpolar. Therefore, solvents with low to medium polarity are generally effective. High-concentration ethanol (e.g., 95%) has been shown to be highly efficient for extracting methoxyflavones from Kaempferia parviflora. Mixtures of ethanol or methanol with water are also commonly used, and the optimal ratio should be determined experimentally. For instance, one study on Kaempferia parviflora found that 95% ethanol yielded a significantly higher content of 5,7-dimethoxyflavone compared to lower ethanol concentrations.

Q2: What is the ideal temperature for TMF extraction?

The ideal temperature represents a balance between increasing the solubility and diffusion rate of TMF and preventing its thermal degradation. For many flavonoids, a temperature range of 40°C to 70°C is effective. However, it is crucial to assess the thermal stability of TMF. Low-temperature methods like maceration at room temperature or ultrasound-assisted extraction with a temperature-controlled bath (e.g., below 40°C) are often recommended to minimize degradation.

Q3: Should I use fresh or dried plant material for TMF extraction?

Drying the plant material is generally recommended. Drying, particularly through methods like lyophilization (freeze-drying), inactivates degradative enzymes and facilitates grinding into a fine powder, which increases the surface area for extraction. If fresh material must be used, it should be processed quickly to minimize enzymatic degradation.

Q4: Which extraction method is most suitable for TMF?

The choice of extraction method depends on factors like sample size, desired extraction efficiency, and available equipment.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but can be time-consuming.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which may degrade TMF.

  • Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as a solvent. It is highly selective for nonpolar compounds and avoids the use of organic solvents.

For laboratory-scale optimization, UAE is often a good choice due to its efficiency at lower temperatures.

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a standard and reliable method for quantifying TMF. This technique allows for the separation of TMF from other components in the extract and its quantification by comparing the peak area to that of a reference standard. Liquid chromatography-mass spectrometry (LC-MS) can also be used for highly sensitive and specific quantification.

Data Presentation: Methoxyflavone Extraction Yields

The following tables summarize quantitative data on the extraction of methoxyflavones from plant material, primarily Kaempferia parviflora, which is a known source of these compounds. While not exclusively for this compound, this data provides valuable insights into the optimization of extraction parameters for this class of compounds.

Table 1: Effect of Ethanol Concentration on 5,7-Dimethoxyflavone Yield using Maceration

Ethanol Concentration (v/v)Extraction Time5,7-Dimethoxyflavone Yield ( g/100 mL of concentrated extract)
25%7 days1.11 ± 0.02
50%7 days2.14 ± 0.43
75%7 days3.49 ± 0.70
95%7 days48.10 ± 9.62
Data from a study on Kaempferia parviflora.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

ParameterOptimized for Total Methoxyflavone Content
Ethanol Concentration95.00% (v/v)
Extraction Time15.99 min
Solvent-to-Solid Ratio50.00 mL/g
Data from a study optimizing for total methoxyflavones (including 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the UAE of TMF, which can be optimized for specific plant materials.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 5.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol (or another optimized solvent) to achieve a 1:20 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., <40°C) and a frequency of 40 kHz.

  • Isolation and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • Store the concentrated extract in a sealed, light-protected container at a low temperature (e.g., 4°C).

Protocol 2: Maceration for this compound Extraction

This protocol describes a simpler, conventional extraction method.

  • Sample Preparation:

    • Prepare 10 g of dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place the powder in an airtight container and add 100 mL of 95% ethanol (1:10 solid-to-liquid ratio).

    • Seal the container and keep it at room temperature for 24-48 hours. Occasional shaking or continuous stirring can improve extraction efficiency. Protect the container from light.

  • Isolation and Concentration:

    • Follow the same filtration, solvent evaporation, and storage steps as outlined in the UAE protocol.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis cluster_output Final Product Harvest Plant Material Harvesting Dry Drying (e.g., Lyophilization) Harvest->Dry Grind Grinding to Powder (40-60 mesh) Dry->Grind Extraction Extraction Method (e.g., UAE, Maceration) Grind->Extraction Filter Filtration Extraction->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Purify Purification (Optional) (e.g., Chromatography) Evaporate->Purify Quantify Quantification (e.g., HPLC, LC-MS) Purify->Quantify TMF_Extract Optimized TMF Extract Quantify->TMF_Extract

Caption: General workflow for the extraction and optimization of this compound.

G Start Low TMF Yield Observed Solvent Is the solvent system optimized? Start->Solvent Temp Is the extraction temperature appropriate? Solvent->Temp Yes Solvent_No Test different solvents/mixtures (e.g., high-concentration ethanol) Solvent->Solvent_No No Time Is the extraction time/ method efficient? Temp->Time Yes Temp_No Use lower temperatures (e.g., <50°C) or temperature-controlled UAE Temp->Temp_No No Prep Is the sample preparation adequate? Time->Prep Yes Time_No Increase extraction time or switch to a more efficient method (e.g., UAE) Time->Time_No No Prep_No Ensure optimal particle size (40-60 mesh) Prep->Prep_No No Re_Eval Re-evaluate Yield Prep->Re_Eval Yes Solvent_No->Re_Eval Temp_No->Re_Eval Time_No->Re_Eval Prep_No->Re_Eval

Caption: Troubleshooting decision tree for low this compound yield.

References

strategies to reduce degradation of 3,5,7-Trimethoxyflavone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the extraction of 3,5,7-Trimethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this valuable flavonoid during extraction and purification processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or purity.

Issue Potential Cause Recommended Solution
Low Yield of TMF Oxidative Degradation: TMF, like other flavonoids, can be susceptible to oxidation, which is often accelerated by heat, light, and the presence of metal ions.[1]- Use deoxygenated solvents.- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1]- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).[1]- Use amber glassware or cover extraction vessels with aluminum foil to protect from light.[1]
Thermal Degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of the flavonoid structure.[1]- Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE) at controlled temperatures.- If heat is necessary, use the lowest effective temperature for the shortest possible duration.- Use rotary evaporation under reduced pressure for solvent removal to keep the temperature low.
pH-Related Degradation: The stability of flavonoids is often pH-dependent. Alkaline conditions can promote the degradation of flavonoids.- Maintain a slightly acidic pH (around 4-6) during extraction by using acidified solvents (e.g., methanol with 0.1% formic acid).
Enzymatic Degradation: If using fresh plant material, endogenous enzymes like polyphenol oxidases can degrade the flavonoid.- Blanch the plant material with steam or hot solvent (e.g., ethanol) to denature enzymes before extraction.- Lyophilize (freeze-dry) the plant material immediately after harvesting to inactivate enzymes.
Presence of Unknown Impurities in Final Extract Formation of Degradation Products: The observed impurities may be isomers or breakdown products resulting from the degradation of TMF.- Analyze the extract using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.- Employ forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a pure standard of TMF to identify potential degradation products.
Co-extraction of Other Compounds: The extraction solvent may be non-selective, leading to the co-extraction of other plant metabolites.- Optimize the polarity of the extraction solvent to selectively extract TMF. A mixture of methanol or ethanol and water is often a good starting point.- Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography.
Discoloration of the Extract (e.g., turning brown) Oxidation and Polymerization: This is a common sign of flavonoid oxidation, leading to the formation of polymeric compounds.- Implement the strategies to prevent oxidative degradation mentioned above (use of antioxidants, inert atmosphere, protection from light).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: The optimal solvent will depend on the plant matrix. However, due to the methoxy groups, TMF is a relatively nonpolar flavonoid. A good starting point is a high-concentration ethanol or methanol solution. For instance, studies on methoxyflavones from Kaempferia parviflora have shown that 95% (v/v) ethanol can be highly effective for maximizing the yield of total methoxyflavones. The addition of a small amount of acid, such as 0.1% formic acid, can improve stability.

Q2: At what temperature should I conduct the extraction?

A2: It is crucial to avoid high temperatures. While elevated temperatures can increase extraction efficiency, they also significantly accelerate the degradation of flavonoids. It is recommended to perform extractions at room temperature or below. Temperature-controlled methods like ultrasound-assisted extraction (UAE) are advantageous as the temperature can be maintained below 40-50°C.

Q3: How can I prevent oxidation during the extraction process?

A3: To minimize oxidation, it is advisable to use deoxygenated solvents, work under an inert atmosphere (e.g., nitrogen or argon), and protect your samples from light by using amber glassware or wrapping your containers in foil. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be very effective.

Q4: Is pH an important factor to consider during extraction?

A4: Yes, pH is a critical factor. Flavonoids are generally more stable in slightly acidic conditions. An alkaline pH can lead to rapid degradation. Therefore, maintaining a pH between 4 and 6 is recommended.

Q5: How do the methoxy groups on this compound affect its stability?

A5: The methoxy groups at the 3, 5, and 7 positions have a protective effect on the flavonoid structure. They make the molecule less susceptible to oxidation compared to flavonoids with free hydroxyl groups at these positions. This is a key structural feature that contributes to its relative stability.

Q6: What is a suitable method for purifying the extracted this compound?

A6: A multi-step purification approach is often necessary. After the initial extraction, liquid-liquid partitioning can be used to remove highly polar or non-polar impurities. This is typically followed by column chromatography using silica gel or a reversed-phase C18 stationary phase for final purification.

Data Presentation

Table 1: Expected Relative Stability of this compound under Various Extraction Conditions

This table provides an illustrative summary of the expected stability of TMF based on general knowledge of flavonoid chemistry. Actual degradation rates may vary depending on the specific experimental setup.

Parameter Condition Expected Degradation Rationale
Temperature Low (≤ 40°C)LowMinimizes thermal decomposition.
High (> 60°C)HighFlavonoids are heat-sensitive and degrade at elevated temperatures.
pH Acidic (pH 4-6)LowFlavonoids are generally more stable in slightly acidic environments.
Alkaline (pH > 8)HighAlkaline conditions can promote rapid degradation of the flavonoid structure.
Atmosphere Inert (Nitrogen/Argon)LowPrevents oxidative degradation.
AirModerate to HighOxygen in the air can lead to oxidative breakdown, especially with light or heat.
Light Exposure Protected (Amber Glass)LowPrevents photolytic degradation.
Exposed to LightModerateUV and visible light can induce degradation.
Additives Antioxidant (e.g., Ascorbic Acid)LowScavenges free radicals and inhibits oxidation.
NoneHigherMore susceptible to oxidative degradation.

Table 2: Comparison of Extraction Methods for Methoxyflavones from Kaempferia parviflora

This table summarizes findings from studies on related methoxyflavones, which can serve as a guide for selecting an appropriate extraction method for TMF.

Extraction Method Key Parameters Relative Yield/Efficiency Advantages Disadvantages
Maceration 95% v/v ethanol, 7 daysHighSimple, low cost, suitable for heat-sensitive compounds.Time-consuming, large solvent volume.
Ultrasound-Assisted Extraction (UAE) 95% v/v ethanol, 16 min, 50 mL/g solvent-to-solid ratioVery HighReduced extraction time, increased efficiency.Requires specialized equipment.
Sonication-Assisted Extraction (SAE) 95% v/v ethanol, 15-45 minModerateFaster than maceration.Lower yield compared to optimized UAE or long-term maceration.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is adapted from optimized methods for extracting methoxyflavones from Kaempferia parviflora and is designed to maximize the yield of TMF while minimizing its degradation.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to inactivate endogenous enzymes and facilitate grinding.

  • Grind the lyophilized material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Prepare the extraction solvent: 95% ethanol in deionized water containing 0.1% formic acid and 0.1% ascorbic acid.

  • Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes.

  • In an amber glass flask, add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:50 (w/v).

  • Perform ultrasound-assisted extraction for approximately 16 minutes, maintaining the temperature of the ultrasonic bath at or below 40°C.

3. Filtration and Solvent Evaporation:

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.

4. Purification:

  • Resuspend the concentrated extract in a small volume of 50% methanol.

  • Perform liquid-liquid partitioning by sequentially extracting with hexane (to remove non-polar impurities) and then with ethyl acetate. The TMF is expected to partition into the ethyl acetate phase.

  • Evaporate the ethyl acetate fraction to dryness under reduced pressure at <40°C.

  • Further purify the ethyl acetate fraction using column chromatography on silica gel or a C18 reversed-phase column with a suitable solvent gradient.

Protocol 2: Stability-Indicating HPLC Method for Analysis

This HPLC method can be used to quantify this compound and monitor for the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program: Start with a higher proportion of B and gradually increase the proportion of A over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the λmax of TMF (typically around 254 nm and 340 nm for flavones).

  • Injection Volume: 10-20 µL.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Processing cluster_purify 4. Purification & Analysis Start Plant Material Lyophilize Lyophilization Start->Lyophilize Grind Grinding to Fine Powder Lyophilize->Grind UAE Ultrasound-Assisted Extraction (<= 40°C) Grind->UAE Solvent Prepare Deoxygenated Acidified Solvent with Antioxidant Solvent->UAE Filter Filtration UAE->Filter Evaporate Rotary Evaporation (<= 40°C) Filter->Evaporate Partition Liquid-Liquid Partitioning Evaporate->Partition Column Column Chromatography Partition->Column HPLC HPLC Analysis Column->HPLC

Caption: Workflow for the optimized extraction and analysis of this compound.

Degradation_Factors cluster_stress Degradation Stressors TMF This compound (Stable) Degradation Degradation TMF->Degradation Heat High Temperature Heat->Degradation Light UV/Visible Light Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation pH Alkaline pH pH->Degradation Enzymes Enzymes Enzymes->Degradation Products Degradation Products (e.g., C-ring cleavage products, polymeric compounds) Degradation->Products

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Tree Start Low TMF Yield? Oxidation Check for Oxidation (Brown color, light/air exposure?) Start->Oxidation Yes Thermal Check for Thermal Stress (High temp during extraction/evaporation?) Start->Thermal Yes pH_Enzyme Check pH and Enzyme Activity (Alkaline conditions? Fresh plant material?) Start->pH_Enzyme Yes Sol_Oxidation Use deoxygenated solvents, antioxidants, inert gas, amber glass. Oxidation->Sol_Oxidation Sol_Thermal Use low-temp methods (UAE, maceration), control evaporator temp. Thermal->Sol_Thermal Sol_pH_Enzyme Acidify solvent (pH 4-6), blanch or lyophilize sample. pH_Enzyme->Sol_pH_Enzyme

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of 3,5,7-Trimethoxyflavone.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a common issue with many polymethoxyflavones (PMFs), is primarily due to two factors:

  • Poor Aqueous Solubility: The presence of multiple methoxy groups makes the molecule highly lipophilic and poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits its dissolution, a critical step for absorption.

  • Extensive First-Pass Metabolism: After absorption, this compound likely undergoes significant metabolism in the intestinal cells and the liver. This "first-pass effect," primarily mediated by cytochrome P450 (CYP) enzymes, reduces the amount of the active compound that reaches systemic circulation. Methoxyflavones are known to be metabolized via demethylation, sulfation, and glucuronidation[1][2].

Q2: My in vivo study with this compound shows very low plasma concentrations. What are the likely causes and how can I troubleshoot this?

A2: Low plasma concentrations are a common challenge. Here are the likely causes and troubleshooting steps:

  • Poor Dissolution: The compound is likely not dissolving sufficiently in the gut. To address this, you need to enhance its solubility. Common strategies include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its aqueous solubility.

  • Metabolic Instability: As a methoxyflavone, this compound is susceptible to metabolism by CYP enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, leading to demethylation[3][4].

  • Efflux Transporter Activity: The compound might be actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), which would limit its net absorption.

Q3: What are the expected pharmacokinetic parameters for a methoxyflavone like this compound?

A3: While specific data for this compound is limited, studies on structurally similar methoxyflavones, such as 5,7,4'-trimethoxyflavone, provide valuable insights. After oral administration in rats, these compounds are rapidly absorbed, reaching peak plasma concentrations within 1-2 hours. However, they exhibit very low oral bioavailability, typically in the range of 1-4%. They are also known to be distributed to various tissues, including the liver, kidney, lung, testes, and brain, and are primarily eliminated through urine after metabolism[1].

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low Dissolution Rate in In-Vitro Assays

Question: My this compound formulation shows minimal release in a standard in-vitro dissolution test. What could be the issue?

Answer & Troubleshooting Steps:

  • Issue: Inadequate Formulation.

    • Troubleshooting for Solid Dispersions: Verify the amorphous state of your compound within the polymer matrix using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The presence of crystalline peaks indicates incomplete amorphization. Consider increasing the polymer-to-drug ratio or testing a different polymer.

    • Troubleshooting for Nanoformulations: Characterize the particle size, polydispersity index (PDI), and zeta potential. A large particle size or high PDI suggests aggregation, which will hinder dissolution. Optimize your preparation method, such as homogenization speed or sonication time.

  • Issue: Inappropriate Dissolution Medium.

    • Troubleshooting: The solubility of flavonoids can be pH-dependent. Test the dissolution in different media that simulate various sections of the GI tract (e.g., simulated gastric fluid, simulated intestinal fluid).

Problem 2: High Variability in In-Vivo Pharmacokinetic Data

Question: I'm observing significant animal-to-animal variation in the plasma concentrations of this compound in my mouse study. What could be the cause?

Answer & Troubleshooting Steps:

  • Issue: Formulation Instability.

    • Troubleshooting: If you are using a liquid formulation like a nanoemulsion, assess its stability in simulated gastric and intestinal fluids. Look for any changes in particle size or signs of drug precipitation over time.

  • Issue: Food Effects.

    • Troubleshooting: The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of your animals (e.g., fasting overnight before dosing) to minimize this variability.

  • Issue: Inter-animal Variability in Metabolism.

    • Troubleshooting: While some biological variability is expected, ensure that you are using a sufficient number of animals per group to achieve statistical power.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Methoxyflavones in Rats Following Oral Administration

MethoxyflavoneDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
5,7,4'-Trimethoxyflavone250 (extract)0.55 - 0.881 - 23 - 61 - 4
3,5,7,3',4'-Pentamethoxyflavone250 (extract)0.55 - 0.881 - 23 - 61 - 4
5,7-Dimethoxyflavone250 (extract)0.55 - 0.881 - 23 - 61 - 4

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30 or Poloxamer 188) in a 1:4 drug-to-carrier ratio. Dissolve the mixture in a minimal amount of absolute ethanol in a round-bottom flask. Use gentle vortexing or sonication to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature of 40-50°C until a solid film forms on the flask wall.

  • Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of a polymer like PLGA in 5 mL of ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of a stabilizer such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed stirring (e.g., 1000 rpm) with a magnetic stirrer. Following this, emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for 3-4 hours to allow the ethyl acetate to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Molar Ratio Calculation: Determine the required amounts of this compound and a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar and add a small amount of a water-ethanol (50:50 v/v) solution to form a paste. Gradually add the this compound powder to the paste and knead for 45-60 minutes.

  • Drying: Dry the resulting paste in a hot air oven at 50-60°C until it reaches a constant weight.

  • Sieving: Pulverize the dried complex and pass it through a 100-mesh sieve.

  • Washing and Final Drying: Wash the powder with a small amount of cold ethanol to remove any uncomplexed drug from the surface and then dry it in a vacuum oven at 40°C.

Mandatory Visualizations

bioavailability_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Poor_Solubility Poor Aqueous Solubility Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Nanoparticles Nanoparticles Poor_Solubility->Nanoparticles Cyclodextrin Cyclodextrin Complexation Poor_Solubility->Cyclodextrin First_Pass Extensive First-Pass Metabolism In_Vivo In-Vivo Pharmacokinetics First_Pass->In_Vivo In_Vitro In-Vitro Dissolution Solid_Dispersion->In_Vitro Nanoparticles->In_Vitro Cyclodextrin->In_Vitro In_Vitro->In_Vivo

Caption: Workflow for enhancing the bioavailability of this compound.

metabolism_pathway TMF This compound CYP_Enzymes CYP450 Enzymes (CYP1A1, CYP1A2, CYP3A4) TMF->CYP_Enzymes Phase I Metabolism Demethylated Demethylated Metabolites CYP_Enzymes->Demethylated Conjugated Sulfated/Glucuronidated Metabolites Demethylated->Conjugated Phase II Metabolism Excretion Excretion Conjugated->Excretion

Caption: Metabolic pathway of this compound.

References

Technical Support Center: Analysis of 3,5,7-Trimethoxyflavone and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,7-Trimethoxyflavone. Our goal is to address common challenges encountered during the analytical detection of this compound and its impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

A common analytical technique for this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). Below are some common problems and their solutions.

Issue: Poor Peak Shape (Tailing or Fronting)

dot graph "Poor_Peak_Shape" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

"Poor Peak Shape" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Column Overload" [fillcolor="#FBBC05"]; "Secondary Interactions" [fillcolor="#FBBC05"]; "Incompatible Injection Solvent" [fillcolor="#FBBC05"]; "Column Degradation" [fillcolor="#FBBC05"];

"Poor Peak Shape" -> "Column Overload" [label="Possible Cause"]; "Poor Peak Shape" -> "Secondary Interactions" [label="Possible Cause"]; "Poor Peak Shape" -> "Incompatible Injection Solvent" [label="Possible Cause"]; "Poor Peak Shape" -> "Column Degradation" [label="Possible Cause"];

"Column Overload" -> "Reduce Injection Volume/Concentration" [label="Solution", style=dashed, color="#34A853"]; "Secondary Interactions" -> "Adjust Mobile Phase pH\nAdd Mobile Phase Modifier (e.g., triethylamine)" [label="Solution", style=dashed, color="#34A853"]; "Incompatible Injection Solvent" -> "Dissolve Sample in Mobile Phase" [label="Solution", style=dashed, color="#34A853"]; "Column Degradation" -> "Replace Column" [label="Solution", style=dashed, color="#34A853"]; } caption: Troubleshooting Poor Peak Shape in HPLC Analysis.

Issue: Retention Time Drifts

dot graph "Retention_Time_Drifts" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

"Retention Time Drifts" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inconsistent Mobile Phase" [fillcolor="#FBBC05"]; "Temperature Fluctuations" [fillcolor="#FBBC05"]; "Column Equilibration" [fillcolor="#FBBC05"]; "Pump Issues" [fillcolor="#FBBC05"];

"Retention Time Drifts" -> "Inconsistent Mobile Phase" [label="Possible Cause"]; "Retention Time Drifts" -> "Temperature Fluctuations" [label="Possible Cause"]; "Retention Time Drifts" -> "Column Equilibration" [label="Possible Cause"]; "Retention Time Drifts" -> "Pump Issues" [label="Possible Cause"];

"Inconsistent Mobile Phase" -> "Prepare Fresh Mobile Phase\nEnsure Proper Mixing/Degassing" [label="Solution", style=dashed, color="#34A853"]; "Temperature Fluctuations" -> "Use a Column Oven" [label="Solution", style=dashed, color="#34A853"]; "Column Equilibration" -> "Increase Equilibration Time" [label="Solution", style=dashed, color="#34A853"]; "Pump Issues" -> "Check for Leaks\nPurge Pump" [label="Solution", style=dashed, color="#34A853"]; } caption: Troubleshooting Retention Time Drifts in HPLC Analysis.

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for detecting this compound and its impurities?

The most common methods are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] HPLC-DAD is robust for quantification, while LC-MS/MS offers higher sensitivity and specificity for impurity identification, especially at trace levels.[1][2]

2. What are the potential sources of impurities for this compound?

Impurities can originate from the synthesis process or degradation.

  • Synthesis-related impurities: Depending on the synthetic route (e.g., Allan-Robinson reaction), impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.[3]

  • Degradation products: Flavonoids can degrade under certain conditions. For polymethoxyflavones like this compound, demethylation to form hydroxylated flavones is a potential degradation pathway. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

3. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method:

  • Perform forced degradation studies on a pure standard of this compound under various stress conditions (acid, base, oxidation, heat, light).

  • Analyze the stressed samples by HPLC to identify the degradation products.

  • Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation between the parent compound and all degradation products.

4. What are typical validation parameters for an HPLC method for this compound quantification?

Method validation should be performed according to ICH guidelines and typically includes the following parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98-102% recovery
Precision (RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or impurities
Robustness Insensitive to small, deliberate changes in method parameters

5. I am observing ghost peaks in my HPLC chromatogram. What could be the cause?

Ghost peaks can arise from several sources:

  • Contaminated mobile phase or system: Use high-purity solvents and regularly flush the system.

  • Carryover from previous injections: Implement a robust needle wash protocol.

  • Late eluting compounds from a previous run: Increase the run time or implement a post-run gradient flush.

  • Degradation of the sample in the autosampler: Keep the autosampler temperature controlled.

Experimental Protocols

General HPLC-DAD Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with a DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm and 330 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

General LC-MS/MS Method for Impurity Identification

This protocol is suitable for the identification of unknown impurities.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column and Mobile Phase: As described in the HPLC-DAD method.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Full Scan (MS1): Scan a mass range appropriate for the expected parent compound and its impurities (e.g., m/z 100-1000).

    • Product Ion Scan (MS2): Fragment the parent ion and potential impurity ions to obtain structural information.

  • Data Analysis: Compare the mass spectra of the peaks in the sample to that of a reference standard of this compound. Potential degradation products like demethylated derivatives will have a characteristic mass shift.

Workflow Diagrams

dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Sample" -> "Dissolution" -> "Filtration"; }

subgraph "cluster_1" { label = "Analytical Method"; style=filled; color="#F1F3F4"; "HPLC_DAD" [label="HPLC-DAD\n(Quantification)"]; "LC_MSMS" [label="LC-MS/MS\n(Identification)"]; }

subgraph "cluster_2" { label = "Data Analysis"; style=filled; color="#F1F3F4"; "Quantification" -> "Impurity_Profiling" -> "Reporting"; }

"Filtration" -> "HPLC_DAD"; "Filtration" -> "LC_MSMS"; "HPLC_DAD" -> "Quantification"; "LC_MSMS" -> "Impurity_Profiling"; } caption: General workflow for the analysis of this compound.

dot digraph "Signaling_Pathway_Placeholder" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

"Analyte_Introduction" [label="Sample Injection", fillcolor="#4285F4"]; "Separation" [label="Chromatographic Separation\n(HPLC Column)", fillcolor="#34A853"]; "Detection" [label="Detection\n(DAD or MS)", fillcolor="#FBBC05"]; "Data_Acquisition" [label="Data Acquisition & Processing", fillcolor="#EA4335"];

"Analyte_Introduction" -> "Separation" [label="Mobile Phase Flow"]; "Separation" -> "Detection" [label="Elution"]; "Detection" -> "Data_Acquisition" [label="Signal"]; } caption: A simplified representation of the analytical process.

References

Technical Support Center: Improving the Metabolic Stability of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the metabolic stability of 3,5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of flavonoids like this compound?

A1: Flavonoids, particularly those with free hydroxyl groups, are primarily metabolized through Phase II conjugation reactions, namely glucuronidation and sulfation.[1][2] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Phase I oxidation, mediated by cytochrome P450 (CYP) enzymes, can also occur but is often a less significant pathway for flavonoids compared to conjugation.[3][4] For polymethoxyflavones like this compound, demethylation can also be a metabolic route.[5]

Q2: How does the methoxy substitution pattern of this compound influence its metabolic stability?

A2: The presence of methoxy groups at the 3, 5, and 7 positions significantly enhances the metabolic stability of the flavone core. These methyl groups effectively "cap" the hydroxyl groups that would otherwise be susceptible to conjugation by UGTs and SULTs. This blocking of metabolic "hotspots" dramatically reduces the rate of clearance and increases the compound's half-life and oral bioavailability.

Q3: What in vitro models are most suitable for assessing the metabolic stability of this compound?

A3: The most commonly used and effective in vitro models for evaluating metabolic stability are:

  • Liver Microsomes: These subcellular fractions are rich in Phase I CYP enzymes and are useful for studying oxidative metabolism.

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of both Phase I and Phase II metabolism. They are often considered the "gold standard" for in vitro metabolism studies.

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is an excellent model for studying intestinal absorption and metabolism, as it forms a polarized monolayer that mimics the intestinal barrier.

Q4: What are the key parameters to calculate from an in vitro metabolic stability assay?

A4: The primary parameters determined from a microsomal stability assay are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver microsomes, independent of other physiological factors, typically expressed as µL/min/mg of microsomal protein.

Troubleshooting Guides for Metabolic Stability Assays

This section provides solutions to common problems encountered during in vitro metabolic stability assays of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid Degradation of this compound (>80% loss at the first time point) 1. Non-enzymatic degradation in the assay buffer.2. Very rapid metabolism.1. Run a control incubation without NADPH (or other cofactors) to assess non-enzymatic degradation.2. Use shorter incubation times (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately determine the half-life.3. Consider using a lower microsomal protein concentration.
No Observed Metabolism of this compound 1. Inactive microsomes or degraded NADPH solution.2. The compound is genuinely very stable under the assay conditions.3. Presence of an inhibitor in the reaction mixture.1. Prepare a fresh NADPH solution.2. Use a new batch of microsomes and ensure they have been stored at -80°C.3. Run a positive control with a known CYP substrate (e.g., midazolam or testosterone) to verify microsomal activity.4. If the positive control is metabolized as expected, the result for this compound is likely accurate.
High Variability Between Replicate Wells 1. Inconsistent pipetting of microsomes, substrate, or NADPH.2. Microsomes not uniformly suspended.3. Temperature fluctuations in the incubator.1. Use calibrated pipettes and ensure proper mixing at each step.2. Gently vortex the microsomal stock before aliquoting.3. Ensure the incubator maintains a stable 37°C.
Interference with Analytical Methods (e.g., LC-MS/MS) 1. Flavonoids can interfere with certain colorimetric assays.2. Matrix effects from the incubation mixture.1. For viability assays, use methods like the trypan blue exclusion assay, which is less prone to interference from flavonoids.2. Optimize the sample preparation and LC-MS/MS method to minimize matrix effects. This may include protein precipitation, solid-phase extraction, and the use of an appropriate internal standard.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines the steps for assessing the metabolic stability of this compound using human liver microsomes.

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Human Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

2. Incubation Procedure:

  • Add the diluted this compound solution to the wells of a 96-well plate to a final concentration of 1 µM.

  • Add the diluted microsome solution to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the reaction by adding the NADPH regenerating system.

3. Time Points and Reaction Termination:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

4. Sample Analysis:

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Quantitative Data Summary

The following table summarizes the comparative metabolic stability of methylated versus unmethylated flavones from in vitro studies.

Flavone Substitution Pattern Metabolic Stability in Human Liver S9 Fraction Reference
5,7-Dimethoxyflavone (5,7-DMF)MethoxyMetabolically stable over 60 minutes.
ChrysinHydroxyRapidly metabolized, no parent compound remaining after 20 minutes.
5,7,4'-Trimethoxyflavone (5,7,4'-TMF)MethoxyShowed remarkable stability.
ApigeninHydroxyVery rapid disappearance from the incubation medium.
7-Methoxyflavone (7-MF)MethoxyShowed remarkable stability.
7-Hydroxyflavone (7-HF)HydroxyVery rapid disappearance from the incubation medium.

Visualizations

Metabolic_Pathway_of_Flavonoids Flavonoid Flavonoid (with free OH groups) PhaseI_Metabolites Phase I Metabolites (Oxidized/Hydrolyzed) Flavonoid->PhaseI_Metabolites CYP450 Enzymes PhaseII_Metabolites Phase II Metabolites (Glucuronidated/Sulfated) Flavonoid->PhaseII_Metabolites UGTs, SULTs PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs Excretion Excretion PhaseII_Metabolites->Excretion Trimethoxyflavone This compound (Blocked OH groups) Increased_Stability Increased Metabolic Stability & Bioavailability Trimethoxyflavone->Increased_Stability

Caption: Metabolic fate of flavonoids.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound (this compound) D Combine Compound, Microsomes, and pre-incubate at 37°C A->D B Prepare Liver Microsomes (or S9/Hepatocytes) B->D C Prepare Cofactor Solution (e.g., NADPH) E Initiate reaction with Cofactor C->E F Incubate at 37°C with shaking E->F G Stop reaction at time points with Acetonitrile F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: Calculate t½ and CLint I->J

Caption: In vitro metabolic stability assay workflow.

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 3,5,7-Trimethoxyflavone against other well-established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for evaluating its therapeutic potential.

Quantitative Performance Comparison

The anti-inflammatory efficacy of this compound and its comparators is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 (µM)
5,7,8-Trimethoxyflavone*RAW 264.7LPS39.1[1]
LuteolinRAW 264.7LPS17.1[2]
ApigeninRAW 264.7LPS>100
IndomethacinRAW 264.7LPS56.8

*Note: Data for 5,7,8-Trimethoxyflavone is used as a proxy for this compound due to the lack of specific publicly available IC50 data for the latter in this assay. Both are closely related polymethoxyflavones.

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundTargetCell LineInducerIC50 (µM)
This compoundTNF-α, IL-6HDFsTNF-αInhibition observed, IC50 not reported[3]
LuteolinTNF-αMH-SLPS~15
ApigeninTNF-αRAW 264.7LPSInhibition observed, IC50 not reported[4]
DexamethasoneTNF-αBovine Glomerular Endothelial CellsTNF-α0.0008[5]
Pentoxifylline (Standard)TNF-αTHP-1LPS340.6

Table 3: Inhibition of Cyclooxygenase-2 (COX-2)

CompoundAssay TypeIC50 (µM)
This compoundWestern BlotInhibition of expression observed, IC50 not reported
LuteolinWestern BlotInhibition of expression observed
Celecoxib (Standard)Enzyme Inhibition0.42
Indomethacin (Standard)Enzyme Inhibition2.8

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Downstream Assays cluster_data Data Analysis cell_culture RAW 264.7 Macrophages or Human Dermal Fibroblasts stimulation Induce Inflammation (LPS or TNF-α) cell_culture->stimulation treatment Treat with This compound or Alternatives stimulation->treatment no_assay Nitric Oxide (NO) Production Assay treatment->no_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6 ELISA) treatment->cytokine_assay cox2_assay COX-2 Expression (Western Blot) treatment->cox2_assay pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) treatment->pathway_analysis data_quant Quantify Inhibition (IC50 Values) no_assay->data_quant cytokine_assay->data_quant cox2_assay->data_quant pathway_vis Visualize Pathway Modulation pathway_analysis->pathway_vis

Figure 1: Experimental workflow for evaluating anti-inflammatory activity.

A crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by inflammatory triggers like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress this pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p Phosphorylated NF-κB Nucleus Nucleus NFkB_p->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes induces transcription of TMF This compound TMF->IKK inhibits

Figure 2: NF-κB signaling pathway and the inhibitory action of this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.

MAPK_pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Inflammation Inflammatory Response TF->Inflammation TMF This compound TMF->MAPKK inhibits

Figure 3: MAPK signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay is used to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.

  • Blocking and Sample Incubation:

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add 100 µL of cell culture supernatants (from cells treated as described in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Signal Development and Measurement:

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a diluted solution of Arachidonic Acid in NaOH.

  • Inhibitor and Enzyme Incubation:

    • Add test compounds (this compound or comparators) to the wells of a 96-well plate.

    • Add recombinant human COX-2 enzyme to the wells and incubate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Arachidonic Acid solution.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

    • The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percentage of inhibition based on the control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with this compound or comparator compounds followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (e.g., coelenterazine) and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • The reduction in normalized luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

MAPK Phosphorylation Western Blot

This method detects the phosphorylation status of MAPK proteins (e.g., p38, ERK, JNK).

  • Cell Lysis and Protein Quantification:

    • Treat cells as described previously and then lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the same MAPK protein.

    • The ratio of phosphorylated to total protein indicates the level of MAPK activation.

References

Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of flavonoid research is continually evolving, with methoxyflavones emerging as a particularly promising class of compounds. Their enhanced metabolic stability and oral bioavailability, attributed to the presence of methoxy groups, set them apart from their hydroxylated counterparts.[1][2] This guide provides a comprehensive, data-driven comparison of 3,5,7-Trimethoxyflavone with other notable methoxyflavones, offering insights into their therapeutic potential, particularly in oncology and anti-inflammatory applications.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of this compound and a selection of other methoxyflavones. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies can vary between studies.

Anticancer Activity: A Comparative Overview

Methoxyflavones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the anti-proliferative activity of these compounds.

FlavonoidCancer Cell LineIC50 (µM)Incubation Time (h)Reference
This compound Human Dermal Fibroblasts (TNF-α induced MMP-1 secretion)Suppressed at 50 & 100 µMNot Specified[3]
5,7-DimethoxyflavoneHepG2 (Liver)25Not Specified[4]
5,7-DimethoxyflavoneSCC-9 (Oral)8-10Not Specified[5]
5,7,4'-TrimethoxyflavoneSCC-9 (Oral)5Not Specified
TangeretinMDA-MB-468 (Breast)0.25 ± 0.15Not Specified
TangeretinPC-3 (Prostate)22.12Not Specified
TangeretinDU145 (Prostate)46.60Not Specified
TangeretinA549 (Lung)118.524
NobiletinCaco-2 (Colon)4072
NobiletinMDA-MB-468 (Breast)51.372
NobiletinMCF-7 (Breast)59.872
Eupatilin (5,7-Dihydroxy-3',4',6-trimethoxyflavone)A375 (Skin Melanoma)>20024
Xanthomicrol (5,4'-Dihydroxy-6,7,8-trimethoxyflavone)A375 (Skin Melanoma)~18024
5-DemethylnobiletinPC-3 (Prostate)Significant anti-proliferative activityNot Specified
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (Breast)3.7172
4',5'-Dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (Breast)8.58Not Specified
5,7-Dihydroxy-3,6,4'-TrimethoxyflavoneA2058 (Melanoma)3.9272
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory potential of methoxyflavones is often evaluated by their ability to inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage models.

FlavonoidAssayIC50 (µM) / InhibitionCell LineReference
This compound TNF-α-induced COX-2 expressionSuppressed at 50 & 100 µMNormal Human Dermal Fibroblasts
This compound TNF-α-induced IL-1β, IL-6, IL-8 secretionSuppressed at 50 & 100 µMNormal Human Dermal Fibroblasts
5,7,8-TrimethoxyflavoneNO Production39.1RAW 264.7
TangeretinNO ProductionSignificant inhibitionRAW 264.7
NobiletinNO ProductionSignificant inhibitionRAW 264.7
5-DemethylnobiletinNO ProductionSignificant inhibitionRAW 264.7
SinensetinNO ProductionSignificant inhibitionRAW 264.7
Tetramethyl-O-scutellarinNO ProductionSignificant inhibitionRAW 264.7
6,3',4'-TrihydroxyflavoneNO Production22.1RAW 264.7
7,3',4'-TrihydroxyflavoneNO Production26.7RAW 264.7

Key Signaling Pathways in Methoxyflavone Action

The biological activities of methoxyflavones are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines (TNF-α) Cytokines (TNF-α) Cytokines (TNF-α)->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Methoxyflavones Methoxyflavones Methoxyflavones->MEK Methoxyflavones->ERK Methoxyflavones->JNK Methoxyflavones->p38 Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Proliferation, Inflammation, Survival

Caption: Methoxyflavones can inhibit the MAPK signaling pathway.

NF-kappaB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex TNFR->IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Methoxyflavones Methoxyflavones Methoxyflavones->IKK Complex Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes Transcription of iNOS, COX-2, Cytokines

Caption: Methoxyflavones can inhibit the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow A 1. Cell Seeding Plate cells in 96-well plates and incubate for 24h. B 2. Compound Treatment Add various concentrations of methoxyflavones to the wells. A->B C 3. Incubation Incubate for a specified period (e.g., 24, 48, 72h). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. C->D E 5. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine IC50 values. F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxyflavone in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.

Detailed Protocol:

  • Cell Lysis: After treatment with methoxyflavones and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Detailed Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the methoxyflavone.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and the total tube length using image analysis software.

Conclusion

This comparative guide underscores the significant therapeutic potential of methoxyflavones, with this compound demonstrating notable anti-inflammatory and potential anticancer activities. The enhanced bioavailability of methoxylated flavonoids, in general, makes them attractive candidates for further preclinical and clinical investigation. The provided data and protocols offer a valuable resource for researchers aiming to explore the structure-activity relationships and mechanisms of action of this promising class of natural compounds. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative potencies and therapeutic niches of individual methoxyflavones.

References

A Comparative Guide to the Biological Activities of 3,5,7-Trimethoxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two flavonoids: 3,5,7-Trimethoxyflavone and the widely studied quercetin. By presenting available experimental data, detailed methodologies, and outlining the signaling pathways involved, this document aims to facilitate further research and drug development efforts.

At a Glance: Key Biological Activities

Biological ActivityThis compoundQuercetin
Anticancer Shows cytotoxic effects against various cancer cell lines. Data on a structurally similar compound suggests comparable, and in some cases, more potent activity than quercetin.Demonstrates broad-spectrum anticancer activity through induction of apoptosis and cell cycle arrest.[1][2][3][4][5]
Anti-inflammatory Exhibits anti-inflammatory properties by reducing the production of pro-inflammatory mediators.Potent anti-inflammatory agent that inhibits inflammatory enzymes and cytokines.
Antioxidant Possesses antioxidant capabilities, though quantitative data is less abundant.A powerful antioxidant that effectively scavenges free radicals.
Neuroprotective Limited direct evidence, but related methoxyflavones show neuroprotective potential.Exhibits neuroprotective effects against oxidative stress and neurotoxicity.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for this compound and quercetin, primarily focusing on their half-maximal inhibitory concentrations (IC50). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity

The cytotoxic effects of a compound structurally similar to this compound (3,5,7-trihydroxy-6-methoxyflavone) have been compared to quercetin across several cancer cell lines.

Cancer Cell LineCompoundIC50 (µM)
SiHa (Cervix)3,5,7-trihydroxy-6-methoxyflavone150
SiHa (Cervix)Quercetin>400
PC3 (Prostate)3,5,7-trihydroxy-6-methoxyflavone200
PC3 (Prostate)Quercetin>400
MDA-MB-231 (Breast)3,5,7-trihydroxy-6-methoxyflavone250
MDA-MB-231 (Breast)Quercetin>400
A549 (Lung)3,5,7-trihydroxy-6-methoxyflavone300
A549 (Lung)Quercetin>400
HT29 (Colon)3,5,7-trihydroxy-6-methoxyflavone>400
HT29 (Colon)Quercetin>400

Data sourced from a study on 3,5,7-trihydroxy-6-methoxyflavone, a structurally related compound to this compound.

Quercetin has been extensively studied for its anticancer properties, with a wide range of reported IC50 values depending on the cancer cell line and duration of treatment.

Cancer Cell LineIC50 (µM)Incubation Time (h)
A549 (Lung)5.14 µg/mL72
H69 (Lung)9.18 µg/mL72
HL-60 (Leukemia)~7.796
MCF-7 (Breast)7348
MDA-MB-231 (Breast)8548
HeLa (Cervical)29.49 µg/mL24
Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators. For instance, at concentrations of 50 and 100 µM, it significantly suppressed the secretion of MMP-1 in TNF-α-stimulated normal human dermal fibroblasts (NHDFs). It also reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in the same cell model.

Quercetin's anti-inflammatory effects are well-documented, though specific IC50 values for cytokine inhibition can vary. It is known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and modulate the expression of inflammatory cytokines.

Antioxidant Activity

Quantitative data for the direct radical scavenging activity of this compound is limited. However, its ability to reduce intracellular reactive oxygen species (ROS) has been demonstrated.

Quercetin is a potent antioxidant, and its radical scavenging activity has been quantified in various assays.

AssayIC50
DPPH Radical Scavenging0.55 µg/mL
DPPH Radical Scavenging19.17 µg/mL
DPPH Radical Scavenging20.7 µM
DPPH Radical Scavenging4.60 ± 0.3 µM
ABTS Radical Scavenging1.17 µg/mL
ABTS Radical Scavenging48.0 ± 4.4 µM

Signaling Pathways

The biological activities of this compound and quercetin are mediated through their interaction with various cellular signaling pathways.

This compound

The primary reported mechanisms of action for this compound involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, particularly in the context of skin inflammation and damage. It has been shown to suppress the phosphorylation of MAPK and Akt in TNF-α stimulated human dermal fibroblasts. Related methoxyflavones have also been found to inhibit the NF-κB signaling pathway.

MAPK_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR MEKK MEKK TNFR->MEKK Akt Akt TNFR->Akt MEK MEK MEKK->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Inflammatory Response Inflammatory Response ERK->Inflammatory Response JNK->Inflammatory Response p38->Inflammatory Response Akt->Inflammatory Response TMF This compound TMF->MEK TMF->Akt

MAPK and Akt Signaling Inhibition by this compound.
Quercetin

Quercetin's diverse biological effects are attributed to its ability to modulate multiple key signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Its anti-inflammatory actions are largely mediated by the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Quercetin Quercetin Quercetin->IKK Complex

NF-κB Signaling Inhibition by Quercetin.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and quercetin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or quercetin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Workflow cluster_0 In Vitro Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

General Workflow of the MTT Assay.
DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay based on the ability of an antioxidant to scavenge the stable DPPH free radical.

General Protocol:

  • Sample Preparation: Different concentrations of the test compound are prepared in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: The test compound solution is mixed with a DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The discoloration of the DPPH solution indicates the radical scavenging activity of the compound.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

General Protocol:

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants or other samples are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for HRP is added, resulting in a color change.

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Conclusion

Both this compound and quercetin exhibit a range of promising biological activities. Quercetin is a well-established antioxidant, anti-inflammatory, and anticancer agent with a large body of supporting data. This compound, while less extensively studied, shows potential, particularly as an anti-inflammatory and anticancer agent. The available data on a structurally similar compound suggests that it may possess comparable or even superior cytotoxic activity against certain cancer cell lines when compared to quercetin.

Further research, especially direct comparative studies under standardized experimental conditions, is necessary to fully elucidate the relative potencies and therapeutic potential of these two flavonoids. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for designing and interpreting future investigations in this area.

References

A Researcher's Guide to Controls for 3,5,7-Trimethoxyflavone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3,5,7-Trimethoxyflavone, the use of appropriate positive and negative controls is paramount for the accurate interpretation of experimental results. This guide provides a comparative framework for selecting and utilizing controls in key experiments related to the known biological activities of this promising flavonoid, including its anti-inflammatory, anticancer, and neuroprotective effects.

Negative and Positive Controls: The Foundation of Rigorous Experimentation

In any experimental design, negative and positive controls serve as the benchmarks against which the effects of the test compound, in this case, this compound, are measured.

  • Negative Controls are essential for establishing a baseline and ensuring that any observed effects are due to the test compound and not other factors, such as the vehicle used for dissolution.

  • Positive Controls are used to confirm that the experimental system is working as expected and to provide a reference for the magnitude of the effect of the test compound.

I. Anti-inflammatory Activity: Inhibition of TNF-α-Induced MMP-1 Secretion

One of the documented activities of this compound is its ability to inhibit the secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α) in human dermal fibroblasts.[1][2]

Control Selection:
Control TypeSubstancePurpose
Negative Control Vehicle (e.g., DMSO)To control for the effects of the solvent used to dissolve this compound.
Positive Control (Inducer) TNF-αTo induce the inflammatory response (MMP-1 secretion) that the test compound is expected to inhibit.
Positive Control (Inhibitor) Dexamethasone or a known MMP-1 inhibitorTo provide a benchmark for the inhibitory activity of this compound.
Experimental Protocol: TNF-α-Induced MMP-1 Secretion in Human Dermal Fibroblasts
  • Cell Seeding: Plate human dermal fibroblasts (HDFs) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours.

  • Treatment:

    • Negative Control: Treat cells with serum-free medium containing the same concentration of vehicle (e.g., 0.1% DMSO) as the test compound group.

    • Positive Control (Inducer): Treat cells with serum-free medium containing TNF-α (e.g., 10 ng/mL).

    • Positive Control (Inhibitor): Pre-treat cells with a known inhibitor (e.g., 1 µM Dexamethasone) for 1 hour before adding TNF-α (10 ng/mL).

    • Test Compound: Pre-treat cells with various concentrations of this compound for 1 hour before adding TNF-α (10 ng/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant to measure the secreted MMP-1 levels.

  • Quantification: Determine the concentration of MMP-1 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway: TNF-α-Induced MMP-1 Secretion

G TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK Pathway (ERK, JNK, p38) TNFR->MAPK AP1 AP-1 MAPK->AP1 MMP1 MMP-1 Gene Expression AP1->MMP1 MMP1_protein MMP-1 Secretion MMP1->MMP1_protein TMF This compound TMF->MAPK Inhibits

Caption: TNF-α signaling pathway leading to MMP-1 secretion.

II. Anticancer Activity: Cytotoxicity Assessment

While direct, extensive studies on the anticancer effects of this compound are emerging, related methoxyflavones have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Control Selection:
Control TypeSubstancePurpose
Negative Control Vehicle (e.g., DMSO)To account for any cytotoxic effects of the solvent.
Positive Control Doxorubicin or KaempferolTo confirm the sensitivity of the cancer cells to a known cytotoxic agent. Kaempferol, as a flavonoid, offers a more direct comparison.
Experimental Protocol: MTT Assay for Cytotoxicity in A549 Lung Cancer Cells
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment:

    • Negative Control: Treat cells with culture medium containing the vehicle (e.g., 0.1% DMSO).

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin at various concentrations, or Kaempferol with a reported IC50 of approximately 35.80 µg/ml in A549 cells).

    • Test Compound: Treat cells with serial dilutions of this compound.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow: MTT Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells treat Add Controls & 3,5,7-TMF seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

III. Neuroprotective Activity: Amelioration of Beta-Amyloid (Aβ)-Induced Toxicity

Structurally similar flavonoids have shown protective effects against neurotoxicity induced by beta-amyloid (Aβ), a key player in Alzheimer's disease.

Control Selection:
Control TypeSubstancePurpose
Negative Control Vehicle (e.g., DMSO)To ensure the solvent does not affect neuronal cell viability.
Positive Control (Toxic Insult) Beta-Amyloid (Aβ) peptide (e.g., Aβ1-42)To induce neurotoxicity and create the disease model.
Positive Control (Neuroprotectant) QuercetinTo serve as a benchmark for the neuroprotective effect of this compound.
Experimental Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells
  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at an appropriate density. Differentiate the cells into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Treatment:

    • Negative Control: Treat differentiated cells with culture medium containing the vehicle (e.g., 0.1% DMSO).

    • Positive Control (Toxic Insult): Treat cells with aggregated Aβ1-42 peptide (e.g., 10-20 µM).

    • Positive Control (Neuroprotectant): Pre-treat cells with Quercetin (e.g., 10-50 µM) for 2 hours before adding Aβ1-42.

    • Test Compound: Pre-treat cells with various concentrations of this compound for 2 hours before adding Aβ1-42.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.

Logical Relationship: Neuroprotection Experiment

G Abeta Beta-Amyloid (Aβ) Cells Neuronal Cells Abeta->Cells Induces Toxicity Neurotoxicity (Reduced Viability) Cells->Toxicity TMF This compound TMF->Toxicity Prevents Quercetin Quercetin (Positive Control) Quercetin->Toxicity Prevents

Caption: Logical flow of the neuroprotection experiment.

By employing these carefully selected controls and detailed protocols, researchers can generate robust and reliable data, thereby providing a solid foundation for the further development of this compound as a potential therapeutic agent.

References

Cross-Validation of 3,5,7-Trimethoxyflavone's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive cross-validation of its identified therapeutic targets, primarily focusing on its role in modulating inflammatory and signaling pathways. Through a comparative analysis with established inhibitors, alongside detailed experimental protocols and pathway visualizations, this document aims to furnish researchers with the critical data necessary for advancing research and development efforts. The core therapeutic benefits of this compound appear to stem from its potent anti-inflammatory properties, specifically through the inhibition of Matrix Metalloproteinase-1 (MMP-1) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Therapeutic Target Profile of this compound

The primary mechanism of action for this compound involves the downregulation of pro-inflammatory and tissue-degrading enzymes. It has been demonstrated to inhibit the expression and secretion of MMP-1 induced by Tumor Necrosis Factor-alpha (TNF-α).[1] Furthermore, it exerts its effects by modulating key kinases within the MAPK signaling pathway, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38.

Quantitative Analysis of Target Modulation

The following table summarizes the known quantitative data regarding the efficacy of this compound in modulating its key therapeutic targets.

Target PathwaySpecific TargetCompoundCell LineAssay TypeObserved EffectConcentrationCitation
MAPK Signaling p-ERK1, p-ERK2, p-MEK, p-AKTThis compoundHaCaTWestern BlotDose-dependent reduction in phosphorylation5, 10, 20, 40 µg/mL[2]
MMP Inhibition MMP-1This compound--Inhibition of TNF-α-induced expression and secretion-[1]

Comparative Analysis with Alternative Inhibitors

To provide a clear benchmark for the therapeutic potential of this compound, this section compares its activity with established inhibitors of the MMP and MAPK pathways.

MMP-1 Inhibitors: A Comparative Overview

This table compares the inhibitory activity of this compound's putative target with well-characterized MMP inhibitors that have undergone clinical investigation.

CompoundTarget(s)IC50 (nM) for MMP-1Status
This compound MMP-1 (expression/secretion)Not yet determinedPreclinical
Marimastat Broad-spectrum MMP inhibitor5Clinical Trials
Batimastat Broad-spectrum MMP inhibitor3Clinical Trials
MAPK Pathway Inhibitors: A Comparative Overview

This table provides a comparison of this compound's modulatory effect on the MAPK pathway with FDA-approved inhibitors targeting key kinases in this cascade.

CompoundPrimary Target(s)IC50 (nM)Status
This compound ERK, JNK, p38 phosphorylationNot applicable (modulator)Preclinical
Ulixertinib (BVD-523) ERK1, ERK2~10 (MAPK reporter assay)Expanded Access
Selumetinib MEK1, MEK2-FDA Approved
Sorafenib Multiple kinases including RAF-FDA Approved

Experimental Protocols and Methodologies

For the robust cross-validation of this compound's therapeutic targets, the following detailed experimental protocols are provided.

Protocol 1: Fluorometric MMP-1 Inhibitor Assay

This protocol outlines a method to determine the direct inhibitory effect of a compound on MMP-1 enzymatic activity.

Materials:

  • Recombinant human MMP-1

  • MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compound (this compound) and known inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 328/420 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MMP-1, and the diluted compounds or vehicle control.

  • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the MMP-1 fluorogenic substrate to each well.

  • Immediately begin kinetic reading of fluorescence intensity at Ex/Em = 328/420 nm at 1-minute intervals for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Western Blot for MAPK Phosphorylation

This protocol details the procedure to assess the effect of a compound on the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., TNF-α)

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with TNF-α to induce MAPK phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental designs, the following diagrams are provided.

G cluster_0 cluster_1 TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) TNFR->MAPK Cascade (ERK, JNK, p38) IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB MMP-1 Gene Expression MMP-1 Gene Expression NF-κB->MMP-1 Gene Expression AP-1 AP-1 MAPK Cascade (ERK, JNK, p38)->AP-1 AP-1->MMP-1 Gene Expression This compound This compound This compound->NF-κB This compound->MAPK Cascade (ERK, JNK, p38)

Caption: TNF-α signaling pathway leading to MMP-1 expression and points of inhibition by this compound.

G Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis

Caption: Experimental workflow for the fluorometric MMP-1 inhibitor assay.

G Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification SDS-PAGE & Western Transfer SDS-PAGE & Western Transfer Cell Lysis & Protein Quantification->SDS-PAGE & Western Transfer Immunoblotting Immunoblotting SDS-PAGE & Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

References

A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of 3,5,7-trimethoxyflavone, a naturally occurring polymethoxyflavone, reveals a promising profile for therapeutic applications. This guide provides a comparative analysis of its known bioactivities with related methoxyflavones and their glycosides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. While direct comparative studies on the glycosides of this compound are limited in current literature, this guide draws parallels with other structurally similar flavonoids to offer valuable insights.

Introduction to this compound

This compound is a polymethoxyflavone (PMF) found in various medicinal plants, including black ginger (Kaempferia parviflora) and Nervilia concolor.[1][2] PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure. This chemical feature generally enhances their metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.

Comparative Biological Activities

Extensive research has highlighted the anti-inflammatory, antioxidant, and anticancer properties of this compound and other related PMFs. The presence of methoxy groups is believed to contribute significantly to their bioactivity.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of skin health. It has been shown to ameliorate skin damage by inhibiting the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α) in human dermal fibroblasts.[3] This inhibition is crucial for preventing the degradation of collagen and maintaining skin integrity. Furthermore, it suppresses the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8.[3]

In a broader context, other trimethoxyflavones, such as 5,6,7-trimethoxyflavone, have been found to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages.[4] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. The anti-inflammatory mechanisms of these compounds often involve the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

While data on the anti-inflammatory activity of this compound glycosides is scarce, studies on other flavonoid glycosides suggest that glycosylation can sometimes reduce the anti-inflammatory potency compared to the aglycone. However, the glycoside may have other advantages, such as altered solubility and bioavailability.

Anticancer Activity

The anticancer potential of polymethoxyflavones has been a subject of intense research. While specific data on the anticancer activity of this compound is not extensively detailed in the reviewed literature, related methoxyflavones have shown promising results. For instance, 5-hydroxy-3',4',7-trimethoxyflavone has been investigated for its ability to reverse multidrug resistance in cancer cells. A review of methoxyflavone analogs highlights their cytotoxic effects on various cancer cell lines, with the number and position of methoxy groups influencing their potency. Generally, methoxylation is thought to enhance the anticancer activity of flavonoids by increasing their lipophilicity and cellular uptake.

Comparative studies between methoxyflavones and their hydroxylated or glycosylated counterparts often show that the methoxylated forms are more potent. For example, a study on the reversal of drug resistance showed that while a monoglycosylated dimethoxyflavone exhibited some activity, the di- and triglycoside derivatives did not.

Antioxidant Activity

This compound has been shown to possess antioxidant properties by reducing the accumulation of reactive oxygen species (ROS) in TNF-α-stimulated human dermal fibroblasts. This activity is crucial in mitigating oxidative stress, which is implicated in various chronic diseases and the aging process. The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals.

In the broader class of flavonoids, the antioxidant activity is influenced by the substitution pattern. While hydroxyl groups are often considered essential for high antioxidant activity, methoxylation can also contribute to this effect, potentially through different mechanisms. The comparison between aglycones and their glycosides in terms of antioxidant activity is not straightforward. Some studies suggest that the aglycone form is more potent, while others indicate that the presence of a sugar moiety can influence the overall antioxidant capacity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

Biological ActivityCell Line/ModelAssayKey FindingsReference
Inhibition of MMP-1 SecretionHuman Dermal Fibroblasts (NHDFs)ELISASignificantly reduced TNF-α-induced MMP-1 secretion.
Reduction of ROSHuman Dermal Fibroblasts (NHDFs)DCFDA AssaySuppressed TNF-α-induced intracellular ROS accumulation.
Inhibition of Pro-inflammatory CytokinesHuman Dermal Fibroblasts (NHDFs)RT-PCRDecreased the expression of IL-1β, IL-6, and IL-8.

Table 2: Comparative Anticancer Activity of Methoxyflavones (IC50 values in µM)

FlavonoidCancer Cell LineIC50 (µM)Reference
5,3',4'-trihydroxy-6,7,8-trimethoxyflavoneMCF-7 (Breast)4.9
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast)3.71
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.92
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (Melanoma)8.18

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Protocol 1: Determination of MMP-1 Secretion in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on TNF-α-induced MMP-1 secretion.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Recombinant human TNF-α

  • Human MMP-1 ELISA Kit

  • 96-well plates

Procedure:

  • Seed NHDFs in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce inflammation by treating the cells with 10 ng/mL TNF-α for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of MMP-1 in the supernatant using a human MMP-1 ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of MMP-1 inhibition relative to the TNF-α-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on TNF-α-induced intracellular ROS production.

Materials:

  • NHDFs

  • Serum-free DMEM

  • This compound

  • Recombinant human TNF-α

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed NHDFs in black 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Treat the cells with 10 ng/mL TNF-α for 30 minutes.

  • Wash the cells with PBS.

  • Add 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Express the results as a percentage of the TNF-α-treated control.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and other PMFs are mediated through the modulation of complex intracellular signaling pathways.

anti_inflammatory_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK Pathway (ERK, JNK, p38) TNFR->MAPK NFkB NF-κB Pathway TNFR->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) AP1->Cytokines MMP1 MMP-1 AP1->MMP1 NFkB_p65->Cytokines NFkB_p65->MMP1 TMF This compound TMF->MAPK Inhibits TMF->NFkB Inhibits

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

experimental_workflow_mmp1 start Seed NHDFs in 96-well plate starve Serum Starvation (24h) start->starve pretreat Pre-treat with 3,5,7-TMF (24h) starve->pretreat induce Induce with TNF-α (24h) pretreat->induce collect Collect Supernatant induce->collect elisa MMP-1 ELISA collect->elisa analyze Analyze Data elisa->analyze

Caption: Experimental workflow for determining MMP-1 secretion.

Conclusion

This compound exhibits promising anti-inflammatory and antioxidant properties, making it a compelling candidate for further investigation in the development of therapeutic agents, particularly for skin-related inflammatory conditions. The broader class of polymethoxyflavones demonstrates significant potential in anticancer applications, with methoxylation appearing to be a key determinant of bioactivity.

While a direct comparative analysis with its glycosides is currently hindered by a lack of specific data, the available evidence from related flavonoids suggests that the aglycone form is often more potent. Future research should focus on the synthesis and biological evaluation of this compound glycosides to provide a more complete understanding of their structure-activity relationships. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate these future research endeavors.

References

Unveiling the Therapeutic Potential of 3,5,7-Trimethoxyflavone: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 3,5,7-Trimethoxyflavone's projected efficacy with demonstrated in vivo performance of structurally related flavonoids, supported by experimental data from preclinical studies.

While direct in vivo validation of this compound (TMF) efficacy is currently limited in publicly accessible research, its potential can be inferred from its structural characteristics and the established biological activities of closely related polymethoxyflavonoids (PMFs). This guide provides a comparative analysis of TMF's anticipated therapeutic effects against the demonstrated in vivo efficacy of other trimethoxyflavone isomers, offering researchers and drug development professionals a valuable reference for future studies.

Comparative Efficacy of Trimethoxyflavone Isomers: A Look at the In Vivo Evidence

The therapeutic efficacy of flavonoids is significantly influenced by the hydroxylation and methoxylation patterns on their basic flavone structure. Methoxylation, in particular, is known to enhance metabolic stability and bioavailability. Although direct in vivo data for 3,5,7-TMF is scarce, several other trimethoxyflavone isomers have been evaluated in preclinical models for various indications, including neuroprotection, anti-inflammatory, and anticancer activities.

Table 1: Comparative In Vivo Efficacy of Trimethoxyflavone Isomers

CompoundIndicationAnimal ModelDosing RegimenKey OutcomesEfficacy Compared to Control
5,7,4'-Trimethoxyflavone Neuroprotection (Alzheimer's Disease Model)LPS-induced memory-impaired mice10, 20, 40 mg/kg for 21 daysEnhanced spatial memory; Reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[1][2]Significant improvement in cognitive function and reduction in neuroinflammatory markers.
5,7-dihydroxy-3',4',5'-trimethoxyflavone Neuroprotection (Lead-induced Neurotoxicity)Lead acetate-induced brain injury in rats5 and 10 mg/kg (oral, once daily) for 30 daysReversed cognitive and motor deficits; Normalized levels of TBARS, TNF-α, and IL-6.[3]Significant neuroprotective and antioxidant effects.
5,6,7-Trimethoxyflavone Anti-inflammatory (Septic Shock)LPS-induced endotoxemia in micePretreatment with TMFIncreased survival rate; Reduced serum levels of pro-inflammatory cytokines.[4]Potent anti-inflammatory activity and protection against lethal endotoxin shock.
5,6,7,4'-Tetramethoxyflavone Anticancer (Cervical Cancer)HeLa tumor xenograft in mice25, 50, 100 mg/kgSignificantly suppressed tumor growth in a dose-dependent manner.[5]Promising antitumor efficacy with a favorable safety profile.

Based on the available in vitro data for related compounds like 3,5,7-trihydroxyflavone (galangin), it is plausible that 3,5,7-TMF possesses significant anti-inflammatory and antioxidant properties. The presence of methoxy groups at the 3, 5, and 7 positions may confer enhanced bioavailability, potentially leading to potent in vivo effects.

Experimental Methodologies: A Guide to In Vivo Validation

The following protocols are representative of the experimental designs used to validate the efficacy of the comparator trimethoxyflavone isomers and can serve as a template for future in vivo studies of 3,5,7-TMF.

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

  • Animal Model: Male BALB/c mice.

  • Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg).

  • Treatment: Oral administration of the test compound (e.g., 5,7,4'-Trimethoxyflavone at 10, 20, or 40 mg/kg) for a specified period (e.g., 21 days) prior to or following LPS administration.

  • Behavioral Assessment: Cognitive functions are assessed using tests such as the Morris Water Maze (MWM) and Open Field Test (OFT).

  • Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissues (e.g., hippocampus) are collected for the measurement of inflammatory markers (e.g., IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) levels using ELISA or RT-PCR.

2. Lead Acetate-Induced Neurotoxicity Model

  • Animal Model: Wistar rats.

  • Induction of Neurotoxicity: Oral administration of lead acetate (e.g., 100 mg/kg, once daily) for a specified duration (e.g., 30 days).

  • Treatment: Oral administration of the test compound (e.g., 5,7-dihydroxy-3',4',5'-trimethoxyflavone at 5 and 10 mg/kg) 30 minutes after lead acetate administration.

  • Functional Assessment: Cognitive and motor functions are evaluated using the Morris Water Maze and horizontal bar tests.

  • Biochemical Analysis: Hippocampus and cerebellum are dissected to measure levels of lead, oxidative stress markers (e.g., TBARS, GSH), and inflammatory cytokines (e.g., TNF-α, IL-6).

3. LPS-Induced Endotoxemia Model

  • Animal Model: Male ICR mice.

  • Induction of Endotoxemia: Intraperitoneal injection of a lethal dose of LPS.

  • Treatment: Pretreatment with the test compound (e.g., 5,6,7-Trimethoxyflavone) at various doses prior to LPS injection.

  • Outcome Measurement: Survival rate is monitored over a specified period.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured at specific time points after LPS injection.

4. Xenograft Tumor Model

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells (e.g., HeLa cells) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, animals are treated with the test compound (e.g., 5,6,7,4'-Tetramethoxyflavone at various doses) via a suitable route of administration (e.g., oral gavage).

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Histopathological Analysis: At the end of the study, tumors and major organs are collected for histopathological examination to assess antitumor effects and potential toxicity.

Signaling Pathways and Experimental Workflows

The therapeutic effects of these flavonoids are often mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Cytokines Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces MAPK->Cytokines Induces MAPK->iNOS_COX2 Induces TMF Trimethoxyflavones TMF->NFkB Inhibits TMF->MAPK Inhibits

Caption: General anti-inflammatory signaling pathway inhibited by trimethoxyflavones.

G cluster_0 Pre-clinical Study Initiation cluster_1 Treatment and Observation cluster_2 Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease/Injury (e.g., LPS, Lead Acetate) Animal_Model->Disease_Induction Treatment_Group Administer Test Compound (e.g., TMF Isomer) Disease_Induction->Treatment_Group Control_Group Administer Vehicle/Standard Drug Disease_Induction->Control_Group Behavioral_Tests Conduct Behavioral Assessments (e.g., MWM, OFT) Treatment_Group->Behavioral_Tests Control_Group->Behavioral_Tests Biochemical_Analysis Perform Biochemical Assays (ELISA, RT-PCR) Behavioral_Tests->Biochemical_Analysis Data_Comparison Compare Treatment vs. Control Biochemical_Analysis->Data_Comparison Histopathology Conduct Histopathological Examination Histopathology->Data_Comparison Conclusion Draw Conclusions on Efficacy Data_Comparison->Conclusion

Caption: General experimental workflow for in vivo efficacy validation of flavonoids.

References

A Head-to-Head Comparison of 3,5,7-Trimethoxyflavone and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 3,5,7-Trimethoxyflavone, a naturally occurring flavonoid, against two standard drugs: Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent corticosteroid. This comparison is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound, a compound isolated from sources like Black Ginger (Kaempferia parviflora), has demonstrated significant anti-inflammatory and skin-protective properties in preclinical studies.[1][2] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways. Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] Dexamethasone, a synthetic glucocorticoid, exerts broad and potent anti-inflammatory and immunosuppressive effects by regulating gene expression of a wide range of inflammatory molecules. While direct head-to-head quantitative data is limited, this guide consolidates available information to provide a comparative overview.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

Quantitative data on the inhibitory activity of this compound on specific inflammatory targets is still emerging. However, data from closely related trimethoxyflavone isomers provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for a related trimethoxyflavone and the standard drugs, Celecoxib and Dexamethasone.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundTarget/MediatorCell Line/SystemInducerIC50Reference
5,6,7-TrimethoxyflavoneNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)13.5 µM[4]
CelecoxibProstaglandin E2 (PGE2) Production (COX-2 mediated)Human Dermal Fibroblasts-91 nM[3]
DexamethasoneTumor Necrosis Factor-alpha (TNF-α) induced apoptosisBovine Glomerular Endothelial CellsTNF-α0.8 nM
DexamethasoneLipopolysaccharide (LPS) induced apoptosisBovine Glomerular Endothelial CellsLPS0.9 nM

Note: Data for 5,6,7-Trimethoxyflavone is presented as a proxy for this compound due to the current lack of specific IC50 data for the latter on this particular target.

Mechanism of Action and Signaling Pathways

This compound:

Studies on this compound and related methoxyflavones indicate a multi-targeted anti-inflammatory mechanism. In human dermal fibroblasts, this compound has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by TNF-α. This effect is mediated through the suppression of reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2). Furthermore, it downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

A related compound, 5,6,7-Trimethoxyflavone, has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. This is achieved through the inhibition of the NF-κB, AP-1, and STAT1/3 signaling pathways.

G cluster_stimulus Inflammatory Stimulus cluster_flavone This compound cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators Stimulus TNF-α / LPS MAPK MAPK Pathway Stimulus->MAPK activates Akt Akt Pathway Stimulus->Akt activates NFkB NF-κB Pathway Stimulus->NFkB activates TMF This compound TMF->MAPK inhibits TMF->Akt inhibits TMF->NFkB inhibits ROS ROS MAPK->ROS induces MMP1 MMP-1 MAPK->MMP1 induces COX2 COX-2 Akt->COX2 induces Cytokines IL-1β, IL-6, IL-8 NFkB->Cytokines induces

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Celecoxib:

Celecoxib is a selective inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.

G cluster_membrane Cell Membrane cluster_celecoxib Celecoxib cluster_arachidonic Arachidonic Acid Pathway cluster_inflammation Inflammatory Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 selectively inhibits Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalyzes conversion Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediate

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Dexamethasone:

Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory proteins (transrepression). Dexamethasone inhibits the production of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules. It also inhibits the activity of phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Inhibition of TNF-α-induced MMP-1 Secretion in Human Dermal Fibroblasts (HDFs)

  • Cell Culture: Human Dermal Fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 24-well plates and grown to confluence. The cells are then starved in serum-free DMEM for 24 hours. Following starvation, cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with 10 ng/mL of recombinant human TNF-α for 24 hours.

  • MMP-1 Quantification: The cell culture supernatant is collected, and the concentration of MMP-1 is determined using a commercially available Human MMP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of MMP-1 inhibition is calculated relative to the TNF-α-stimulated control.

COX-2 Inhibition Assay (Prostaglandin E2 Production)

  • Cell Line: Human dermal fibroblasts or a similar appropriate cell line are used.

  • Treatment: Cells are plated in 24-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (this compound or Celecoxib) for a specified period (e.g., 1 hour). Following treatment, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of PGE2 is quantified using a competitive enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Cytokine Production Inhibition Assay (TNF-α and IL-6)

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line such as RAW 264.7 are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Dexamethasone or trimethoxyflavones) for 1 hour. The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Quantification: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using specific ELISA kits.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Fibroblasts) Pre-treatment 2. Pre-treatment with This compound or Standard Drug Cell_Culture->Pre-treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, TNF-α) Pre-treatment->Stimulation ELISA ELISA for Cytokines (TNF-α, IL-6) & MMP-1 Stimulation->ELISA EIA EIA for Prostaglandin E2 Stimulation->EIA Western_Blot Western Blot for COX-2, iNOS, p-MAPK Stimulation->Western_Blot IC50 IC50 Calculation ELISA->IC50 EIA->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.

Conclusion

This compound demonstrates promising anti-inflammatory properties through the modulation of multiple key signaling pathways and the suppression of various pro-inflammatory mediators. While direct quantitative comparisons with standard drugs like Celecoxib and Dexamethasone are not yet fully established in the literature, the available data on related trimethoxyflavones suggest a potentially significant therapeutic role. Further head-to-head studies are warranted to precisely define its potency and selectivity in comparison to existing anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of the Anticancer Efficacy of 3,5,7-Trimethoxyflavone and Other Polymethoxyflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of 3,5,7-Trimethoxyflavone and other prominent polymethoxyflavonoids (PMFs). Polymethoxyflavonoids, a class of flavonoids characterized by the presence of multiple methoxy groups, have garnered significant attention in oncological research for their potential as therapeutic agents. Their unique chemical structure often contributes to enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts.[1] This document summarizes key experimental data, details relevant experimental protocols, and visualizes critical signaling pathways to aid in the evaluation of these compounds for drug development.

While direct comparative studies on a wide range of PMFs under uniform experimental conditions are limited, this guide synthesizes available data from various sources to provide a valuable overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental methodologies, cell lines, and incubation times.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various polymethoxyflavonoids against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound, with lower values indicating higher efficacy.

FlavonoidCancer Cell LineIC50 (µM)Incubation Time (h)
Structurally Related to this compound
5,7-DimethoxyflavoneHepG2 (Liver)25Not Specified
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast)12 µg/ml24
MCF-7 (Breast)8 µg/ml48
Other Polymethoxyflavonoids
NobiletinCaco-2 (Colon)403.624
Caco-2 (Colon)26448
Caco-2 (Colon)4072
ACHN (Renal)>8024
Caki-2 (Renal)>4024
TangeretinMDA-MB-468 (Breast)0.25 ± 0.15Not Specified
PC-3 (Prostate)22.12Not Specified
DU145 (Prostate)46.60Not Specified
4',5'-Dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (Breast)8.58Not Specified
5,7-Dihydroxy-3,6,4'-TrimethoxyflavoneA2058 (Melanoma)3.9272
5,7,5'-Trihydroxy-3,6,3',4'-TrimethoxyflavoneA2058 (Melanoma)8.1872
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231 (Breast)21.2772
XanthomicrolHCT116 (Colon)Potent reduction at 15 µM24
SudachitinHCT116 (Colon)56.2348
HT-29 (Colon)37.0748

Key Mechanisms of Anticancer Action

Polymethoxyflavonoids exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1]

Induction of Apoptosis

A crucial mechanism for many anticancer agents is the induction of apoptosis. PMFs have been demonstrated to trigger apoptotic cell death in various cancer cell lines.[1]

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy to halt cancer cell proliferation. PMFs can induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and multiplying.[1]

Modulation of Signaling Pathways

The anticancer effects of PMFs are often mediated through their interaction with key signaling pathways that are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways are two of the most critical pathways involved in cancer cell survival and proliferation that are modulated by flavonoids.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the anticancer efficacy of polymethoxyflavonoids are provided below.

Cell Viability and Proliferation (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Polymethoxyflavonoid (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the polymethoxyflavonoid for specified time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (solvent alone).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment with the polymethoxyflavonoid for the desired time, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by polymethoxyflavonoids and a general workflow for their in vitro evaluation.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PMFs Polymethoxyflavonoids PMFs->Akt

Caption: PI3K/Akt signaling pathway and its inhibition by PMFs.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PMFs Polymethoxyflavonoids PMFs->MEK

Caption: MAPK/ERK signaling pathway and its inhibition by PMFs.

Experimental_Workflow Cell_Culture Cell Culture & Seeding (96-well plates, T25 flasks) Treatment Treatment with PMFs (Dose-response & Time-course) Cell_Culture->Treatment Assays Perform In Vitro Assays Treatment->Assays MTT MTT Assay (Cell Viability/Proliferation) Assays->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Assays->Cell_Cycle Data_Analysis Data Analysis & Interpretation (IC50, Apoptosis %, Cell Cycle Distribution) MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Comparative Efficacy & Mechanism Elucidation Data_Analysis->Conclusion

Caption: General workflow for in vitro anticancer evaluation of PMFs.

References

A Comparative Guide to the Structure-Activity Relationship of Trimethoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Trimethoxyflavones, a subclass of flavonoid compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The strategic placement of methoxy groups on the flavone backbone can enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties and biological efficacy.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trimethoxyflavone derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

I. Anticancer and Cytotoxic Activity

Several trimethoxyflavone derivatives have demonstrated potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The substitution pattern of methoxy and hydroxyl groups on the flavone scaffold plays a crucial role in determining their cytotoxic efficacy.

A key observation is the importance of the 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for antiproliferative activity.[2] For instance, 5,3',4'-trihydroxyflavone exhibited the most potent activity against HL60 leukemia cells.[2] Conversely, an increased number of methoxy groups on the B-ring has been shown to reduce the cytotoxic activity against these cells.

In contrast, specific methoxylation patterns can be beneficial. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) has shown significant cytotoxic effects on MCF-7 breast cancer cells and has been found to modulate the expression of key apoptotic proteins like p53, Bcl-2, and Bax. Furthermore, the introduction of a hydroxyl group at the C-5 position of 3',4',7-trimethoxyflavone enhances its ability to reverse multidrug resistance in cancer cells.

The following table summarizes the cytotoxic activity of various trimethoxyflavone derivatives against different cancer cell lines.

CompoundStructureCell LineAssayIC50/ActivityReference
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone-MCF-7 (Breast Cancer)Flow Cytometry33% apoptosis at 650 µg/mL
5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF)-MCF-7 (Breast Cancer)MTT AssayIC50: 12 µg/mL (24h), 8 µg/mL (48h)
Santin (5,7-Dihydroxy-3,6,4'-trimethoxy-flavone) + TRAIL-SW480 (Colon Cancer)Apoptosis Assay73.78% ± 0.62% apoptosis
Santin + TRAIL-SW620 (Colon Cancer)Apoptosis Assay93.67% ± 0.62% apoptosis
5,3',4'-trihydroxyflavone-HL60 (Leukemia)Not SpecifiedIC50 = 13 μM
5,4'-dihydroxyflavone-HL60 (Leukemia)Not SpecifiedIC50 = 28 μM
5,4'-dimethoxyflavone-HL60 (Leukemia)Not SpecifiedIC50 = 36 μM
5,3'-dimethoxyflavone-HL60 (Leukemia)Not SpecifiedIC50 = 46 μM
5-methoxyflavone-HL60 (Leukemia)Not SpecifiedIC50 = 48 μM
Compound 3c (a 5,6,7-trimethoxyflavone derivative)-Aspc-1 (Pancreatic Cancer)CTG AssayIC50 = 5.30 μM

The anticancer activity of trimethoxyflavones is often mediated through the modulation of critical signaling pathways. For example, HTMF induces apoptosis by influencing the p53 pathway.

HTMF_apoptosis_pathway HTMF 5-hydroxy 3′,4′,7- trimethoxyflavone (HTMF) p53 p53 Activation HTMF->p53 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

HTMF-mediated apoptosis pathway in cancer cells.

II. Anti-inflammatory Activity

Trimethoxyflavones exert anti-inflammatory effects by inhibiting key inflammatory mediators. The presence and position of hydroxyl and methoxy groups significantly influence this activity. A study on various flavones revealed that 3'- and 4'-hydroxyl groups on the B-ring enhance anti-inflammatory properties, while a methoxy group at the C4' position can diminish this effect.

5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

The following diagram illustrates the general mechanism of anti-inflammatory action of trimethoxyflavone derivatives.

anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB TMFs Trimethoxyflavone Derivatives TMFs->NFkB Inhibition COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Mediators Pro-inflammatory Mediators (PGE2, NO, Cytokines) COX2_iNOS->Mediators Inflammation Inflammation Mediators->Inflammation

Inhibition of the NF-κB signaling pathway by trimethoxyflavones.

III. Antioxidant Activity

The antioxidant potential of flavonoids is a well-established property. For trimethoxyflavone derivatives, structural modifications such as fluorination have been shown to enhance radical scavenging activity. Specifically, fluorination at the 3-position of the flavone scaffold can improve antioxidant potency.

The table below compares the antioxidant activity of some trimethoxyflavone derivatives.

CompoundAssayEC50 (µg/mL)Reference
3',4',5'-trimethoxyflavoneDPPH Radical Scavenging71
3-fluoro-3',4',5'-trimethoxyflavoneDPPH Radical Scavenging37
3',4',5'-trihydroxyflavoneDPPH Radical Scavenging0.33
3-fluoro-3',4',5'-trihydroxyflavoneDPPH Radical Scavenging0.24

These results indicate that the presence of hydroxyl groups significantly enhances antioxidant activity, and 3-fluorination further improves this effect.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

This assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the trimethoxyflavone compound (e.g., 2 to 20 µg/mL) for specified durations (e.g., 24 and 48 hours). A control group with a vehicle (e.g., DMSO) should be included.

  • MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay measures the antioxidant capacity of a compound.

  • Sample Preparation : Prepare serial dilutions of the trimethoxyflavone compound in a suitable solvent (e.g., ethanol-acetone solution).

  • Reaction Mixture : In a 96-well plate, add the test compound solutions to wells containing a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement : Measure the absorbance of the solution at approximately 517 nm.

  • Calculation : Use a positive control (e.g., Vitamin C). Calculate the percentage of DPPH scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

The following diagram illustrates the workflow for the DPPH assay.

DPPH_assay_workflow Start Start Prep Prepare serial dilutions of trimethoxyflavone derivatives Start->Prep Mix Mix with DPPH solution in a 96-well plate Prep->Mix Incubate Incubate in the dark (20-30 min) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % scavenging and EC50 value Measure->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

V. Conclusion

The structure-activity relationship of trimethoxyflavone derivatives is a complex but promising area of research. The evidence suggests that the anticancer, anti-inflammatory, and antioxidant activities of these compounds are highly dependent on the substitution patterns of methoxy and hydroxyl groups, as well as other modifications like fluorination. Hydroxylation, particularly at the 5, 3', and 4' positions, appears to be crucial for enhancing biological activity. Conversely, the strategic placement of methoxy groups can improve pharmacokinetic properties. This guide provides a comparative overview to inform the rational design of new and more potent trimethoxyflavone-based therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these versatile compounds.

References

A Comparative Analysis of 3,5,7-Trimethoxyflavone and its Hydroxylated Counterparts in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3,5,7-trimethoxyflavone and its hydroxylated analogues, primarily focusing on their anticancer and antioxidant properties. The substitution pattern of methoxy (-OCH₃) versus hydroxyl (-OH) groups on the flavone backbone significantly influences their bioavailability, mechanism of action, and overall efficacy. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the signaling pathways involved.

At a Glance: Key Differences in Bioactivity

The methylation of hydroxyl groups in flavonoids has been shown to enhance metabolic stability and membrane permeability, leading to improved oral bioavailability.[1] This structural modification often results in increased potency in anticancer assays compared to their hydroxylated counterparts.[1] However, hydroxylated flavonoids are often potent direct radical scavengers due to the hydrogen-donating ability of their hydroxyl groups.[2]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the antiproliferative and antioxidant activities of this compound and its hydroxylated counterparts. It is important to note that IC₅₀ values can vary between studies due to different experimental conditions, cell lines, and assay protocols.

Table 1: Comparative Antiproliferative Activity (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Normal Human Dermal Fibroblasts (NHDFs)Not cytotoxic at 50 & 100 µM[3]
3,5,7-Trihydroxyflavone (Galangin) Ovarian (A2780/CP70)42.3[4]
Ovarian (OVCAR-3)34.5
Breast (MCF-7)3.55 - 6.23 (for a glycoside derivative)
Melanoma (A375P)3.55 - 6.23 (for a glycoside derivative)
Lung (A549)3.55 - 6.23 (for a glycoside derivative)
Breast (MCF-7)Active (EC₅₀ 12-24 µM for many trihydroxyflavones)
Lung (A549)Active (EC₅₀ 10-50 µM for many trihydroxyflavones)
5,7-Dihydroxy-3-methoxyflavone Pancreatic (MIA PaCa-2)Active (5-80 µM)
Pancreatic (Panc28)Active (5-80 µM)
Lung (A549)Active (5-80 µM)
Colon (HCT116)Active (5-80 µM)
Chrysin (5,7-Dihydroxyflavone) Breast (MDA-MB-231 & MCF-7)Various derivatives show significant cytotoxicity

Table 2: Comparative Antioxidant Activity

CompoundAssayIC₅₀ (µM) or ActivityReference
This compound Reduces ROS, increases HO-1 expressionSignificant antioxidant effects
3,5,7-Trihydroxyflavone (Galangin) DPPH Radical ScavengingPotent activity
ABTS Radical ScavengingHigher activity than DPPH
5,7-Dihydroxy-3',4',5'-trimethoxyflavone Potent antioxidant and neuroprotectiveMitigates lead-induced neurotoxicity
Baicalein (5,6,7-Trihydroxyflavone) DPPH Radical ScavengingIC₅₀ = 5.2 µM
ABTS Radical ScavengingIC₅₀ = 6.3 µM

Signaling Pathways

The anticancer effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways that control cell proliferation, apoptosis, and inflammation.

This compound

This compound has been shown to suppress inflammatory responses and oxidative stress. It inhibits the phosphorylation of key signaling proteins such as MAPKs, Akt, and SRC in response to inflammatory stimuli like TNF-α. This modulation of signaling pathways contributes to its anti-inflammatory and cytoprotective effects.

G Potential Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNF-α Receptor TNF-α->TNFR 3,5,7-TMF This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) 3,5,7-TMF->MAPK_pathway Akt_pathway Akt Pathway 3,5,7-TMF->Akt_pathway SRC_pathway SRC Pathway 3,5,7-TMF->SRC_pathway ROS ROS 3,5,7-TMF->ROS HO-1 HO-1 3,5,7-TMF->HO-1 TNFR->MAPK_pathway TNFR->Akt_pathway TNFR->SRC_pathway NF-kB NF-κB MAPK_pathway->NF-kB Akt_pathway->NF-kB Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) NF-kB->Pro-inflammatory_Cytokines MMP-1 MMP-1 NF-kB->MMP-1

Signaling Pathway for this compound
3,5,7-Trihydroxyflavone (Galangin)

Galangin exhibits its anticancer effects through multiple signaling pathways. It is known to induce apoptosis through both p53-dependent and p53-independent mechanisms. Galangin can also modulate the MAPK and PI3K/Akt/mTOR signaling pathways, which are crucial for cell survival and proliferation.

G Anticancer Signaling Pathways of Galangin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galangin Galangin PI3K PI3K Galangin->PI3K MAPK MAPK (ERK, JNK, p38) Galangin->MAPK p53 p53 Galangin->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 MAPK->p53 Bax Bax Caspases Caspase Cascade Bax->Caspases Bcl-2->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Bax Apoptosis_Genes Apoptotic Gene Transcription p53->Apoptosis_Genes

Anticancer Signaling Pathways of Galangin

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Test compounds (flavonoids).

  • Appropriate cell culture medium and supplements.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoids (e.g., ranging from 1 to 200 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Note: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include a cell-free control to assess any direct reduction of MTT by the test compounds.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Test compounds (flavonoids) at various concentrations.

  • Methanol or ethanol.

  • 96-well plates or cuvettes.

  • Spectrophotometer or microplate reader.

  • Positive control (e.g., Ascorbic acid or Trolox).

Protocol:

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the test compound solution with the DPPH solution. The final volume is typically 200 µL to 3 mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay also measures the radical scavenging ability of a compound.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 7 mM).

  • Potassium persulfate solution (e.g., 2.45 mM).

  • Ethanol or phosphate buffer.

  • Test compounds (flavonoids) at various concentrations.

  • 96-well plates or cuvettes.

  • Spectrophotometer or microplate reader.

  • Positive control (e.g., Trolox).

Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound solution to the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-MAPK, anti-phospho-Akt, and their total protein counterparts).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis: Treat cells with flavonoids for the desired time, then lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The band intensity can be quantified using densitometry software.

cluster_workflow Experimental Workflow: Western Blotting A Cell Culture and Flavonoid Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Electrotransfer to Membrane (e.g., PVDF) D->E F Blocking (e.g., 5% Milk in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Imaging and Data Analysis I->J

Experimental Workflow for Western Blotting

Conclusion

The substitution of hydroxyl groups with methoxy groups on the flavone scaffold significantly alters the biological properties of these compounds. While methoxylation can lead to enhanced bioavailability and, in some cases, more potent anticancer activity, hydroxylation is often key for direct antioxidant effects. The choice between this compound and its hydroxylated counterparts for drug development will depend on the specific therapeutic target and desired pharmacological profile. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of flavonoids.

References

Reversing the Tide of Drug Resistance: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Alternative Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a wide range of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential to reverse MDR. This guide provides a comparative analysis of 3,5,7-Trimethoxyflavone and other notable flavonoids in their ability to counteract drug resistance, supported by experimental data and detailed protocols for researchers in drug development.

Comparative Efficacy of Flavonoids in Reversing Multidrug Resistance

Several flavonoids have demonstrated the ability to inhibit the function of key ABC transporters, primarily P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This compound and its derivatives, along with other flavonoids like quercetin and naringenin, have shown promise in resensitizing resistant cancer cells to conventional chemotherapeutics.

Below is a summary of the quantitative data on the efficacy of various flavonoids in reversing drug resistance. The Reversal Index 50 (RI50) represents the concentration of the compound required to cause a twofold reduction in the IC50 of a co-administered anticancer drug.

Flavonoid DerivativeTarget TransporterCell LineAnticancer DrugEfficacy (RI50)Reference
3',4',7-Trimethoxyflavone (TMF)BCRP/ABCG2K562/BCRPSN-3818 nM[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)BCRP/ABCG2K562/BCRPSN-387.2 nM[1]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)BCRP/ABCG2K562/BCRPSN-3825 nM[1]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF)BCRP/ABCG2K562/BCRPSN-3891 nM[1]
5,6,7,3',4'-pentamethoxyflavone (Sinensetin)P-gp/ABCB1AML-2/D100VincristineMore potent than verapamil[2]
QuercetinP-gp/ABCB1, ABCC1, ABCG2BEL/5-FU, MCF-7/dox5-FU, DoxorubicinVaries with cell line
NaringeninP-gp/ABCB1MCF-7/ADRDaunomycinSignificant enhancement of cytotoxicity
5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavoneBCRP/ABCG2HT29SN38SN-38Comparable to Ko143 (1 µM)

Signaling Pathways and Mechanisms of Action

The primary mechanism by which these flavonoids reverse drug resistance is through the direct inhibition of ABC transporter efflux activity. This leads to an increased intracellular accumulation of chemotherapeutic agents. Some flavonoids may also downregulate the expression of the transporter proteins.

MDR_Reversal_by_Flavonoids cluster_cell Cancer Cell Chemo Chemotherapeutic Drug ABC_Transporter ABC Transporter (e.g., BCRP, P-gp) Chemo->ABC_Transporter Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Therapeutic Effect Flavonoid This compound & Alternatives Flavonoid->ABC_Transporter Inhibition Chemo_out Effluxed Chemotherapeutic Drug ABC_Transporter->Chemo_out Chemo_in Extracellular Chemotherapeutic Drug Chemo_in->Chemo Flavonoid_in Extracellular Flavonoid Flavonoid_in->Flavonoid

Caption: Mechanism of drug resistance reversal by flavonoids.

Beyond direct transporter inhibition, some flavonoids can modulate other cellular pathways that contribute to drug resistance, such as inducing apoptosis or altering the cell cycle. For instance, 5-hydroxy 3′,4′,7-trimethoxyflavone has been shown to induce apoptosis in breast cancer cells by modulating p53, Bcl-2, and Bax.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is used to assess the effect of the flavonoid on cell viability and to determine the IC50 of the chemotherapeutic agent in the presence and absence of the resistance modulator.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Doxorubicin, SN-38)

  • Test flavonoid (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic drug with and without a fixed, non-toxic concentration of the test flavonoid.

  • Remove the overnight culture medium and add 100 µL of the drug/flavonoid-containing medium to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The Reversal Fold is calculated as IC50 (drug alone) / IC50 (drug + flavonoid).

Dye Accumulation Assay (using Hoechst 33342 for BCRP)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from resistant cells.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium

  • Hoechst 33342 (fluorescent substrate for BCRP)

  • Test flavonoid

  • Known inhibitor (e.g., Ko143 for BCRP) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Wash the cells with pre-warmed PBS.

  • Pre-incubate the cells with various concentrations of the test flavonoid or the positive control in serum-free medium for 1 hour at 37°C.

  • Add Hoechst 33342 to a final concentration of 5 µM and incubate for another 60-90 minutes.

  • Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Add 100 µL of PBS to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 350 nm and emission at 460 nm).

  • An increase in fluorescence in flavonoid-treated resistant cells compared to untreated resistant cells indicates inhibition of the transporter.

Western Blotting for Transporter Expression

This technique is used to determine if the flavonoid alters the protein expression level of the ABC transporter.

Materials:

  • Resistant cancer cells

  • Test flavonoid

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the ABC transporter (e.g., anti-BCRP, anti-P-gp)

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat resistant cells with the test flavonoid at a specified concentration for 24-72 hours.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands relative to the loading control.

Experimental Workflow

The evaluation of a potential MDR reversal agent typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow A Identify Parental and Drug-Resistant Cell Lines B Cytotoxicity Screening of Flavonoid Alone A->B C Combination Cytotoxicity Assay (Chemotherapeutic + Flavonoid) A->C B->C D Calculate Reversal Fold C->D E Dye Accumulation Assay (e.g., Hoechst, Rhodamine) D->E If Promising F Western Blotting for Transporter Expression E->F G Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) F->G H In Vivo Validation (Xenograft Models) G->H

Caption: Workflow for validating an MDR reversal agent.

References

A Comparative Guide to the Antioxidant Activity of Trimethoxyflavone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various trimethoxyflavone isomers, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are recognized for their diverse biological activities, with their antioxidant potential being a key area of investigation. The strategic placement of methoxy groups on the flavone backbone can significantly influence their antioxidant efficacy. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes the general workflow and potential signaling pathways involved.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of different trimethoxyflavone isomers can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a common metric used to express the antioxidant potential, where a lower value indicates higher antioxidant activity.

Trimethoxyflavone IsomerAssayEC50/IC50 (µg/mL)Reference
3',4',5'-TrimethoxyflavoneDPPH Radical Scavenging71[1]
7-Hydroxy-5,6,4'-trimethoxyflavoneDPPH Radical Scavenging221[2][3]
3-Fluoro-3',4',5'-trimethoxyflavoneDPPH Radical Scavenging37[1]

Note: The antioxidant activity of flavonoids is highly dependent on their chemical structure. The data presented here is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on established methods and offer a framework for the in vitro evaluation of the antioxidant potential of trimethoxyflavone isomers.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test trimethoxyflavone isomer

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Solutions: Dissolve the trimethoxyflavone isomers and the positive control in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the test or standard solution to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol or PBS)

  • Test trimethoxyflavone isomer

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test or standard solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing the antioxidant activity of trimethoxyflavone isomers and a simplified representation of a key signaling pathway modulated by flavonoids.

experimental_workflow General Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Trimethoxyflavone Isomer Solutions reaction Incubate Isomers with Reagents prep_compound->reaction prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS) prep_reagents->reaction measurement Measure Absorbance Change reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50/EC50 Values calculation->ic50 comparison Compare Antioxidant Activity ic50->comparison

Caption: General workflow for in vitro antioxidant activity assessment.

signaling_pathway Simplified Flavonoid-Modulated Antioxidant Signaling flavonoid Trimethoxyflavone nrf2_keap1 Nrf2-Keap1 Complex flavonoid->nrf2_keap1 modulates ros Oxidative Stress (ROS) ros->nrf2_keap1 induces dissociation cellular_protection Cellular Protection ros->cellular_protection counteracts nrf2 Nrf2 nrf2_keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes activates transcription of antioxidant_enzymes->cellular_protection leads to

Caption: Flavonoid modulation of the Nrf2 signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 3,5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling 3,5,7-Trimethoxyflavone, a flavonoid compound used in research. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Assessment

  • Acute Oral Toxicity

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • Respiratory Tract Irritation [1]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment and follow stringent safety protocols.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin irritation. Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from airborne powder or splashes. A face shield offers broader protection.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorAir-purifying respirator with organic vapor and particulate cartridgesProtects the respiratory system from irritation due to inhalation of the compound, especially when handling powders.
Body Protection Flame-resistant lab coatChemical-resistant coverallsProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Designate a specific area for handling this compound.

  • Verify that an eye-wash station and safety shower are accessible and operational.

Donning PPE:

  • Put on a lab coat or coveralls.

  • Don the appropriate respiratory protection.

  • Put on safety glasses or goggles and a face shield.

  • Finally, put on nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves if double-gloving.

Handling the Compound:

  • Perform all manipulations of this compound, especially weighing and transferring the solid, within a certified chemical fume hood to control dust.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and turned inside out.

  • Wash hands thoroughly with soap and water after removing gloves.

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Designate Work Area prep1->prep2 prep3 Check Safety Equipment prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 Proceed to PPE ppe2 Don Respirator ppe1->ppe2 ppe3 Don Eye/Face Protection ppe2->ppe3 ppe4 Don Gloves ppe3->ppe4 handle1 Work in Fume Hood ppe4->handle1 Begin Handling handle2 Avoid Dust/Aerosol handle1->handle2 post1 Decontaminate Surfaces handle2->post1 Complete Handling post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 end Safe Completion post3->end End of Procedure

Caption: Workflow for PPE selection, use, and disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, sealed container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container.
Contaminated PPE (gloves, disposable lab coats) Dispose of in a designated hazardous waste container.
Spills Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Avoid breathing dust during cleanup.

Important Considerations:

  • Never dispose of this compound down the drain.

  • All waste containers must be clearly labeled with the contents.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

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3,5,7-Trimethoxyflavone
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